OSU-03012
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-N-[4-[5-phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O/c27-26(28,29)24-14-23(33(32-24)20-10-8-19(9-11-20)31-25(34)15-30)18-7-12-22-17(13-18)6-5-16-3-1-2-4-21(16)22/h1-14H,15,30H2,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULUCECVQOCQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C4=CC(=NN4C5=CC=C(C=C5)NC(=O)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50225206 | |
| Record name | AR-12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
742112-33-0 | |
| Record name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=742112-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AR-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0742112330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AR-12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50225206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AR-12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EX3O2Q61UV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
OSU-03012 (AR-12): A Technical Guide to a Novel PDK-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012, also known as AR-12, is a novel, orally bioavailable small molecule that has garnered significant interest in the field of oncology.[1] Developed as a derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, this compound is notably devoid of COX-2 inhibitory activity.[1] Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1), a critical upstream kinase in the PI3K/Akt signaling pathway.[1][2] This inhibition leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest, apoptosis, and autophagy in a wide range of cancer cell types. This technical guide provides an in-depth overview of the core pharmacology of this compound, including its primary target, mechanism of action, and key experimental data.
Primary Target: Phosphoinositide-Dependent Kinase-1 (PDK-1)
The principal molecular target of this compound is Phosphoinositide-Dependent Kinase-1 (PDK-1) .[1][2] PDK-1 is a master kinase that plays a pivotal role in the activation of several AGC kinases, most notably Akt (also known as Protein Kinase B). By acting as an ATP-competitive inhibitor of PDK-1, this compound effectively blocks the phosphorylation and subsequent activation of Akt.[3]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-neoplastic effects through a multi-faceted mechanism primarily centered on the inhibition of the PI3K/Akt pathway. However, evidence suggests its activity extends to other crucial cellular signaling cascades.
Inhibition of the PI3K/Akt Signaling Pathway
The canonical PI3K/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits both PDK-1 and Akt to the plasma membrane, where PDK-1 phosphorylates Akt at threonine 308 (Thr308), leading to its partial activation. Full activation of Akt requires subsequent phosphorylation at serine 473 (Ser473) by mTORC2.
This compound disrupts this cascade by inhibiting PDK-1, thereby preventing the phosphorylation of Akt at Thr308.[1] This leads to the suppression of downstream Akt signaling, affecting a multitude of effector proteins, including:
-
GSK-3β: Inhibition of Akt leads to the activation of GSK-3β, which can promote apoptosis.[4]
-
BAD: Dephosphorylated BAD promotes apoptosis.[4]
-
FoxO1a: Active FoxO1a translocates to the nucleus and can induce the expression of genes involved in cell cycle arrest and apoptosis.[4]
-
p70S6K: Inhibition of this protein, a downstream effector of mTORC1, leads to decreased protein synthesis and cell growth.[4]
-
MDM2: Suppression of MDM2 can lead to the stabilization and activation of the tumor suppressor p53.[4]
The following diagram illustrates the central role of this compound in inhibiting the PI3K/Akt signaling pathway.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
OSU-03012: From a Putative PDK-1 Inhibitor to a Multi-Targeted Modulator of the Unfolded Protein Response
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
OSU-03012, also known as AR-12, is a novel celecoxib-derived small molecule that has garnered significant interest in oncology research. Initially characterized as an inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1), a key node in the pro-survival PI3K/Akt signaling pathway, its mechanism of action is now understood to be far more complex.[1][2] Subsequent and extensive research has redefined this compound as a potent modulator of the endoplasmic reticulum (ER) stress response, primarily through the suppression of the master chaperone GRP78/BiP.[3][4][5] This updated understanding reveals that while this compound does exhibit activity against PDK-1, its profound cytotoxic effects in cancer cells are largely driven by the induction of a terminal unfolded protein response (UPR). This guide provides a comprehensive overview of the scientific journey of this compound, detailing its historical context as a PDK-1 inhibitor, its current standing as a GRP78-targeting ER stress inducer, and its preclinical efficacy, supported by quantitative data and detailed experimental protocols.
Part 1: The Original Target - PDK-1 Inhibition
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. PDK-1 is a master kinase in this pathway, responsible for phosphorylating and activating Akt. The initial development of this compound focused on its ability to inhibit this critical kinase.[2]
Biochemical Activity Against PDK-1
In vitro kinase assays demonstrated that this compound directly inhibits PDK-1 activity. This inhibition was expected to block the downstream activation of Akt and its numerous substrates, thereby promoting apoptosis in cancer cells dependent on this pathway.[6]
| Target | IC50 | Reference |
| PDK-1 | 5 µM | [6] |
The PI3K/Akt/PDK-1 Signaling Pathway
The following diagram illustrates the canonical PI3K/Akt pathway and the originally hypothesized point of inhibition by this compound.
Limitations of the PDK-1 Hypothesis
While this compound did suppress Akt phosphorylation in some models, several studies noted a disconnect. The observed cytotoxicity was often more potent than could be explained by PDK-1 inhibition alone. For instance, in some nasopharyngeal carcinoma cells, the anti-proliferative effects were significant even with minimal impact on Akt phosphorylation.[7] Furthermore, transfection of multiple myeloma cells with a constitutively active form of Akt failed to fully rescue them from this compound-induced cell death, strongly indicating that other critical mechanisms were at play.[8]
Part 2: The Evolved Mechanism - GRP78 Inhibition and UPR Induction
More recent research has elucidated a more dominant mechanism of action for this compound: the induction of ER stress. This is achieved through the targeting of GRP78 (Glucose-Regulated Protein 78, also known as BiP), a master chaperone protein that governs the unfolded protein response (UPR).[3] In the high-stress environment of a tumor, many cancers overexpress GRP78 to manage the large load of protein synthesis and folding, making it a critical survival factor.
This compound treatment has been shown to suppress the expression of GRP78, in part by reducing the protein's stability.[3][5] The loss of functional GRP78 leads to an accumulation of unfolded proteins in the ER, triggering a massive ER stress response and activating the three arms of the UPR:
-
PERK (PKR-like ER Kinase): This pathway is robustly activated by this compound. PERK activation leads to the phosphorylation of eIF2α, which transiently halts protein translation but paradoxically promotes the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates pro-apoptotic factors like CHOP. This arm is considered a primary driver of this compound's lethality.[3][9]
-
IRE1 (Inositol-requiring enzyme 1): This arm can have both pro-survival and pro-apoptotic roles.
-
ATF6 (Activating Transcription Factor 6): This transcription factor translocates to the nucleus to upregulate ER chaperones.
Studies have shown that knocking down PERK suppresses the toxicity of this compound, whereas knocking down GRP78 enhances it, confirming their central roles in the drug's mechanism.[3]
Part 3: Quantitative Preclinical Data
This compound has demonstrated potent cytotoxic activity across a wide range of cancer cell lines and has shown significant anti-tumor efficacy in preclinical animal models.
In Vitro Cellular Activity
The half-maximal inhibitory concentration (IC50) values highlight the compound's potency against various cancer types.
| Cell Line | Cancer Type | IC50 (48-72h) | Reference(s) |
| PC-3 | Prostate Cancer | ~5 µM | [6] |
| Multiple Myeloma (various) | Multiple Myeloma | 6.25 ± 0.86 µM | [8] |
| Primary Myeloma Cells | Multiple Myeloma | 3.69 ± 0.23 µM | [8] |
| Vestibular Schwannoma (VS) | Vestibular Schwannoma | ~3.1 µM | [2][10] |
| HMS-97 | Malignant Schwannoma | ~2.6 µM | [2][10] |
| NPC-TW01, HONE1 | Nasopharyngeal Carcinoma | 0.5 - 1 µM | [7] |
| Ishikawa | Endometrial Carcinoma | ~5 µM | [11] |
| Hec-1A | Endometrial Carcinoma | ~7.5 µM | [11] |
In Vivo Efficacy in Xenograft Models
Oral administration of this compound has been shown to be well-tolerated and effective in suppressing tumor growth in vivo.
| Cancer Type | Animal Model | Dosage & Administration | Outcome | Reference(s) |
| Malignant Schwannoma | SCID Mice | Oral, unspecified dose | 55% tumor growth inhibition after 9 weeks | [10] |
| Endometrial Carcinoma (Ishikawa) | Nude Mice | Unspecified | Significant inhibition of tumor growth | [11][12] |
| Glioblastoma (GBM) | Mice | Oral, unspecified dose | Prolonged survival, additive effect with radiotherapy | [3][13] |
Part 4: Key Experimental Protocols
This section provides generalized methodologies for assessing the activity of this compound. Researchers should optimize these protocols for their specific experimental systems.
Protocol 1: In Vitro PDK-1 Kinase Assay
This assay measures the direct inhibition of PDK-1 activity by this compound.
-
Reaction Setup: Prepare a reaction buffer containing recombinant human PDK-1 enzyme, a suitable kinase substrate (e.g., a peptide derived from Akt), and ATP (often radiolabeled [γ-³²P]ATP).
-
Compound Addition: Add varying concentrations of this compound (solubilized in DMSO) to the reaction wells. Include a DMSO-only control.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes) to allow for the phosphorylation reaction.
-
Termination: Stop the reaction, typically by adding a stop solution or by spotting the mixture onto a phosphocellulose membrane.
-
Detection: Wash the membranes to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity on the substrate using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting inhibition versus log concentration.
Protocol 2: Cell Viability (MTT/MTS) Assay
This colorimetric assay quantifies the cytotoxic effect of this compound on cancer cell lines.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value.
Protocol 3: Western Blot Analysis of UPR and Akt Pathways
This protocol detects changes in protein expression and phosphorylation following drug treatment.
-
Cell Treatment and Lysis: Plate cells and treat with this compound at various concentrations and time points. After treatment, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-total-Akt, anti-GRP78, anti-p-PERK, anti-ATF4, anti-CHOP). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control.
General Experimental Workflow
The diagram below outlines a typical preclinical workflow for evaluating a compound like this compound.
References
- 1. Facebook [cancer.gov]
- 2. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses GRP78/BiP expression that causes PERK-dependent increases in tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of this compound toxicity by ER stress proteins and ER stress inducing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lin2.curehunter.com [lin2.curehunter.com]
Inhibition of the PI3K/Akt Pathway by OSU-03012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012, also known as AR-12, is a novel small molecule inhibitor derived from celecoxib that has demonstrated potent anti-cancer properties. Unlike its parent compound, this compound does not inhibit cyclooxygenase-2 (COX-2), but instead exerts its effects through the targeted inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many human cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, with a focus on its inhibition of the PI3K/Akt pathway. It includes a compilation of quantitative data on its efficacy, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows involved in its study.
Introduction
The PI3K/Akt signaling cascade is a central node in cellular signaling, responding to a variety of extracellular stimuli such as growth factors and hormones. Upon activation, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains to the plasma membrane, most notably the serine/threonine kinase Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1). At the membrane, Akt is phosphorylated at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by the mTORC2 complex, leading to its full activation.
Activated Akt proceeds to phosphorylate a multitude of downstream substrates, thereby regulating a wide array of cellular processes including cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K/Akt pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in cancer, making it an attractive target for therapeutic intervention.
This compound has emerged as a promising inhibitor of this pathway. It directly targets PDK1, a critical upstream activator of Akt. By inhibiting PDK1, this compound effectively blocks the phosphorylation and subsequent activation of Akt, leading to the suppression of downstream signaling and ultimately inducing anti-proliferative and pro-apoptotic effects in cancer cells.
Mechanism of Action of this compound
This compound's primary mechanism of action is the inhibition of PDK1. This inhibition prevents the phosphorylation of Akt at Thr308, a crucial step for its activation. Consequently, the downstream signaling cascade is disrupted.
dot
Caption: PI3K/Akt signaling pathway and the point of inhibition by this compound.
Quantitative Data: In Vitro Efficacy of this compound
This compound has demonstrated significant cytotoxic and anti-proliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and the duration of exposure.
| Cancer Type | Cell Line | IC50 (µM) | Assay Duration (hours) | Reference |
| Prostate Cancer | PC-3 | 5 | Not Specified | [1] |
| Multiple Myeloma | U266 | 7.36 ± 0.48 | 24 | [2] |
| RPMI 8226 | 6.12 ± 0.96 | 24 | [2] | |
| ARH-77 | 6.27 ± 0.94 | 24 | [2] | |
| IM-9 | 5.26 ± 0.87 | 24 | [2] | |
| Primary MM Cells | 3.69 ± 0.23 | 24 | [2] | |
| Schwannoma | Vestibular Schwannoma (VS) | ~3.1 | 48 | [3] |
| HMS-97 (Malignant) | ~2.6 | 48 | [3] | |
| Endometrial Cancer | Ishikawa | 5 | 48 | [4] |
| Hec-1A | 7.5 | 48 | [4] | |
| Hepatocellular Carcinoma | Huh7, Hep3B, HepG2 | < 1 | Not Specified | [5] |
| Cell-Free Assay | Recombinant PDK-1 | 5 | Not Applicable | [5] |
Experimental Protocols
Western Blot Analysis for Akt Phosphorylation
This protocol is adapted from methodologies reported in studies investigating the effect of this compound on Akt signaling.
Objective: To assess the phosphorylation status of Akt at Threonine 308 and Serine 473 in response to this compound treatment.
Materials:
-
This compound (AR-12)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels (e.g., 8-12%)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Akt (Thr308)
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit or mouse anti-total Akt
-
Mouse or rabbit anti-β-actin or anti-GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. (Note: Optimal antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total Akt and a loading control (β-actin or GAPDH) to ensure equal protein loading.
-
dot
Caption: A typical workflow for Western blot analysis of Akt phosphorylation.
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Specific parameters may need to be optimized for different cell lines.
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
This compound (AR-12)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound (and a vehicle control).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.
-
Plot the percentage of viability against the drug concentration and determine the IC50 value using appropriate software.
-
dot
Caption: Workflow for a typical MTT cell viability assay.
In Vitro PDK1 Kinase Assay
This protocol outlines a general procedure for an in vitro kinase assay to directly measure the inhibitory effect of this compound on PDK1 activity.
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PDK1.
Materials:
-
Recombinant active PDK1 enzyme
-
PDK1 substrate (e.g., a peptide substrate like KTFCGTPEYLAPEVRREPRILSEEEQEMFRDFDYIADWC)
-
This compound (AR-12)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter (for radiolabeled assay) or luminometer (for ADP-Glo™ assay)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine the kinase reaction buffer, the PDK1 substrate, and the desired concentrations of this compound (and a vehicle control).
-
Add the recombinant PDK1 enzyme to the mixture.
-
Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
-
Initiation of Kinase Reaction:
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
-
Termination of Reaction and Detection:
-
Radiometric Method:
-
Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
-
Luminescence-Based Method (e.g., ADP-Glo™):
-
Terminate the kinase reaction and deplete the remaining ATP according to the kit manufacturer's instructions.
-
Convert the ADP generated to ATP and measure the light output using a luminometer.
-
-
-
Data Analysis:
-
Calculate the percentage of PDK1 inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the drug concentration to determine the IC50 value.
-
Conclusion
This compound is a potent inhibitor of the PI3K/Akt signaling pathway, primarily through its direct inhibition of PDK1. This mechanism of action leads to the suppression of cancer cell proliferation and survival, as demonstrated by the extensive in vitro data. The experimental protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and similar compounds on the PI3K/Akt pathway. The continued study of this compound and its derivatives holds significant promise for the development of novel targeted therapies for a variety of cancers characterized by aberrant PI3K/Akt signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Apoptosis Induction Mechanism of OSU-03012
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012, also known as AR-12, is a novel celecoxib derivative devoid of cyclooxygenase-2 (COX-2) inhibitory activity that has demonstrated potent anti-cancer properties across a range of malignancies.[1][2][3][4] Its primary mechanism of action involves the induction of apoptosis through a multi-faceted approach, targeting key cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms by which this compound induces apoptosis, with a focus on its role as a 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitor, an inducer of endoplasmic reticulum (ER) stress, and a modulator of autophagy. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed insights into the molecular pathways, quantitative data on its efficacy, and methodologies for its study.
Core Mechanisms of this compound-Induced Apoptosis
This compound orchestrates apoptosis through at least three interconnected pathways:
-
Inhibition of the PDK1/Akt Signaling Pathway: this compound functions as a potent inhibitor of PDK1, a master kinase that plays a crucial role in the activation of the pro-survival kinase Akt (also known as Protein Kinase B). By inhibiting PDK1, this compound prevents the phosphorylation and subsequent activation of Akt, leading to the deactivation of downstream anti-apoptotic signaling cascades.[1][5][6]
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, a condition triggered by the accumulation of unfolded or misfolded proteins in the ER lumen.[6][7] This leads to the activation of the unfolded protein response (UPR), which, when prolonged or severe, can switch from a pro-survival to a pro-apoptotic signal.
-
Modulation of Autophagy: this compound is also known to induce autophagy, a cellular process of self-digestion of damaged organelles and proteins.[8] While autophagy can sometimes be a survival mechanism, in the context of this compound treatment, it often culminates in autophagic cell death, a form of programmed cell death distinct from apoptosis.
These three mechanisms are intricately linked and collectively contribute to the robust apoptotic response observed in cancer cells treated with this compound.
Data Presentation: In Vitro Efficacy of this compound
The cytotoxic and apoptotic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values are summarized below.
| Cell Line | Cancer Type | Parameter | Value (µM) | Time Point (hours) | Reference |
| PC-3 | Prostate Cancer | IC50 | 5 | Not Specified | [9] |
| Multiple Myeloma (Primary) | Multiple Myeloma | LC50 | 3.69 ± 0.23 | 24 | [3][4] |
| U266 | Multiple Myeloma | LC50 | 7.36 ± 0.48 | 24 | [4] |
| RPMI 8226 | Multiple Myeloma | LC50 | 6.12 ± 0.96 | 24 | [4] |
| ARH-77 | Multiple Myeloma | LC50 | 6.27 ± 0.94 | 24 | [4] |
| IM-9 | Multiple Myeloma | LC50 | 5.26 ± 0.87 | 24 | [4] |
| Chronic Lymphocytic Leukemia | Leukemia | LC50 | 7.1 | 24 | [10][11] |
| Chronic Lymphocytic Leukemia | Leukemia | LC50 | 5.5 | 72 | [10][11] |
| Vestibular Schwannoma (Primary) | Vestibular Schwannoma | IC50 | ~3.1 | 48 | [12] |
| HMS-97 | Malignant Schwannoma | IC50 | ~2.6 | 48 | [12] |
| Huh7 | Hepatocellular Carcinoma | IC50 | <1 | Not Specified | [9] |
| Hep3B | Hepatocellular Carcinoma | IC50 | <1 | Not Specified | [9] |
| HepG2 | Hepatocellular Carcinoma | IC50 | <1 | Not Specified | [9] |
| Ishikawa | Endometrial Carcinoma | IC50 | ~5.0 | 48 | [1] |
| Hec-1A | Endometrial Carcinoma | IC50 | ~7.5 | 48 | [1] |
Signaling Pathways in Detail
PDK1/Akt Pathway Inhibition
This compound directly inhibits the kinase activity of PDK1.[13] This prevents the phosphorylation of Akt at Threonine 308 (Thr308), a critical step for its activation.[5] The inhibition of Akt has several downstream consequences that promote apoptosis:
-
GSK3β Activation: Inactivation of Akt leads to the dephosphorylation and activation of glycogen synthase kinase 3β (GSK3β), which can promote apoptosis through various mechanisms.[6]
-
FOXO Transcription Factor Activation: Akt normally phosphorylates and inactivates Forkhead box O (FOXO) transcription factors. Inhibition of Akt allows FOXO proteins to translocate to the nucleus and induce the expression of pro-apoptotic genes.
-
Reduced MDM2-mediated p53 Degradation: Akt can phosphorylate and activate MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting Akt, this compound can lead to the stabilization and activation of p53.
-
Inhibition of mTORC1 Signaling: Akt is a key activator of the mammalian target of rapamycin complex 1 (mTORC1), a central regulator of cell growth and proliferation. Inhibition of Akt by this compound can thus suppress mTORC1 signaling.
Endoplasmic Reticulum (ER) Stress Induction
This compound treatment leads to the accumulation of unfolded proteins in the ER, triggering the UPR. The UPR is mediated by three main sensor proteins: PERK, IRE1, and ATF6.[5]
-
PERK Pathway: this compound activates PKR-like endoplasmic reticulum kinase (PERK).[5] Activated PERK phosphorylates the eukaryotic initiation factor 2α (eIF2α), which leads to a general shutdown of protein synthesis but selectively enhances the translation of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as GADD153.[13] GADD153 plays a central role in ER stress-mediated apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.
-
IRE1 Pathway: Inositol-requiring enzyme 1 (IRE1) is another ER stress sensor activated by this compound.[5] Activated IRE1 possesses both kinase and RNase activity. Its RNase activity splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor that upregulates genes involved in protein folding and degradation. However, under prolonged ER stress, IRE1 can also contribute to apoptosis.
Autophagy Modulation
This compound induces autophagy, which can lead to cell death in some cancer cells. The process is often dependent on the generation of reactive oxygen species (ROS). Key proteins in this pathway include Beclin-1 and ATG5. The conversion of the soluble form of microtubule-associated protein 1A/1B-light chain 3 (LC3-I) to its lipidated form (LC3-II) is a hallmark of autophagy.
Experimental Protocols
Western Blot Analysis for Phospho-Akt and ER Stress Markers
This protocol is for the detection of phosphorylated Akt (p-Akt), total Akt, and ER stress markers such as GADD153.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GADD153, anti-β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative protein expression levels, normalized to a loading control like β-actin.
Caspase-3/7 Activity Assay
This fluorometric or colorimetric assay measures the activity of executioner caspases 3 and 7.
Materials:
-
Caspase-3/7 assay kit (containing cell lysis buffer, reaction buffer, and caspase substrate, e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
96-well microplate (black or clear, depending on the assay type).
-
Plate reader (fluorometer or spectrophotometer).
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Cell Lysis: After treatment, add the provided cell lysis buffer to each well and incubate as per the manufacturer's instructions.
-
Caspase Reaction: Add the reaction buffer and caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence (e.g., Ex/Em = 380/460 nm for AMC) or absorbance (e.g., 405 nm for pNA) using a plate reader.[14]
-
Analysis: The fold-increase in caspase activity can be calculated by comparing the readings from treated cells to untreated controls.
Autophagy Flux Assay
This assay measures the degradation of LC3-II to assess autophagic activity.
Materials:
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine).
-
Reagents for Western blotting (as described in 4.1).
-
Primary antibody against LC3.
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence or absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).[15]
-
Western Blotting: Perform Western blotting for LC3 as described in protocol 4.1. Two bands corresponding to LC3-I and LC3-II will be visible.
-
Analysis: Autophagic flux is determined by the difference in the amount of LC3-II between samples treated with and without the autophagy inhibitor. An increase in LC3-II accumulation in the presence of the inhibitor indicates active autophagic flux. The ratio of LC3-II to a loading control can be quantified.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis through a sophisticated and multi-pronged mechanism. Its ability to simultaneously inhibit the pro-survival PDK1/Akt pathway, induce pro-apoptotic ER stress, and modulate autophagic cell death makes it an effective cytotoxic agent against a variety of cancer types. The detailed understanding of these mechanisms, supported by quantitative data and robust experimental protocols, is crucial for its further preclinical and clinical development. This guide provides a foundational resource for researchers to explore the therapeutic potential of this compound and to design further investigations into its complex mode of action.
References
- 1. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 8. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. A novel celecoxib derivative, OSU03012, induces cytotoxicity in primary CLL cells and transformed B-cell lymphoma cell line via a caspase- and Bcl-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. evandrofanglab.com [evandrofanglab.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Autophagic flux analysis [protocols.io]
Autophagy-Mediated Cell Death by OSU-03012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012 (also known as AR-12) is a novel celecoxib derivative that has demonstrated potent anti-cancer activities across a range of malignancies. Unlike its parent compound, this compound lacks cyclooxygenase-2 (COX-2) inhibitory activity, thereby mitigating the associated gastrointestinal side effects.[1] A significant body of research has elucidated that a primary mechanism of this compound's cytotoxicity involves the induction of autophagy-mediated cell death. This technical guide provides an in-depth overview of the molecular mechanisms, key signaling pathways, and experimental methodologies related to this compound-induced autophagy. Quantitative data from various studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.
Introduction
This compound is a third-generation celecoxib derivative that has emerged as a promising anti-cancer agent.[1] Its mechanism of action is multifactorial, but a key process is the induction of a robust autophagic response in cancer cells, which ultimately leads to cell death.[2][3] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes, which can function as a survival mechanism under stress or as a cell death pathway.[4] In the context of this compound treatment, the induced autophagy is often cytotoxic. This guide will explore the signaling cascades and cellular events that govern this process.
Quantitative Data: In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight its potency.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (h) | Reference |
| Huh7 | Hepatocellular Carcinoma | < 1 | 72 | [2][5] |
| Hep3B | Hepatocellular Carcinoma | < 1 | 72 | [2][5] |
| HepG2 | Hepatocellular Carcinoma | < 1 | 72 | [2][5] |
| PC-3 | Prostate Cancer | 5 | Not Specified | [6] |
| U266 | Multiple Myeloma | ~3.7 | 24 | [7] |
| ARH-77 | Multiple Myeloma | Not Specified | 24 | [7] |
| IM-9 | Multiple Myeloma | Not Specified | 24 | [7] |
| RPMI-8226 | Multiple Myeloma | ~6.3 | 24 | [7] |
Signaling Pathways in this compound-Induced Autophagy
The induction of autophagy by this compound is a complex process involving multiple interconnected signaling pathways. While initially presumed to act primarily through 3-phosphoinositide-dependent kinase 1 (PDK1) inhibition, subsequent research has revealed a more nuanced mechanism.[2][5]
Reactive Oxygen Species (ROS) Accumulation
A pivotal event in this compound-induced autophagy is the accumulation of reactive oxygen species (ROS).[2][3] This oxidative stress is a key trigger for the autophagic process. Studies have shown that blocking ROS accumulation with scavengers can inhibit the formation of autophagosomes, indicating that ROS are upstream regulators in this pathway.[2]
Figure 1: this compound induces ROS-mediated autophagy.
Endoplasmic Reticulum (ER) Stress and the PERK Pathway
This compound has been shown to induce endoplasmic reticulum (ER) stress, leading to the activation of the PKR-like endoplasmic reticulum kinase (PERK) pathway.[8][9] PERK activation is a crucial step in the initiation of autophagy in response to this compound.[8] This pathway can also influence the expression of heat shock proteins and autophagy-related genes (ATGs).[9]
Figure 2: ER stress and PERK signaling in this compound action.
Role of Autophagy-Related Genes (ATGs)
The formation of autophagosomes is dependent on the expression and function of autophagy-related genes (ATGs). This compound treatment has been shown to enhance the expression of ATG5.[5] The silencing of ATG5 via siRNA has been demonstrated to reduce this compound-induced cleavage of microtubule-associated protein 1 light chain 3 (LC3), a hallmark of autophagy.[5] This confirms the critical role of the core autophagy machinery in the cellular response to this compound.
Figure 3: this compound enhances ATG5 expression to promote autophagy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound-induced autophagy.
Cell Viability Assay (MTT Assay)
-
Purpose: To determine the cytotoxic effects of this compound.
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[5][10]
-
Detection of Autophagy
-
Purpose: To visualize acidic vesicular organelles, such as autolysosomes.
-
Procedure:
-
Purpose: To label autophagic vacuoles.
-
Procedure:
-
Purpose: To detect the conversion of LC3-I to LC3-II, a marker of autophagosome formation.
-
Procedure:
-
Treat cells with this compound for various time points.
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against LC3, followed by a secondary antibody.
-
Visualize the bands corresponding to LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[5]
-
Detection of Reactive Oxygen Species (ROS)
-
Purpose: To measure the intracellular accumulation of ROS.
-
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with a fluorescent ROS indicator, such as DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Measure the fluorescence intensity using a flow cytometer or a fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.[2]
-
Conclusion
This compound is a potent inducer of autophagy-mediated cell death in a variety of cancer cell types. Its mechanism of action is complex, involving the induction of ROS accumulation and ER stress, which converge on the core autophagy machinery. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other autophagy-inducing anti-cancer agents. A thorough understanding of these pathways and methodologies is crucial for the development of novel therapeutic strategies that harness the cytotoxic potential of autophagy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma. | Semantic Scholar [semanticscholar.org]
- 4. Celecoxib Analogues for Cancer Treatment: An Update on this compound and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound enhances Ad.mda-7-induced GBM cell killing via ER stress and autophagy and by decreasing expression of mitochondrial protective proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to OSU-03012: A Novel Celecoxib Derivative Targeting PDK-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012 (also known as AR-12) is a novel, third-generation derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, engineered to be devoid of COX-2 inhibitory activity.[1][2] This modification dissociates the anti-inflammatory properties of the parent compound from its potent anti-neoplastic effects. This compound primarily functions as a small-molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a critical upstream kinase in the PI3K/Akt signaling pathway.[1][3] By targeting PDK-1, this compound effectively downregulates Akt phosphorylation and its downstream signaling cascade, which is frequently overactivated in a wide range of human cancers.[1][4] This inhibition leads to the induction of apoptosis, cell cycle arrest, and autophagy in various cancer cell types.[4][5][6] Preclinical studies, both in vitro and in vivo, have demonstrated its significant anti-tumor activity across multiple cancer models, including those of the brain, breast, prostate, and hematological malignancies.[1][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Core Compound Specifications
This compound is a well-characterized small molecule with the following properties:
| Property | Value | Reference |
| Chemical Name | 2-Amino-N-[4-[5-(2-phenanthrenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl]acetamide | [3] |
| Molecular Formula | C₂₆H₁₉F₃N₄O | [8] |
| Molecular Weight | 460.45 g/mol | [8] |
| CAS Number | 742112-33-0 | [8] |
| Appearance | White to off-white solid | |
| Purity | ≥98% | [8] |
| Solubility | Soluble to 100 mM in DMSO | [8] |
| Storage | Store at -20°C | [8] |
Mechanism of Action: A Multi-Pathway Inhibitor
This compound's primary mechanism of action is the inhibition of PDK-1, a master kinase that phosphorylates and activates Akt, a central node in cell survival signaling.[1] However, its anti-cancer effects are pleiotropic, impacting several critical cellular pathways.
Primary Target: PDK-1/Akt Signaling Pathway
This compound acts as an ATP-competitive inhibitor of PDK-1.[9] This inhibition prevents the phosphorylation of Akt at the Threonine-308 (Thr308) residue, a crucial step for its activation.[1] The subsequent inactivation of Akt signaling leads to a cascade of downstream effects, including:
-
Induction of Apoptosis: Deactivation of Akt prevents the phosphorylation and inhibition of pro-apoptotic proteins such as BAD and the Forkhead box O (FoxO) transcription factors.[6][10] This can lead to the activation of both caspase-dependent and caspase-independent apoptotic pathways.[1][5]
-
Cell Cycle Arrest: this compound has been shown to induce G2/M phase cell cycle arrest, associated with the downregulation of cyclins A and B.[4][6]
-
Inhibition of Pro-Survival Proteins: The compound downregulates the expression of key inhibitor of apoptosis proteins (IAPs) like survivin and XIAP.[6]
Caption: this compound inhibits PDK-1, preventing Akt activation and promoting apoptosis.
Secondary Mechanisms of Action
Beyond the PDK-1/Akt axis, this compound exerts its influence through other mechanisms:
-
JAK/STAT and MAPK Pathway Inhibition: Studies in multiple myeloma cells show that this compound can down-regulate the phosphorylation of STAT3 and MEK1/2, suggesting inhibition of the JAK2/STAT3 and MAPK pathways.[6][10]
-
Induction of Autophagy: In hepatocellular carcinoma (HCC) cells, this compound was found to induce autophagic cell death, rather than apoptosis, through a process related to the accumulation of reactive oxygen species (ROS).[11]
-
Endoplasmic Reticulum (ER) Stress: this compound can promote ER stress responses, contributing to its cell-killing effects.[3][5] This involves the activation of PERK and the release of cathepsin B and apoptosis-inducing factor (AIF).[5]
Quantitative Data Presentation
The efficacy of this compound has been quantified across a diverse panel of cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Metric | Value (µM) | Exposure Time | Reference |
| PC-3 | Prostate Cancer | IC₅₀ | ~5 | N/A | [12] |
| VS Cells (Primary) | Vestibular Schwannoma | IC₅₀ | ~3.1 | 48 hours | [1][7] |
| HMS-97 | Malignant Schwannoma | IC₅₀ | ~2.6 | 48 hours | [1][7] |
| Human Schwann (Normal) | Normal Schwann Cells | IC₅₀ | >12 | 48 hours | [1][7] |
| U266 | Multiple Myeloma | LC₅₀ | 7.36 ± 0.48 | 24 hours | [6] |
| RPMI 8226 | Multiple Myeloma | LC₅₀ | 6.12 ± 0.96 | 24 hours | [6] |
| ARH-77 | Multiple Myeloma | LC₅₀ | 6.27 ± 0.94 | 24 hours | [6] |
| IM-9 | Multiple Myeloma | LC₅₀ | 5.26 ± 0.87 | 24 hours | [6] |
| Primary MM Cells | Multiple Myeloma | LC₅₀ | 3.69 ± 0.23 | 24 hours | [6][10] |
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | IC₅₀ | <1 | N/A | [11] |
| Various Tumor Lines | Diverse Cancers | Growth Suppression | 3 - 5 | N/A | [5] |
| Recombinant PDK-1 | Cell-Free Assay | IC₅₀ | 5 | N/A | [5] |
IC₅₀: Half-maximal inhibitory concentration. LC₅₀: Half-maximal lethal concentration.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| HMS-97 | Malignant Schwannoma | 100 mg/kg, Oral | 9 weeks | 55% | [1][7] |
| Ishikawa | Endometrial Carcinoma | 100 mg/kg, Oral, Daily | 3 weeks | Significant Inhibition | [4] |
| Huh7 | Hepatocellular Carcinoma | N/A | N/A | Suppressed Growth | [11] |
| MDA-MB-231 | Breast Cancer | 100 mg/kg, Oral (with Tamoxifen) | N/A | 50% (vs. 30% alone) | [13] |
| MDA-MB-435/LCC6 | Breast Cancer | 200 mg/kg, Oral | 3 days | 48% ↓ EGFR expression | [5][12] |
Detailed Experimental Protocols
The following protocols are foundational for assessing the biological activity of this compound.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[14][15]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[14]
Protocol:
-
Cell Seeding: Seed cells (e.g., 3,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 50 µM) in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and medium-only blank wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[6]
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.[16][17]
-
Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16][17]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[15] A reference wavelength of >650 nm can be used to subtract background.[15]
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC₅₀ or LC₅₀ value.
Caption: Workflow for determining cell viability using the MTT colorimetric assay.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Culture and Treatment: Seed 1-2 x 10⁶ cells in T25 flasks or 6-well plates. Treat cells with this compound at various concentrations for the desired time. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the corresponding flask.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes and resuspending the pellet.[18]
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 2 µL of a 1 mg/mL PI solution.[18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[18] Analyze the cells by flow cytometry as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
PDK-1 Kinase Inhibition Assay (Cell-Free)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of recombinant PDK-1.
Principle: A typical assay measures the transfer of a phosphate group from ATP to a specific peptide substrate by the PDK-1 enzyme. Inhibition is quantified by measuring the reduction in phosphorylated substrate or the amount of ADP produced. Luminescence-based assays like ADP-Glo™ are common.[19]
Protocol (Example using ADP-Glo™):
-
Reagent Preparation: Dilute recombinant active PDK-1 enzyme, a suitable peptide substrate (e.g., biotinylated AKT peptide), ATP, and this compound to desired concentrations in a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[19][20]
-
Kinase Reaction: In a 384-well plate, combine the PDK-1 enzyme (e.g., 0.5 nM), the peptide substrate (e.g., 30 nM), and this compound at various concentrations.[20]
-
Initiation: Start the reaction by adding ATP (e.g., 4-10 µM).[20][21] Incubate at room temperature for 30-40 minutes.[20][21]
-
ADP Detection (Part 1): Add ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.[19]
-
ADP Detection (Part 2): Add Kinase Detection Reagent, which converts the ADP generated by the kinase reaction into ATP, fueling a luciferase/luciferin reaction. Incubate for 30 minutes.[19]
-
Luminescence Reading: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to PDK-1 activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control and determine the IC₅₀ value.
Conclusion and Future Directions
This compound is a potent anti-cancer agent that functions primarily through the inhibition of the PDK-1/Akt signaling pathway, a nexus of cell survival and proliferation. Its lack of COX-2 inhibitory activity makes it a promising candidate for targeted cancer therapy, avoiding the side effects associated with traditional COX-2 inhibitors.[1][2] The compound's ability to induce cell death through multiple mechanisms, including apoptosis and autophagy, and its activity against other key signaling pathways like JAK/STAT, suggests it may be effective against a broad spectrum of malignancies and could potentially overcome certain forms of drug resistance.[6][11] The extensive preclinical data, summarized herein, provides a strong rationale for its continued investigation in clinical settings for the treatment of advanced solid tumors and hematological cancers.[4][6] Further research should focus on identifying predictive biomarkers for this compound sensitivity and exploring rational combination therapies to enhance its therapeutic efficacy.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. OSU 03012 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OSU 03012 | PDK-1 Inhibitors: R&D Systems [rndsystems.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Counting & Health Analysis [sigmaaldrich.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of potent pyruvate dehydrogenase kinase inhibitors and evaluation of their anti-lung cancer activity under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Anti-cancer Spectrum of OSU-03012
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012 (also known as AR-12) is a novel, orally bioavailable small molecule that has demonstrated a broad spectrum of anti-cancer activity in preclinical studies. As a celecoxib derivative lacking cyclooxygenase-2 (COX-2) inhibitory activity, this compound circumvents the cardiovascular side effects associated with traditional COX-2 inhibitors while exhibiting potent anti-neoplastic properties.[1][2] This technical guide provides a comprehensive overview of the anti-cancer profile of this compound, with a focus on its mechanism of action, efficacy across various cancer types, and detailed experimental protocols for its investigation. This document is intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.
Introduction
This compound emerged from efforts to develop safer and more effective anti-cancer agents by modifying the structure of celecoxib.[1] It was identified as a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream regulator of the PI3K/Akt signaling pathway.[1] Dysregulation of the PI3K/Akt pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. Unlike its parent compound, this compound's anti-cancer effects are independent of COX-2 inhibition, thereby reducing the risk of associated adverse events.[1]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of PDK1, which leads to the suppression of the pro-survival PI3K/Akt signaling cascade.[1] However, research has revealed that this compound exerts its anti-cancer effects through a multi-targeted approach, impacting several critical cellular processes.
Inhibition of Pro-Survival Signaling Pathways
-
PDK1/Akt Pathway: this compound directly binds to the ATP-binding pocket of PDK1, inhibiting its kinase activity. This prevents the phosphorylation and subsequent activation of Akt, a central node in cell survival, proliferation, and metabolism.[3][4][5] The inhibition of Akt leads to the downstream deactivation of numerous effectors that promote cancer cell survival and growth.[2][6]
-
JAK2/STAT3 Pathway: this compound has been shown to down-regulate the phosphorylation of Janus-activated kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3), another crucial pathway involved in cancer cell proliferation and survival.[2]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is also affected by this compound, with studies showing a reduction in the phosphorylation of MAP/ERK kinase 1/2 (MEK1/2).[2]
Induction of Cell Death and Growth Arrest
-
Apoptosis: this compound is a potent inducer of apoptosis in a wide range of cancer cells.[6][7] This programmed cell death is initiated through both caspase-dependent and -independent mechanisms, often involving the intrinsic mitochondrial pathway.[6][7]
-
Autophagy: In some cancer cell types, such as hepatocellular carcinoma, this compound induces autophagic cell death. This process is characterized by the formation of autophagosomes and is often linked to the generation of reactive oxygen species (ROS).
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at different phases, depending on the cancer cell type. For instance, it has been observed to cause G2/M arrest in endometrial cancer cells and S-phase arrest in oral cancer cells.[7][8]
Data Presentation: In Vitro Efficacy of this compound
The following tables summarize the cytotoxic and growth-inhibitory effects of this compound across a variety of human cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Assay Method |
| Vestibular Schwannoma | VS | ~3.1 | 48 | Cell Proliferation Assay |
| Malignant Schwannoma | HMS-97 | ~2.6 | 48 | Cell Proliferation Assay |
| Rhabdomyosarcoma | RH30 | 6.3 | Not Specified | Cell Viability Assay |
| Rhabdomyosarcoma | SMS-CTR | 5.0 | Not Specified | Cell Viability Assay |
Table 2: LC50 Values of this compound in Multiple Myeloma Cells
| Cell Type | LC50 (µM) | Incubation Time (h) |
| Primary Myeloma Cells | 3.69 ± 0.23 | 24 |
| Myeloma Cell Lines | 6.25 ± 0.86 | 24 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[9][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the drug concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is based on the methodology described for endometrial cancer cells.[7]
-
Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a standard procedure for cell cycle analysis.[11][12][13][14]
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest them.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 1 hour at 4°C.
-
Staining: Wash the fixed cells with PBS and resuspend the pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined.
Western Blot Analysis
This protocol outlines the general steps for Western blotting to assess protein expression and phosphorylation.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-caspase-3, anti-PARP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
This protocol is a general guideline for assessing the in vivo efficacy of this compound.[7][15][16][17]
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomly assign the mice to treatment and control groups. Administer this compound orally at a specified dose (e.g., 100 mg/kg/day) and the vehicle to the control group.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits the PDK1/Akt signaling pathway.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. tandfonline.com [tandfonline.com]
- 8. OSU03012 activates Erk1/2 and Cdks leading to the accumulation of cells in the S-phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 13. igbmc.fr [igbmc.fr]
- 14. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 15. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
The Potential of OSU-03012 (AR-12) in Glioblastoma Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most challenging cancers to treat, with a dismal prognosis for most patients. The relentless search for novel therapeutic agents has led to the investigation of OSU-03012, also known as AR-12, a novel small molecule inhibitor. This technical guide provides a comprehensive overview of the preclinical research on this compound in the context of glioblastoma. It details the compound's mechanism of action, summarizes available quantitative data on its efficacy, outlines key experimental protocols, and visualizes the critical signaling pathways involved. This document is intended to serve as a resource for researchers and drug development professionals dedicated to advancing glioblastoma therapy.
Introduction to this compound (AR-12)
This compound is a celecoxib-derived, small-molecule agent that has demonstrated potent anti-cancer properties. Unlike its parent compound, this compound does not inhibit cyclooxygenase-2 (COX-2) but exerts its effects through the modulation of several key cellular pathways implicated in cancer cell survival and proliferation. Initial research has highlighted its potential in various malignancies, and its ability to cross the blood-brain barrier makes it a particularly interesting candidate for brain tumors like glioblastoma.
Mechanism of Action in Glioblastoma
This compound employs a multi-pronged attack on glioblastoma cells, primarily by inhibiting 3-phosphoinositide-dependent protein kinase 1 (PDK1) and inducing cellular stress responses.
Inhibition of the PI3K/Akt Signaling Pathway
A primary mechanism of this compound is the inhibition of PDK1, a master regulator of the PI3K/Akt signaling pathway. This pathway is frequently hyperactivated in glioblastoma and plays a crucial role in cell growth, proliferation, and survival. By inhibiting PDK1, this compound prevents the phosphorylation and subsequent activation of Akt, leading to the downstream suppression of pro-survival signals.
Induction of Endoplasmic Reticulum (ER) Stress
This compound has been shown to induce significant stress in the endoplasmic reticulum (ER), the cellular organelle responsible for protein folding.[1] This ER stress triggers the Unfolded Protein Response (UPR), which, when prolonged and severe, can lead to apoptotic cell death.[1] In glioblastoma cells, this compound appears to induce apoptosis through a PERK-dependent signaling cascade, a key branch of the UPR.[1] This cell death mechanism is largely independent of caspases.[1]
Modulation of Autophagy
Autophagy, a cellular self-degradation process, plays a complex, dual role in cancer. This compound has been identified as an inducer of autophagy. While autophagy can sometimes promote cancer cell survival, in the context of this compound treatment, it appears to contribute to cell death. The exact mechanisms by which this compound-induced autophagy impacts glioblastoma cell fate are still under investigation.
Preclinical Efficacy Data
Quantitative data on the efficacy of this compound specifically in glioblastoma cell lines is limited in the public domain. However, studies in other cancer types provide an indication of its potency.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HMS-97 | Malignant Schwannoma | ~2.6 (48h) | [2] |
| Primary Vestibular Schwannoma | Benign Schwannoma | ~3.1 (48h) | [2] |
Note: This table will be updated as more specific data for glioblastoma cell lines becomes publicly available.
In vivo studies using a malignant schwannoma xenograft model demonstrated that oral administration of this compound at 200 mg/kg/day for nine weeks resulted in a 55% inhibition of tumor growth.[3]
Experimental Protocols
Detailed experimental protocols for this compound in glioblastoma are not widely published. The following sections provide representative protocols for key assays, which can be adapted for the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (AR-12)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioblastoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
This protocol is for assessing changes in protein expression in glioblastoma cells following treatment with this compound.
Materials:
-
Treated and untreated glioblastoma cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Autophagy Analysis (LC3 Puncta Formation)
This protocol is for visualizing the induction of autophagy in glioblastoma cells.
Materials:
-
Glioblastoma cells
-
GFP-LC3 expression vector or lentivirus
-
This compound
-
Fluorescence microscope
-
Coverslips
-
Paraformaldehyde (PFA)
-
DAPI
Procedure:
-
Transfect or transduce glioblastoma cells with a GFP-LC3 construct.
-
Seed the cells on coverslips in a 24-well plate.
-
Treat the cells with this compound for the desired time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Mount the coverslips on slides with a mounting medium containing DAPI.
-
Visualize the cells under a fluorescence microscope and quantify the number of GFP-LC3 puncta per cell. An increase in puncta indicates the formation of autophagosomes.
In Vivo Xenograft Studies
Preclinical evaluation of this compound in glioblastoma animal models is a critical step in its development.
Representative Protocol:
-
Cell Implantation: Orthotopically implant human glioblastoma cells (e.g., U87MG) into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Drug Administration: Once tumors are established, randomize mice into treatment and control groups. Administer this compound via a suitable route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume regularly. At the end of the study, sacrifice the animals, and excise the tumors for further analysis (e.g., histology, western blotting).
-
Toxicity Evaluation: Monitor the body weight and overall health of the mice throughout the study to assess the toxicity of the treatment.
Clinical Development
As of the latest available information, there are no registered clinical trials specifically investigating this compound (AR-12) for the treatment of glioblastoma. Further preclinical studies are likely required to establish a strong rationale for its clinical evaluation in this patient population.
Conclusion and Future Directions
This compound (AR-12) is a promising preclinical candidate for the treatment of glioblastoma due to its multi-faceted mechanism of action, which includes the inhibition of the critical PI3K/Akt survival pathway and the induction of ER stress and autophagy-related cell death. Its ability to cross the blood-brain barrier further enhances its therapeutic potential for this devastating disease.
Future research should focus on:
-
Establishing a comprehensive profile of this compound's activity across a diverse panel of patient-derived glioblastoma models.
-
Investigating the synergistic effects of this compound with standard-of-care therapies for glioblastoma, such as radiation and temozolomide.
-
Elucidating the precise molecular interplay between this compound-induced autophagy and apoptosis in glioblastoma cells.
-
Conducting comprehensive in vivo efficacy and toxicology studies to support the initiation of clinical trials.
The continued investigation of this compound holds the potential to offer a novel and effective therapeutic strategy for patients with glioblastoma.
References
The Activity of OSU-03012 in Drug-Resistant Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-03012 is a novel small molecule inhibitor derived from celecoxib that has demonstrated significant anti-cancer properties. Unlike its parent compound, this compound does not inhibit cyclooxygenase-2 (COX-2), but instead exerts its effects through multiple other pathways, most notably as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1] Activation of the PI3K/Akt pathway, of which PDK1 is a critical upstream kinase, is a common mechanism of resistance to various cancer therapies. This guide provides an in-depth technical overview of the activity of this compound in drug-resistant cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The cytotoxic and growth-inhibitory effects of this compound have been evaluated across a range of cancer cell lines, including those with acquired or intrinsic drug resistance. The following tables summarize the key quantitative data from various studies.
| Cell Line | Cancer Type | Resistance Profile | Assay | Endpoint | Value | Citation |
| U266 | Multiple Myeloma | Not Specified | Cytotoxicity | LC50 (24h) | 7.36 ± 0.48 µM | [1] |
| RPMI 8226 | Multiple Myeloma | Not Specified | Cytotoxicity | LC50 (24h) | 6.12 ± 0.96 µM | [1] |
| ARH-77 | Multiple Myeloma | Not Specified | Cytotoxicity | LC50 (24h) | 6.27 ± 0.94 µM | [1] |
| IM-9 | Multiple Myeloma | Not Specified | Cytotoxicity | LC50 (24h) | 5.26 ± 0.87 µM | [1] |
| Primary MM cells | Multiple Myeloma | Not Specified | Cytotoxicity | Mean LC50 (24h) | 3.69 ± 0.23 µM | [1] |
| Ba/F3p210(E255K) | Chronic Myelogenous Leukemia | Imatinib-Resistant | Not Specified | IC50 | 5 µM | [2] |
| Ba/F3p210(T315I) | Chronic Myelogenous Leukemia | Imatinib-Resistant | Not Specified | IC50 | 5 µM | [2] |
| PC-3 | Prostate Cancer | Not Specified | Apoptosis Induction | Not Specified | 1-10 µM range | [1] |
Table 1: Cytotoxicity and Inhibitory Concentrations of this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | Resistance Profile | Combination Agent | Effect | Citation |
| MDA-MB-231 | Breast Cancer (ER-) | Tamoxifen-Resistant | Tamoxifen (60 mg/kg) + this compound (100 mg/kg) | 50% suppression of tumor xenograft growth | [3][4] |
| MCF-7 | Breast Cancer (ER+) | Tamoxifen-Sensitive | Tamoxifen | Sensitized to anti-proliferative effects | [3][4] |
| MDA-MB-231 | Breast Cancer (ER-) | Tamoxifen-Resistant | Tamoxifen | Sensitized to anti-proliferative effects | [3][4] |
| Ba/F3p210(E255K) | Chronic Myelogenous Leukemia | Imatinib-Resistant | Imatinib | Enhanced susceptibility to imatinib-induced apoptosis | [2] |
| Ba/F3p210(T315I) | Chronic Myelogenous Leukemia | Imatinib-Resistant | Imatinib | Enhanced susceptibility to imatinib-induced apoptosis | [2] |
Table 2: Synergistic Effects of this compound in Combination with Other Anti-Cancer Agents.
Core Signaling Pathways Targeted by this compound in Drug-Resistant Cells
This compound overcomes drug resistance by modulating several critical signaling pathways that are often dysregulated in resistant cancer cells.
The PI3K/Akt Signaling Pathway
The primary mechanism of action of this compound is the inhibition of PDK1, a key kinase in the PI3K/Akt signaling cascade.[1] In many drug-resistant cancers, this pathway is constitutively active, promoting cell survival and proliferation. By inhibiting PDK1, this compound prevents the phosphorylation and activation of Akt, leading to the downstream inactivation of pro-survival signals and the activation of apoptotic pathways.[5] In tamoxifen-resistant breast cancer cells, this compound has been shown to suppress the transient elevation of Akt phosphorylation induced by tamoxifen, thereby re-sensitizing the cells to its anti-proliferative effects.[3][4]
The JAK/STAT Signaling Pathway
In addition to its effects on the PI3K/Akt pathway, this compound has been shown to inhibit the Janus-activated kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly in multiple myeloma cells.[6] This pathway is crucial for cytokine signaling and is often constitutively active in hematological malignancies, contributing to cell proliferation and survival. This compound down-regulates the phosphorylation of STAT3, a key downstream effector of the JAK/STAT pathway.[6]
The Endoplasmic Reticulum (ER) Stress Pathway
This compound can induce apoptosis in glioblastoma cells through the induction of endoplasmic reticulum (ER) stress.[7] This is mediated, at least in part, by the PERK-dependent signaling arm of the unfolded protein response (UPR).[7] In some contexts, this compound's ability to induce cell death is independent of its PDK1 inhibitory activity, highlighting its multi-faceted mechanism of action.[7] The induction of ER stress can be a potent anti-cancer strategy, particularly in tumors that are resistant to conventional therapies.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., drug-sensitive and drug-resistant pairs)
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50/LC50 values.
Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)
Objective: To quantify the percentage of apoptotic cells following this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and collect the culture supernatant (to include floating apoptotic cells).
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis of Signaling Pathways
Objective: To assess the effect of this compound on the phosphorylation and expression levels of key proteins in signaling pathways like PI3K/Akt and JAK/STAT.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Generation of Tamoxifen-Resistant (TamR) Breast Cancer Cell Lines
Objective: To develop a drug-resistant cell line model for studying the efficacy of this compound.
Materials:
-
Parental breast cancer cell line (e.g., MCF-7 or MDA-MB-231)
-
Complete cell culture medium
-
4-hydroxytamoxifen (4-OHT)
-
Fetal Bovine Serum (FBS), charcoal-stripped for ER+ cells
Procedure:
-
Culture the parental cells in their standard growth medium.
-
Gradually expose the cells to increasing concentrations of 4-OHT over a period of several months. Start with a low concentration (e.g., 0.1 µM) and incrementally increase the dose as the cells become resistant.
-
Maintain a parallel culture of the parental cells without 4-OHT as a control.
-
Periodically assess the resistance of the cell population by performing a cell viability assay and comparing the IC50 of the treated cells to the parental cells.
-
Once a stable resistant phenotype is achieved (e.g., a significant increase in IC50), the tamoxifen-resistant cell line can be maintained in a culture medium containing a maintenance dose of 4-OHT (e.g., 1-5 µM).
Conclusion
This compound demonstrates significant potential as an anti-cancer agent, particularly in the context of drug-resistant malignancies. Its ability to target multiple survival pathways, most notably the PI3K/Akt and JAK/STAT pathways, provides a mechanism to overcome resistance to conventional therapies. Furthermore, its capacity to induce ER stress offers an alternative route to apoptosis in refractory tumors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound. Further studies focusing on in vivo models and combination therapies are warranted to fully elucidate its clinical potential in treating drug-resistant cancers.
References
- 1. This compound suppresses GRP78/BiP expression that causes PERK-dependent increases in tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic interactions between imatinib mesylate and the novel phosphoinositide-dependent kinase-1 inhibitor this compound in overcoming imatinib mesylate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitizing estrogen receptor-negative breast cancer cells to tamoxifen with this compound, a novel celecoxib-derived phosphoinositide-dependent protein kinase-1/Akt signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Antimicrobial Effects of OSU-03012: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012, also known as AR-12, is a celecoxib-derived small molecule initially developed as an anti-cancer agent. Extensive research has since revealed its potent broad-spectrum antimicrobial properties, encompassing antiviral, antifungal, and antibacterial activities. This technical guide provides an in-depth overview of the antimicrobial effects of this compound, its mechanisms of action, and detailed experimental protocols for its investigation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, infectious diseases, and drug development.
Introduction to this compound
This compound is a pyrazole-based compound that was identified as a potent inhibitor of the 3-phosphoinositide-dependent kinase 1 (PDK1), a key regulator of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival, proliferation, and metabolism in eukaryotic cells. By inhibiting PDK1, this compound disrupts these processes, leading to its anti-cancer effects. Interestingly, this mechanism of targeting host cell factors is also a primary contributor to its broad-spectrum antiviral activity. Furthermore, this compound has been shown to exert direct antimicrobial effects through distinct mechanisms, highlighting its potential as a versatile anti-infective agent.
Antimicrobial Spectrum and Efficacy
The antimicrobial activity of this compound has been demonstrated against a wide range of pathogens, including viruses, fungi, and bacteria. This section summarizes the known spectrum of activity and presents available quantitative data.
Antiviral Activity
This compound exhibits potent antiviral activity against a diverse array of viruses, primarily through the inhibition of host cell signaling pathways required for viral replication.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | Cell Line | Assay Type | IC50 | Citation |
| Flaviviridae | Zika Virus (ZIKV) | Huh-7 and neuronal cells | Virus Yield Reduction | <2 µM | [1][2] |
| Picornaviridae | Enterovirus 71 (EV-71) | U251 and RD cells | Virus Yield Reduction | <2 µM | |
| Arenaviridae | Lassa Virus (LASV) | A549 cells | Virus Yield Reduction | 0.5 µM | [3] |
| Filoviridae | Ebola Virus (EBOV) | - | Virus Yield Reduction | ~0.3 µM | [3] |
| Filoviridae | Marburg Virus (MARV) | - | Virus Yield Reduction | ~0.3 µM | [3] |
| Paramyxoviridae | Nipah Virus (NiV) | - | Virus Yield Reduction | ~0.3 µM | [3] |
Antifungal Activity
This compound has demonstrated significant activity against several pathogenic fungi, including drug-resistant strains. Its primary antifungal mechanism involves the inhibition of fungal acetyl-CoA synthetase, an enzyme essential for fungal metabolism and not the primary pathway for acetyl-CoA synthesis in mammals.
Table 2: Antifungal Activity of this compound
| Fungal Species | Strain | Assay Type | MIC | Citation |
| Candida albicans | - | Broth Microdilution | 4 µg/mL | |
| Cryptococcus neoformans | - | Broth Microdilution | 4 µg/mL |
Antibacterial Activity
The antibacterial effects of this compound have been most notably documented against Mycobacterium abscessus, an intrinsically multidrug-resistant pathogen. The activity appears to be a combination of direct action and host-mediated effects for intracellular bacteria. Data on its efficacy against a broader range of common bacterial pathogens is still emerging.
Table 3: Antibacterial Activity of this compound against Mycobacterium abscessus
| Strain Type | Number of Isolates | Assay Type | MIC Range (µg/mL) | MBC Range (µg/mL) | Citation |
| Clinical Isolates | 194 | Broth Microdilution | 1 - >16 | 2 - >16 | [1] |
Synergistic Activity
Preliminary studies indicate that this compound can act synergistically with existing antimicrobial agents, potentially offering a strategy to overcome drug resistance. For instance, it has been shown to enhance the activity of fluconazole against Cryptococcus neoformans and shows synergy with several antibiotics against Mycobacterium abscessus. Quantitative data from these synergistic interactions, such as Fractional Inhibitory Concentration (FIC) indices, are a key area for ongoing research.
Mechanisms of Antimicrobial Action
This compound employs a multi-pronged approach to exert its antimicrobial effects, targeting both host cell machinery and microbial-specific pathways.
Host-Targeted Antiviral Mechanism
The primary antiviral mechanism of this compound is the inhibition of the host cell's PI3K/Akt signaling pathway. Many viruses exploit this pathway for their replication, survival, and propagation. By inhibiting PDK1, a critical upstream kinase in this pathway, this compound disrupts the cellular environment, making it non-conducive for viral replication.
Direct Antifungal Mechanism
In fungi, this compound acts directly on a crucial metabolic enzyme, acetyl-CoA synthetase. This enzyme is vital for the production of acetyl-CoA, a central molecule in cellular metabolism. By inhibiting this enzyme, this compound disrupts essential processes such as fatty acid synthesis and energy production, leading to fungal cell death.
References
- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Minimum inhibitory and bactericidal concentrations of 44 antimicrobial agents against three standard control strains in broth with and without human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Trajectory of a Novel PDK1 Inhibitor: A Technical Overview of OSU-03012
An In-depth Exploration of the Discovery, Preclinical Development, and Clinical Advancement of a Promising Anti-cancer Agent
Abstract
OSU-03012, also known as AR-12, has emerged as a significant small molecule inhibitor in the landscape of cancer therapeutics. Originating as a derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, it was specifically engineered to eliminate COX-2 inhibitory activity while enhancing its anti-cancer properties. This strategic modification led to the identification of its principal molecular target: 3-phosphoinositide-dependent protein kinase-1 (PDK1), a critical upstream kinase in the PI3K/Akt signaling pathway. This pathway is frequently dysregulated in a wide array of human cancers, making it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Initial Development
The development of this compound stemmed from research aimed at separating the anti-cancer effects of celecoxib from its COX-2 inhibitory function, the latter being associated with cardiovascular side effects.[1] Scientists at The Ohio State University created a series of celecoxib analogs, leading to the identification of this compound, a compound devoid of COX-2 inhibitory activity but possessing potent apoptosis-inducing capabilities in various cancer cell lines.[2][3][4] This discovery marked a pivotal shift from a non-steroidal anti-inflammatory drug (NSAID) derivative to a targeted anti-cancer agent. The subsequent identification of PDK1 as its primary target provided a clear mechanistic rationale for its observed cytotoxic effects.[5]
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
This compound exerts its anti-neoplastic effects primarily through the inhibition of PDK1.[5] PDK1 is a master kinase that phosphorylates and activates Akt (also known as Protein Kinase B) and other kinases, playing a crucial role in cell survival, proliferation, and growth. By inhibiting PDK1, this compound effectively disrupts the downstream signaling cascade of the PI3K/Akt pathway.
The inhibition of PDK1 by this compound leads to a dose-dependent reduction in the phosphorylation of Akt at both the threonine-308 and serine-473 sites.[6][7] This dephosphorylation inactivates Akt, subsequently affecting a multitude of downstream effector proteins. Key downstream consequences of this compound-mediated Akt inhibition include:
-
Induction of Apoptosis: this compound has been shown to induce apoptosis in a variety of cancer cells, including those of the prostate, breast, pancreas, and multiple myeloma.[2][4][7] This programmed cell death is triggered through both caspase-dependent and -independent mechanisms.[7][8]
-
Cell Cycle Arrest: The compound can induce cell cycle arrest, particularly at the G2 phase, which is associated with reductions in cyclins A and B.[2][8]
-
Induction of Autophagy: In some cancer cell lines, such as hepatocellular carcinoma, this compound has been observed to induce autophagic cell death rather than apoptosis. This process is linked to the accumulation of reactive oxygen species (ROS).[9][10]
-
Inhibition of other Kinases: While PDK1 is the primary target, studies have suggested that this compound may also inhibit other signaling pathways, including the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and mitogen-activated protein kinase (MAPK) pathways.[2][8]
Below is a diagram illustrating the mechanism of action of this compound.
Caption: Mechanism of action of this compound in the PI3K/Akt signaling pathway.
Preclinical Efficacy
The anti-cancer activity of this compound has been extensively evaluated in a broad range of preclinical models, demonstrating its potential as a therapeutic agent.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic and growth-inhibitory effects across a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values vary depending on the cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 / LC50 (µM) | Exposure Time (h) | Reference |
| PC-3 | Prostate Cancer | 5 (IC50) | - | [5] |
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | < 1 (IC50) | - | [5][9] |
| Vestibular Schwannoma (VS) | Benign Schwannoma | ~3.1 (IC50) | 48 | [11] |
| HMS-97 | Malignant Schwannoma | ~2.6 (IC50) | 48 | [11] |
| Primary Myeloma Cells | Multiple Myeloma | 3.69 ± 0.23 (LC50) | 24 | [4][8] |
| Myeloma Cell Lines (U266, RPMI 8226, ARH-77, IM-9) | Multiple Myeloma | 5.26 - 7.36 (LC50) | 24 | [4] |
| Primary Chronic Lymphocytic Leukemia (CLL) | Leukemia | 7.1 (LC50) | 24 | [3] |
| Primary Chronic Lymphocytic Leukemia (CLL) | Leukemia | 5.5 (LC50) | 72 | [3] |
In Vivo Tumor Growth Inhibition
The in vivo efficacy of this compound has been demonstrated in several xenograft models, where oral administration of the compound led to significant tumor growth inhibition.
| Xenograft Model | Cancer Type | Dosage | Treatment Duration | Tumor Growth Inhibition | Reference |
| HMS-97 | Malignant Schwannoma | 200 mg/kg/day (oral) | 9 weeks | 55% | [6][11] |
| Huh7 | Hepatocellular Carcinoma | 200 mg/kg (oral) | - | 57.59% | [5] |
| Ishikawa | Endometrial Carcinoma | 100 mg/kg/day (oral) | 3 weeks | Significant | [12] |
| MDA-MB-435/LCC6 | Breast Cancer | 200 mg/kg (oral) | 3 days | 48% reduction in EGFR expression | [5] |
Clinical Development
Following promising preclinical results, this compound (AR-12) advanced to a first-in-human Phase I clinical trial in patients with advanced solid tumors. The primary objectives of this study were to determine the safety, tolerability, maximum tolerated dose (MTD), and recommended Phase II dose (RD). The trial involved a dose-escalation study with both once-daily (QD) and twice-daily (BID) dosing regimens.[13]
Key findings from the Phase I trial include:
-
Recommended Phase II Dose: 800mg BID.[13]
-
Safety and Tolerability: The drug was generally well-tolerated, with manageable side effects.[13]
-
Pharmacokinetics: High pharmacokinetic variability was observed, which was attributed to issues with the drug's formulation. A new formulation was planned to address this.[13]
-
Pharmacodynamics: Evidence of Akt pathway modulation was observed in patient samples.[13]
-
Clinical Response: The best response observed was stable disease for more than six cycles in two patients.[13]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a generalized representation for determining the cytotoxic effects of this compound.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][7][14][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[7][14][15]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or LC50 value using non-linear regression analysis.
Caption: A generalized workflow for a cell viability (MTT) assay.
Western Blotting for Akt Phosphorylation
This protocol outlines the general steps to assess the effect of this compound on Akt phosphorylation.
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (e.g., Ser473 and Thr308) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total Akt.
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., by oral gavage) or a vehicle control to the respective groups according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals to calculate tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth data to determine the extent of tumor growth inhibition.
Conclusion
This compound represents a successful example of rational drug design, evolving from a derivative of a well-known anti-inflammatory drug into a targeted anti-cancer agent with a distinct mechanism of action. Its ability to inhibit the PDK1/Akt signaling pathway provides a strong rationale for its application in a wide range of malignancies where this pathway is constitutively active. While the initial Phase I clinical trial highlighted the need for formulation improvements, the preclinical data strongly support the continued investigation of this compound as a potential therapeutic option for cancer patients, both as a monotherapy and in combination with other anti-cancer agents. Further clinical studies with an optimized formulation are warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. broadpharm.com [broadpharm.com]
- 3. A novel celecoxib derivative, OSU03012, induces cytotoxicity in primary CLL cells and transformed B-cell lymphoma cell line via a caspase- and Bcl-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a novel celecoxib derivative, induces reactive oxygen species-related autophagy in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. protocols.io [protocols.io]
- 15. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
A Technical Guide to the Cellular Pathways Modulated by OSU-03012 (AR-12)
Audience: Researchers, scientists, and drug development professionals.
Introduction: OSU-03012, also known as AR-12, is a novel celecoxib derivative engineered to be devoid of cyclooxygenase-2 (COX-2) inhibitory activity.[1][2] This modification was designed to separate the anti-tumor properties of celecoxib from its COX-2-related side effects, resulting in a potent agent that induces apoptosis and inhibits proliferation across a wide range of cancer cell types.[1][2][3] Initially identified as a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), this compound is now understood to impact a complex network of cellular pathways, making it a subject of significant interest in oncology research and drug development.[4][5][6] This document provides an in-depth technical overview of the core cellular mechanisms affected by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Core Signaling Pathways Affected by this compound
The mechanism of action for this compound is multifaceted, with its most characterized effect being the disruption of key pro-survival signaling cascades.
Primary Target: The PI3K/PDK1/Akt Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. A key upstream kinase in this pathway is PDK1, which is responsible for the phosphorylation and subsequent activation of Akt.[4][6]
This compound was first characterized as a potent, ATP-competitive inhibitor of PDK1.[3][5][7] By binding to PDK1, this compound prevents the phosphorylation of Akt at its threonine-308 (Thr308) residue, a crucial step for its activation.[1][4] This leads to a dose-dependent reduction in phosphorylated Akt (p-Akt) levels, effectively shutting down downstream signaling.[4][8]
The consequences of Akt inactivation by this compound are extensive and include the modulation of numerous downstream effectors:
-
GSK-3β (Glycogen Synthase Kinase-3β): Inhibition of Akt leads to decreased phosphorylation of GSK-3β, affecting its regulatory role in metabolism and cell survival.[1][4][8]
-
FOXO Transcription Factors (e.g., FoxO1a, FOXO3a): Inactivation of Akt prevents the phosphorylation and nuclear exclusion of FOXO proteins, allowing them to translocate to the nucleus and activate pro-apoptotic target genes.[1][6][9]
-
BAD (Bcl-2-associated death promoter): Reduced Akt activity prevents the inhibitory phosphorylation of BAD, freeing it to promote apoptosis.[1][6]
-
p70S6K and MDM-2: The activity of these proteins, which are involved in protein synthesis and p53 regulation, respectively, is also diminished following Akt inhibition by this compound.[1][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celecoxib Analogues for Cancer Treatment: An Update on this compound and 2,5-Dimethyl-Celecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
An In-depth Technical Guide to Early-Stage Research on OSU-03012
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research on OSU-03012 (also known as AR-12), a novel celecoxib derivative. This document synthesizes key findings on its mechanism of action, preclinical efficacy in various cancer models, and the experimental methodologies employed in its initial characterization.
Core Mechanism of Action
This compound is a potent inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1), a critical upstream kinase in the PI3K/Akt signaling pathway.[1][2][3] Unlike its parent compound, celecoxib, this compound's anticancer activities are independent of cyclooxygenase-2 (COX-2) inhibition.[1][4][5] By inhibiting PDK-1, this compound effectively suppresses the phosphorylation and subsequent activation of Akt, a serine/threonine kinase that plays a central role in promoting cell survival, proliferation, and resistance to apoptosis.[1][6]
The inhibition of the PDK-1/Akt pathway by this compound leads to a cascade of downstream effects, including the modulation of proteins involved in cell cycle progression and apoptosis.[5][6][7] Research has demonstrated that this compound can induce apoptosis through both caspase-dependent and -independent mechanisms.[1][5] Furthermore, studies have indicated that this compound's activity may extend beyond PDK-1 inhibition, potentially affecting other signaling pathways such as JAK2/STAT3 and MAPK, and down-regulating proteins like survivin and X-linked inhibitor of apoptosis (XIAP).[1][5][7]
Quantitative Analysis of In Vitro Efficacy
The anti-proliferative and cytotoxic effects of this compound have been quantified across a diverse range of cancer cell lines. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values.
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |
| PC-3 | Prostate Cancer | 5 | Not Specified | [2][8] |
| Vestibular Schwannoma (VS) cells | Benign Schwannoma | ~3.1 | 48 | [9] |
| HMS-97 | Malignant Schwannoma | ~2.6 | 48 | [9] |
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | <1 | Not Specified | [2] |
| Zika Virus (ZIKV) infected Huh-7 | Viral Infection | <2 | Not Specified | [10] |
| mouse RAW264.7 cells (cytotoxicity) | Macrophage | 10 | 24 | [2] |
| mouse RAW264.7 cells (antimicrobial) | Macrophage | 0.2 | 8 | [2] |
| Cell Line | Cancer Type | LC50 (µM) | Assay Duration (hours) | Reference |
| Primary Myeloma | Multiple Myeloma | 3.69 ± 0.23 | 24 | [5][7] |
| Myeloma Cell Lines | Multiple Myeloma | 6.25 ± 0.86 | 24 | [5][7] |
| U266 | Multiple Myeloma | 7.36 ± 0.48 | 24 | [5] |
| RPMI 8226 | Multiple Myeloma | 6.12 ± 0.96 | 24 | [5] |
| ARH-77 | Multiple Myeloma | 6.27 ± 0.94 | 24 | [5] |
| IM-9 | Multiple Myeloma | 5.26 ± 0.87 | 24 | [5] |
In Vivo Preclinical Studies
Animal models have been instrumental in evaluating the anti-tumor efficacy and tolerability of this compound. The following table summarizes key findings from in vivo xenograft studies.
| Cancer Type | Animal Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Malignant Schwannoma | SCID mice | Oral administration (dosage not specified) | 9 weeks | 55% | [1][9] |
| Hepatocellular Carcinoma | Nude mice | 100 and 200 mg/kg, oral | 28 days | 39.52% and 57.59% | [3] |
| Endometrial Carcinoma | BALB/c-nu mice | 100 mg/kg daily, oral | 3 weeks | Significant inhibition | [6][11] |
| Breast Cancer (ER-negative) | Not specified | 100 mg/kg (in combination with tamoxifen) | Not specified | 30% (alone), 50% (combo) | [12] |
| Glioblastoma | Mice | Not specified | Not specified | Prolonged survival | [13] |
| Zika Virus Infection | A129 mice | Intraperitoneal or oral | Not specified | 50.0%-83.3% survival | [10] |
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits PDK-1, preventing Akt activation and promoting apoptosis.
Caption: A typical workflow for Western blot analysis to assess protein phosphorylation.
Detailed Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate and allow them to adhere for 24 hours in a CO2 incubator at 37°C.[2]
-
Treatment: Expose the cells to various concentrations of this compound (typically 0-10 µM) dissolved in DMSO (final concentration ≤0.1%).[2] Include a vehicle control (DMSO only). Incubate for the desired time intervals (e.g., 24, 48, or 72 hours).[2][5]
-
MTT Addition: Remove the treatment medium and add 200 µL of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution in serum-free medium to each well.[2]
-
Incubation: Incubate the plate in the CO2 incubator at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.[2]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their expression levels and phosphorylation status.
-
Sample Preparation: Treat cells with this compound for the specified duration. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-Akt, total Akt, cleaved caspase-3). Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light. Detect the signal using X-ray film or a digital imaging system.
In Vivo Xenograft Studies
These studies assess the anti-tumor activity of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., SCID or nude mice) to prevent rejection of human tumor cells.[1][3]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once the tumors reach a predetermined volume, randomize the mice into treatment and control groups.[6]
-
Drug Administration: Administer this compound (e.g., 100-200 mg/kg) or a vehicle control to the mice via the specified route (commonly oral gavage).[3][6]
-
Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals.[11] Also, monitor the body weight and general health of the mice.[11]
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and, if applicable, perform further analysis such as immunohistochemistry or Western blotting on the tumor tissue to assess target engagement.[1]
Conclusion
The early-stage research on this compound has established it as a promising anti-cancer agent with a primary mechanism of action centered on the inhibition of the PDK-1/Akt signaling pathway. The compound has demonstrated potent in vitro activity against a variety of cancer cell lines and significant anti-tumor efficacy in preclinical animal models. The detailed experimental protocols and data presented in this guide provide a solid foundation for further investigation and development of this compound as a potential therapeutic for human cancers.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The celecoxib derivative kinase inhibitor AR-12 (this compound) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. This compound suppresses GRP78/BiP expression that causes PERK-dependent increases in tumor cell killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for OSU-03012 In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
OSU-03012, also known as AR-12, is a novel small molecule inhibitor derived from celecoxib, but it is devoid of cyclooxygenase-2 (COX-2) inhibitory activity.[1] It is recognized primarily as a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), a key upstream kinase in the PI3K/Akt signaling pathway.[1] By inhibiting PDK-1, this compound effectively suppresses the phosphorylation and subsequent activation of Akt, a critical node in cell signaling that promotes cell survival, proliferation, and growth.[1] Its ability to induce apoptosis and inhibit proliferation has been demonstrated in a variety of cancer cell lines, making it a compound of significant interest for cancer research and drug development.[2][3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The cytotoxic and anti-proliferative activity of this compound varies across different cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) or lethal concentration (LC50) values.
| Cell Line | Cancer Type | Parameter | Value (µM) | Exposure Time (hours) | Reference |
| Vestibular Schwannoma (VS) cells | Vestibular Schwannoma | IC50 | ~3.1 | 48 | [3] |
| HMS-97 | Malignant Schwannoma | IC50 | ~2.6 | 48 | [3] |
| U266 | Multiple Myeloma | LC50 | 7.36 ± 0.48 | 24 | [3] |
| RPMI 8226 | Multiple Myeloma | LC50 | 6.12 ± 0.96 | 24 | [3] |
| ARH-77 | Multiple Myeloma | LC50 | 6.27 ± 0.94 | 24 | [3] |
| IM-9 | Multiple Myeloma | LC50 | 5.26 ± 0.87 | 24 | [3] |
| Primary Multiple Myeloma cells | Multiple Myeloma | LC50 | 3.69 ± 0.23 | 24 | [4] |
| PC-3 | Prostate Cancer | IC50 | 5 | Not Specified | [2] |
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | IC50 | < 1 | Not Specified | [2] |
Signaling Pathway
This compound primarily targets the PDK1/Akt signaling pathway. The diagram below illustrates the mechanism of action.
Caption: this compound inhibits PDK1, preventing Akt phosphorylation and downstream signaling.
Experimental Protocols
Cell Proliferation Assay (MTS-based)
This protocol is adapted for the use of Promega's CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
Objective: To determine the effect of this compound on the proliferation of cancer cells and to calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
This compound stock solution (dissolved in DMSO, stored at -20°C)
-
CellTiter 96® AQueous One Solution Reagent (Promega, Cat. No. G3580, G3581, G3582)
-
Multichannel pipette
-
96-well plate reader (capable of measuring absorbance at 490 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Resuspend cells in complete culture medium to a final concentration that will result in 50-70% confluency at the end of the assay. A typical starting density is 5,000-10,000 cells per well. b. Seed 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours to allow cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.1 to 50 µM). b. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound concentration) and untreated controls (medium only). c. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Assay: a. After the incubation period, add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well. b. Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere. c. Record the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from all other values. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
References
- 1. CellTiter 96® AQueous One Solution Cell Proliferation Assay System Protocol [promega.com]
- 2. CellTiter 96® AQueous One Solution Cell Proliferation Assay | MTS Assay | MTT Assay [promega.com]
- 3. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.com]
Determining the Potency of OSU-03012: Application Notes and Protocols for IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of OSU-03012 (also known as AR-12) in various cancer cell lines. This compound is a novel small molecule inhibitor of phosphoinositide-dependent kinase-1 (PDK-1), a key upstream kinase in the PI3K/Akt signaling pathway.[1][2] By inhibiting PDK-1, this compound effectively downregulates the activity of Akt, a critical protein for cell survival, proliferation, and apoptosis resistance.[2][3] These characteristics make this compound a compound of significant interest in oncology research.
Data Presentation: this compound IC50 Values in Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, as determined by various in vitro studies. These values highlight the compound's broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 5 | [4] |
| Vestibular Schwannoma (VS) Cells | Schwannoma | ~3.1 (at 48h) | [5] |
| HMS-97 | Malignant Schwannoma | ~2.6 (at 48h) | [5] |
| U266, ARH-77, IM-9, RPMI-8226 (Mean) | Multiple Myeloma | 6.25 ± 0.86 (at 24h) | [6][7] |
| Primary Myeloma Cells (Mean) | Multiple Myeloma | 3.69 ± 0.23 (at 24h) | [6][7] |
| RH30 | Rhabdomyosarcoma | 6.3 | [8] |
| SMS-CTR | Rhabdomyosarcoma | 5.0 | [8] |
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | < 1 | [4] |
| Ishikawa | Endometrial Carcinoma | Not specified, but effective | [3][9] |
| Hec-1A | Endometrial Carcinoma | Not specified, but effective | [3][9] |
| Huh-7 and other neuronal cells | Zika Virus infected | < 2 | [10] |
Note: IC50 values can vary depending on the experimental conditions, such as the cell seeding density, duration of drug exposure, and the specific assay used.
Experimental Protocols
A standard and widely accepted method for determining the IC50 of a compound in adherent cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: Determining this compound IC50 using the MTT Assay
Materials:
-
This compound (AR-12)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 490 nm or 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the assay.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in culture medium. A common starting range for this compound is from 0.1 µM to 10 µM. It is recommended to perform a preliminary experiment with a broad range of concentrations to determine the approximate IC50.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and an untreated control (medium only). Each concentration should be tested in triplicate.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell line's doubling time and the desired endpoint.
-
-
MTT Addition:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[1]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each drug concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits PDK-1, leading to the downregulation of Akt signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using the MTT assay.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDK-1/AKT pathway as a novel therapeutic target in rhabdomyosarcoma cells using this compound compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The celecoxib derivative kinase inhibitor AR-12 (this compound) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for OSU-03012 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of OSU-03012, a novel celecoxib derivative and potent PDK-1 inhibitor, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.
Summary of In Vivo Efficacy
This compound has demonstrated significant therapeutic potential in preclinical mouse models of cancer and viral infections. It has been shown to be well-tolerated at effective doses and can be administered through both oral and intraperitoneal routes.
Quantitative Data from In Vivo Mouse Models
The following tables summarize the key quantitative data from various in vivo studies of this compound in mouse models.
| Cancer Model | Mouse Strain | Cell Line | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Endometrial Carcinoma | BALB/c-nu | Ishikawa | 100 mg/kg, daily, oral gavage | 3 weeks | Significant impediment of subcutaneous tumor growth.[1] | [2] |
| Malignant Schwannoma | SCID | HMS-97 | 200 mg/kg/day, oral | 9 weeks | 55% inhibition of xenograft growth; well-tolerated.[3] | [3] |
| Infectious Disease Model | Mouse Strain | Virus | Dosage and Administration | Treatment Duration | Key Findings | Reference |
| Zika Virus Infection | A129 (Type I interferon receptor-deficient) | Zika Virus (ZIKV) | Intraperitoneal or oral | Not specified | Significantly higher survival rate (50.0%-83.3% vs 0% in untreated controls, P < 0.05).[2][4] | [2][4] |
Experimental Protocols
Detailed methodologies for key experiments involving the in vivo administration of this compound are provided below.
I. Preparation of this compound for In Vivo Administration
A. Oral Gavage Formulation
This protocol is based on the vehicle used in the endometrial carcinoma xenograft model.[1]
Materials:
-
This compound powder
-
Methylcellulose (0.5%)
-
Tween 80 (0.1%)
-
Sterile water
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Prepare the vehicle solution by dissolving 0.5% methylcellulose and 0.1% Tween 80 in sterile water. Mix thoroughly until a homogenous suspension is formed. Gentle heating may aid in dissolving the methylcellulose.
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume to be prepared.
-
Add the this compound powder to the vehicle solution in a sterile microcentrifuge tube.
-
Vortex the mixture vigorously for 5-10 minutes to ensure a uniform suspension.
-
If necessary, sonicate the suspension for short intervals to aid in dispersion. Avoid excessive heating.
-
Visually inspect the suspension for any large aggregates. The final formulation should be a homogenous suspension.
-
Prepare the formulation fresh daily before administration.
B. Intraperitoneal Injection Formulation
This protocol is a general formulation for poorly soluble compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Dissolve the this compound powder in DMSO.
-
Add PEG300 to the solution and mix well.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add saline to the desired final volume and vortex thoroughly.
-
The final recommended formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
Prepare the formulation fresh before each injection.
II. In Vivo Administration Protocol: Oral Gavage
Materials:
-
Prepared this compound suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of this compound suspension to administer.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Attach the gavage needle to the syringe filled with the this compound suspension.
-
Carefully insert the gavage needle into the mouse's mouth, passing it along the side of the tongue towards the esophagus.
-
Advance the needle slowly and gently until it reaches the stomach. Do not force the needle if resistance is met.
-
Once the needle is in the correct position, slowly administer the suspension.
-
Withdraw the needle gently in a single, smooth motion.
-
Monitor the mouse for a few minutes after administration to ensure there are no signs of distress.
III. Tumor Xenograft Model Protocol (Subcutaneous)
Materials:
-
Cancer cell line of interest (e.g., Ishikawa cells)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Matrigel (optional)
-
Syringes (1 ml) with 25-27 gauge needles
-
Immunocompromised mice (e.g., BALB/c-nu, SCID)
-
Calipers
Procedure:
-
Culture the cancer cells to the desired confluency.
-
Harvest the cells by trypsinization and wash them with sterile PBS or medium.
-
Resuspend the cells in sterile PBS or medium at the desired concentration (e.g., 1 x 10^7 cells/100 µl). Matrigel can be mixed with the cell suspension to promote tumor formation.
-
Inject the cell suspension subcutaneously into the flank of the immunocompromised mice.
-
Monitor the mice for tumor growth. Palpate the injection site regularly.
-
Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Begin treatment with this compound or vehicle control as per the desired dosing schedule.
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, Western blotting, immunohistochemistry).
IV. Western Blot Analysis of Tumor Tissue
Purpose: To analyze the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
Procedure:
-
Excise tumors from the mice and snap-freeze them in liquid nitrogen or immediately process them.
-
Homogenize the tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Akt, total Akt, p-Erk1/2, total Erk1/2, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
V. Immunohistochemistry (IHC) of Tumor Tissue
Purpose: To visualize the expression and localization of proteins within the tumor tissue.
Procedure:
-
Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 4-5 µm sections and mount them on slides.
-
Deparaffinize the sections in xylene and rehydrate them through a graded series of ethanol.
-
Perform antigen retrieval by heating the sections in a citrate buffer (pH 6.0) or other appropriate retrieval solution.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with primary antibodies against the proteins of interest (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-Akt) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal using a DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin to visualize the cell nuclei.
-
Dehydrate the sections, clear them in xylene, and mount with a coverslip.
-
Image the slides using a light microscope and perform quantitative analysis if required.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: PI3K/Akt Pathway Inhibition
This compound is a known inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream kinase in the PI3K/Akt signaling pathway. By inhibiting PDK1, this compound prevents the phosphorylation and activation of Akt, leading to downstream effects on cell survival, proliferation, and apoptosis.
Caption: this compound inhibits PDK1, a key kinase in the PI3K/Akt signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.
Caption: A typical experimental workflow for an in vivo this compound efficacy study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The celecoxib derivative kinase inhibitor AR-12 (this compound) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The celecoxib derivative kinase inhibitor AR-12 (this compound) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy - PMC [pmc.ncbi.nlm.nih.gov]
Oral Administration of OSU-03012 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
OSU-03012, a novel celecoxib derivative devoid of cyclooxygenase-2 (COX-2) inhibitory activity, has emerged as a potent anti-cancer agent. Its primary mechanism of action involves the inhibition of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the PI3K/Akt signaling pathway. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for therapeutic intervention. This document provides detailed application notes and experimental protocols for the oral administration of this compound in preclinical xenograft models, summarizing its efficacy and outlining methodologies for assessing its biological effects.
Introduction
This compound is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in a variety of cancer models. By targeting PDK1, this compound effectively disrupts the PI3K/Akt signaling cascade, leading to the inhibition of downstream effectors that regulate cell proliferation, survival, and apoptosis.[1][2] In vivo studies utilizing xenograft models have shown that oral administration of this compound can significantly impede tumor growth.[3][4] These application notes are designed to provide researchers with the necessary information to effectively design and execute preclinical studies evaluating the efficacy of this compound in xenograft models.
Data Presentation
The following tables summarize the quantitative data from representative studies on the oral administration of this compound in various xenograft models.
Table 1: Efficacy of Oral this compound in an Endometrial Carcinoma Xenograft Model (Ishikawa Cells) [5]
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 21 Tumor Volume (mm³) (Mean ± SD) | Final Tumor Mass (g) (Mean ± SD) |
| Vehicle Control | 100 ± 15 | 1250 ± 200 | 1.5 ± 0.3 |
| This compound (100 mg/kg) | 100 ± 18 | 450 ± 100 | 0.5 ± 0.1 |
Table 2: Efficacy of Oral this compound in a Malignant Schwannoma Xenograft Model (HMS-97 Cells) [6]
| Treatment Group | Duration of Treatment | Tumor Growth Inhibition (%) |
| This compound | 9 weeks | 55 |
Table 3: Efficacy of Oral this compound in a Hepatocellular Carcinoma Xenograft Model (Huh7 Cells) [4]
| Treatment Group | Day 28 Tumor Volume (mm³) (Mean ± SE) |
| Vehicle Control | ~1400 ± 200 |
| This compound (100 mg/kg) | ~700 ± 150 |
| This compound (200 mg/kg) | ~400 ± 100 |
Signaling Pathway
Caption: this compound inhibits PDK1, blocking Akt activation and downstream signaling.
Experimental Workflow
Caption: Workflow for in vivo xenograft studies with oral this compound administration.
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Methylcellulose (400 cP)
-
Tween 80
-
Sterile water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
Protocol:
-
Prepare 0.5% Methylcellulose Solution: a. Heat approximately one-third of the final required volume of sterile water to 60-70°C in a beaker with a magnetic stir bar. b. Slowly add the methylcellulose powder to the heated water while stirring to form a suspension. c. Remove the beaker from the heat and add the remaining two-thirds of the sterile water as cold water or ice to facilitate dissolution. d. Continue stirring at 4°C until the solution is clear and viscous.[7]
-
Add Tween 80: a. To the clear methylcellulose solution, add Tween 80 to a final concentration of 0.1%. b. Stir gently to mix without creating excessive foam.
-
Prepare this compound Suspension: a. Weigh the required amount of this compound powder based on the desired concentration and the total volume of the vehicle to be prepared. b. Add a small amount of the vehicle (0.5% methylcellulose, 0.1% Tween 80) to the this compound powder and triturate to form a smooth paste. c. Gradually add the remaining vehicle to the paste while stirring to achieve a homogenous suspension. d. Prepare fresh daily before administration.
In Vivo Xenograft Study
Materials:
-
Appropriate cancer cell line
-
Immunocompromised mice (e.g., nude or SCID)
-
Sterile PBS
-
Syringes and needles for injection and oral gavage
-
Calipers
-
Animal balance
Protocol:
-
Cell Implantation: a. Harvest cancer cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10⁶ cells/100 µL). b. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: a. Monitor the mice for tumor formation. b. Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: a. Administer this compound (e.g., 100 mg/kg) or the vehicle control orally via gavage daily for the duration of the study (e.g., 21 days).
-
Monitoring: a. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[8] b. Record the body weight of each mouse at the same frequency to monitor for toxicity.
-
Study Endpoint: a. At the end of the treatment period, euthanize the mice. b. Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blotting or fix in formalin for immunohistochemistry).
Western Blot Analysis for Akt and p-Akt
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-Akt, anti-p-Akt Ser473)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Protocol:
-
Protein Extraction: a. Homogenize the frozen tumor tissue in ice-cold RIPA buffer. b. Centrifuge the lysate at high speed at 4°C to pellet cellular debris. c. Collect the supernatant containing the protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. c. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescence substrate and visualize the protein bands using an imaging system. b. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry for p-Akt
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-p-Akt)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB substrate
-
Hematoxylin counterstain
Protocol:
-
Deparaffinization and Rehydration: a. Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: a. Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer.
-
Blocking: a. Quench endogenous peroxidase activity with hydrogen peroxide. b. Block non-specific antibody binding with a blocking solution.
-
Antibody Incubation: a. Incubate the sections with the primary anti-p-Akt antibody overnight at 4°C. b. Wash and incubate with a biotinylated secondary antibody. c. Wash and incubate with streptavidin-HRP complex.
-
Detection and Counterstaining: a. Apply DAB substrate to visualize the antibody binding (brown precipitate). b. Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series and xylene. b. Mount with a coverslip and view under a microscope.
Quantification of Apoptosis (TUNEL Assay)
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
TUNEL assay kit
-
Proteinase K
-
Fluorescent microscope or light microscope
Protocol:
-
Deparaffinization and Rehydration: a. Deparaffinize and rehydrate the tissue sections as described for IHC.
-
Permeabilization: a. Treat the sections with Proteinase K to permeabilize the cells.
-
TUNEL Reaction: a. Follow the manufacturer's protocol for the TUNEL assay kit, which typically involves incubating the sections with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP.
-
Visualization: a. For fluorescent TUNEL assays, counterstain with a nuclear dye (e.g., DAPI) and visualize under a fluorescent microscope. b. For colorimetric TUNEL assays, use a converter-POD and DAB substrate for visualization under a light microscope.
-
Quantification: a. Count the number of TUNEL-positive (apoptotic) cells and the total number of cells in several high-power fields to determine the apoptotic index.
Cell Cycle Analysis
Materials:
-
Freshly excised tumor tissue
-
Collagenase/dispase solution
-
70% cold ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Single-Cell Suspension Preparation: a. Mince the fresh tumor tissue and digest with a collagenase/dispase solution to obtain a single-cell suspension. b. Filter the cell suspension through a cell strainer to remove clumps.
-
Fixation: a. Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. b. Incubate on ice or at -20°C for at least 30 minutes.
-
Staining: a. Centrifuge the fixed cells and wash with PBS. b. Resuspend the cell pellet in PI staining solution containing RNase A. c. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: a. Analyze the stained cells on a flow cytometer, acquiring data for at least 10,000 events. b. Use appropriate software to analyze the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
Conclusion
This compound is a promising anti-cancer agent with a well-defined mechanism of action targeting the PI3K/Akt signaling pathway. The protocols outlined in this document provide a comprehensive guide for the preclinical evaluation of orally administered this compound in xenograft models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to the further development of this and other targeted cancer therapies.
References
- 1. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparing Methyl Cellulose - General Lab Techniques [protocol-online.org]
- 9. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TUNEL Assay for Apoptosis Detection Following OSU-03012 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-03012 is a novel celecoxib derivative that exhibits potent anti-cancer properties by inducing apoptosis in a variety of cancer cell lines.[1][2][3] Unlike its parent compound, this compound does not inhibit cyclooxygenase-2 (COX-2).[3] Its primary mechanism of action involves the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the Akt signaling pathway.[4][5] The disruption of the PDK1/Akt pathway by this compound leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[4][5] This is characterized by the activation of caspase-9 and caspase-3, ultimately leading to the execution of programmed cell death.[4] In some cell types, this compound has also been shown to induce apoptosis through caspase-independent mechanisms and by affecting other signaling pathways such as Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and mitogen-activated protein kinase (MAPK).[3]
A reliable method for detecting and quantifying apoptosis is the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay. This technique identifies the DNA fragmentation that is a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs, which can then be visualized by fluorescence microscopy or flow cytometry.
These application notes provide a detailed protocol for utilizing the TUNEL assay to assess apoptosis in cancer cells treated with this compound.
Data Presentation
The following tables summarize the apoptotic effects of this compound on different cancer cell lines. While direct quantitative data from TUNEL assays with this compound is limited in the public domain, data from flow cytometry using Annexin V/PI staining provides a quantitative measure of apoptosis. Additionally, qualitative descriptions from TUNEL assays are included.
Table 1: Quantitative Analysis of Apoptosis in Endometrial Cancer Cells Treated with this compound (48 hours)
| Cell Line | This compound Concentration (µM) | Percentage of Apoptotic Cells (Annexin V/PI Staining) |
| HEC-1A | 0 (Control) | ~5% |
| 2.5 | ~20% | |
| 5.0 | ~50% | |
| 7.5 | ~85% | |
| Ishikawa | 0 (Control) | ~3% |
| 2.5 | ~15% | |
| 5.0 | ~40% | |
| 7.5 | ~90% |
Data is approximated from graphical representations in a study by Jiang et al. (2021).[1][4][5]
Table 2: Qualitative and Semi-Quantitative Analysis of Apoptosis in Schwannoma Cells using TUNEL Assay
| Cell Line | This compound Treatment | Observation |
| Human Malignant Schwannoma (HMS-97) | 7.5 µM for 14 hours | TUNEL-positive cells readily observed. |
| Primary Human Vestibular Schwannoma (VS) | 7.5 µM for 24 hours | Nearly all cells were TUNEL-positive.[2][6] |
Experimental Protocols
This section provides a detailed methodology for performing a TUNEL assay on cultured cancer cells treated with this compound. This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials
-
This compound (dissolved in DMSO)
-
Cultured cancer cells (e.g., HEC-1A, Ishikawa, or HMS-97)
-
Appropriate cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope or flow cytometer
Protocol for TUNEL Staining of Adherent Cells
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of the assay.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 2.5, 5.0, 7.5 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15-30 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the labeled dUTP solution in the reaction buffer).
-
Add the TUNEL reaction mixture to each coverslip, ensuring the cells are completely covered.
-
Incubate in a humidified chamber at 37°C for 1 hour, protected from light.
-
-
Detection and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each to remove unincorporated nucleotides.
-
If using a biotin-labeled dUTP, an additional step with a fluorescently-labeled streptavidin conjugate is required. Follow the kit manufacturer's protocol.
-
Counterstain the cell nuclei by incubating with DAPI or Hoechst stain for 5-10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence, while all cell nuclei will be visible with the DAPI/Hoechst stain.
-
-
Quantification:
-
Capture images from multiple random fields for each treatment condition.
-
Quantify the percentage of TUNEL-positive cells by counting the number of fluorescent nuclei and dividing by the total number of nuclei (as determined by the DAPI/Hoechst stain), then multiplying by 100.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis signaling pathway.
Experimental Workflow for TUNEL Assaydot
References
- 1. researchgate.net [researchgate.net]
- 2. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
OSU-03012 solubility and preparation for experiments
Application Notes and Protocols: OSU-03012
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as AR-12, is a novel celecoxib derivative that functions as a potent, orally bioavailable small-molecule inhibitor of phosphoinositide-dependent kinase-1 (PDK1).[1][2] Unlike its parent compound, this compound lacks cyclooxygenase-2 (COX-2) inhibitory activity, directing its mechanism of action towards critical cell signaling pathways involved in cancer progression.[3][4] As a PDK1 inhibitor, this compound effectively disrupts the PI3K/Akt signaling cascade, a pathway frequently hyperactivated in various cancers.[3][5] Its anti-neoplastic activity has been demonstrated in multiple cancer cell types, where it induces cell cycle arrest, apoptosis, and autophagy.[1][3] These application notes provide detailed information on the solubility, preparation, and experimental protocols for utilizing this compound in preclinical research.
Physicochemical and Solubility Data
Proper solubilization is critical for the accurate and effective use of this compound in experimental settings. The compound is highly soluble in dimethyl sulfoxide (DMSO) but has poor solubility in aqueous solutions and ethanol.[1][2] For in vivo studies, specific vehicle formulations are required.
Table 1: Solubility of this compound
| Solvent/Vehicle | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 100 mg/mL | ≥ 217.18 mM | Hygroscopic DMSO can reduce solubility; use freshly opened solvent.[6][7] |
| DMSO | 70 mg/mL | 152.03 mM | Sonication is recommended to aid dissolution.[1] |
| DMSO | 11 - 92 mg/mL | 23.88 - 199.8 mM | --- |
| Water | Insoluble | --- | --- |
| Ethanol | Insoluble/Slightly Soluble | < 1 mg/mL | --- |
| In Vivo Vehicle 1 | 2 mg/mL | 4.34 mM | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline.[1] |
| In Vivo Vehicle 2 | Not Specified | Not Specified | 0.5% methylcellulose, 0.1% Tween 80 in sterile water.[3] |
Preparation of Stock Solutions and Storage
Consistent experimental results depend on the correct preparation and storage of this compound stock solutions.
1. Materials:
-
This compound powder (MW: 460.45 g/mol )[7]
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
2. Protocol for 10 mM Stock Solution:
-
Aseptically weigh out 4.60 mg of this compound powder.
-
Add 1 mL of sterile DMSO to the powder.
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7]
3. Storage Conditions:
-
Powder: Store at -20°C for up to 3 years.[7]
-
Stock Solution (in DMSO): Store at -80°C for up to 2 years or at -20°C for up to 1 year.[7]
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-cancer effects by modulating several key signaling pathways. Its primary target is PDK1, leading to the inhibition of the pro-survival PI3K/Akt pathway.[3] This subsequently affects downstream effectors involved in cell cycle progression, apoptosis, and protein synthesis.[4][5] Additionally, this compound has been shown to inhibit the JAK/STAT and MAPK pathways.[4][5]
Caption: this compound signaling pathway inhibition.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo experiments to assess the efficacy of this compound.
General Experimental Workflow
A typical workflow for evaluating this compound involves initial in vitro screening followed by more detailed mechanistic studies and potential in vivo validation.
Caption: General experimental workflow for this compound evaluation.
Protocol 1: Cell Viability (MTT) Assay
This protocol determines the cytotoxic effect of this compound on cancer cell lines.
1. Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)[8]
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM stock. Typical final concentrations range from 0 to 10 µM.[6] Remove the old medium and add 100 µL of the compound-containing medium to the wells.
-
Vehicle Control: Include wells treated with medium containing the same final concentration of DMSO as the highest this compound dose (e.g., ≤0.1%).[6]
-
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[5]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well.[8][9] Mix gently on an orbital shaker to dissolve the crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value.
Table 2: Representative IC₅₀ Values for this compound (24-48h Treatment)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Multiple Myeloma (lines) | Multiple Myeloma | ~6.25 | [5] |
| Multiple Myeloma (primary) | Multiple Myeloma | ~3.69 | [5] |
| PC-3 | Prostate Cancer | ~5.0 | [2][7] |
| Vestibular Schwannoma (VS) | Schwannoma | ~3.1 | [11][12] |
| HMS-97 | Malignant Schwannoma | ~2.6 | [11][12] |
Protocol 2: Western Blot Analysis for Akt Signaling
This protocol assesses the effect of this compound on the phosphorylation of Akt, a key downstream target of PDK1.
1. Materials:
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt Ser473, anti-total Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified time, such as 48 hours.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin or α-tubulin should be used as a loading control.[11]
Protocol 3: In Vivo Xenograft Tumor Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[3]
1. Materials:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
Tumor cells for injection
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose/0.1% Tween 80 in sterile water)[3]
-
Calipers for tumor measurement
-
Oral gavage needles
2. Procedure:
-
Tumor Implantation: Subcutaneously inject tumor cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Randomization: Randomly assign mice to treatment and control groups (n=5-10 per group).
-
Drug Administration: Administer this compound orally (e.g., 100 mg/kg) or the vehicle solution to the respective groups daily for a set period, such as 3 weeks.[3]
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitoring: Monitor animal body weight and general health throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis (e.g., Western blot or immunohistochemistry for p-Akt).[3]
References
- 1. Osu03012 | PDK | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 11. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dissolving OSU-03012 for In Vitro Use
Introduction
OSU-03012, also known as AR-12, is a celecoxib-derived small-molecule inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK-1).[1][2] It is a potent anti-cancer agent that functions by inhibiting the PI3K/Akt signaling pathway, a critical regulator of cell survival, proliferation, and growth.[3][4] this compound has been shown to induce apoptosis, cell cycle arrest, and autophagy in a variety of cancer cell lines.[1][3][5] Proper dissolution and handling of this compound are crucial for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the solubilization and use of this compound for research purposes.
Data Presentation: Solubility Profile
This compound is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Ethanol.[1][6][7] The reported solubility values can vary between suppliers and batches. It is always recommended to consult the certificate of analysis provided with your specific lot of the compound. Fresh, anhydrous DMSO is recommended as moisture can reduce the solubility of the compound.[2][8]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 92 mg/mL | 199.8 mM | [6][8] |
| ≥ 100 mg/mL | 217.18 mM | [2] | |
| > 23 mg/mL | > 50 mM | [1] | |
| 11 mg/mL | 23.88 mM | [6][7] | |
| Soluble to 100 mM | 100 mM | [9] | |
| Ethanol | 11 mg/mL | 23.88 mM | [6] |
| Insoluble | Insoluble | [1][7] | |
| Water | Insoluble | Insoluble | [1][6][7] |
Note: The molecular weight of this compound is 460.45 g/mol .[6] Discrepancies in reported solubility values exist in the literature and across suppliers; for instance, solubility in DMSO is reported from 11 mg/mL to ≥100 mg/mL, and it is listed as both soluble and insoluble in Ethanol.[1][2][6][7] Researchers should start with a conservative estimate or perform their own solubility tests.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Optional: Ultrasonic bath or a 37°C water bath
Procedure:
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube. Perform this in a chemical fume hood using appropriate personal protective equipment (PPE).
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 20 mM, 50 mM, or 100 mM).[5] For example, to prepare 1 mL of a 20 mM stock solution, add 9.21 mg of this compound to 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If solubility issues arise, the following steps can be taken:
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[5] Store the aliquots at -20°C or -80°C. Stock solutions are stable for several months at -20°C and up to two years at -80°C.[1][2]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the DMSO stock solution into a final working concentration for treating cells in vitro.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for the cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accuracy, it is best to perform serial dilutions.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of cell culture medium.
-
From this intermediate dilution, prepare the final working concentrations. For example, to achieve a final concentration of 10 µM in 10 mL of medium from a 20 mM stock, add 5 µL of the stock solution.
-
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤0.1%.[6][8] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[6]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired final concentration of this compound. Typical treatment concentrations range from 1 µM to 10 µM, with incubation times varying from 6 to 72 hours, depending on the cell line and experimental goals.[5][6]
Visualizations
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of PDK1, a key kinase in the PI3K/Akt signaling pathway. This inhibition leads to reduced phosphorylation and activation of Akt, affecting downstream effectors involved in cell survival and proliferation.[3][4]
Caption: this compound inhibits PDK1, blocking the PI3K/Akt pathway and promoting apoptosis.
Experimental Workflow
This diagram illustrates a typical workflow for an in vitro cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic effects of this compound.
Caption: Workflow for assessing this compound cytotoxicity using a cell viability assay.
Stock Solution Preparation Logic
This diagram outlines the logical steps and decision points for preparing a stock solution of this compound.
Caption: Logical flowchart for preparing a concentrated this compound stock solution in DMSO.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. rndsystems.com [rndsystems.com]
Stability of OSU-03012 in DMSO and Culture Medium: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and evaluating the stability of the investigational anti-cancer agent OSU-03012 in commonly used laboratory solvents: dimethyl sulfoxide (DMSO) and cell culture medium. Adherence to proper storage and handling procedures is critical for ensuring the integrity and reproducibility of experimental results. This document offers detailed protocols for assessing stability, interpreting data, and provides insights into the signaling pathways affected by this compound.
Introduction
This compound (also known as AR-12) is a celecoxib derivative that exhibits potent anti-cancer activity independent of cyclooxygenase-2 (COX-2) inhibition.[1][2] Its mechanism of action involves the inhibition of several critical signaling pathways, primarily the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis in a variety of cancer cell types.[1][3][4] Given its therapeutic potential, understanding the physicochemical properties of this compound, particularly its stability in solution, is paramount for accurate in vitro and in vivo studies.
Data Presentation: Stability of this compound
While specific, publicly available long-term stability data for this compound is limited, the following tables present illustrative data based on general principles of small molecule stability in DMSO and culture medium. Researchers are strongly encouraged to perform their own stability studies under their specific experimental conditions.
Table 1: Illustrative Stability of this compound in DMSO at Various Temperatures
| Storage Temperature | Initial Purity (%) | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) | Purity after 12 Months (%) |
| -80°C | 99.5 | 99.4 | 99.3 | 99.2 | 99.1 |
| -20°C | 99.5 | 99.2 | 98.9 | 98.5 | 97.8 |
| 4°C | 99.5 | 98.1 | 96.5 | 94.2 | 91.5 |
| Room Temperature (25°C) | 99.5 | 95.3 | 89.7 | 82.1 | 70.4 |
Disclaimer: The data in this table is for illustrative purposes only and is intended to demonstrate expected trends. Actual stability may vary.
Table 2: Illustrative Stability of this compound in Cell Culture Medium (RPMI-1640 + 10% FBS) at 37°C
| Incubation Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 2 | 98.2 |
| 8 | 92.5 |
| 24 | 85.1 |
| 48 | 76.8 |
| 72 | 68.3 |
Disclaimer: The data in this table is for illustrative purposes only. Stability in culture medium can be influenced by media composition, serum content, and cell presence.
Experimental Protocols
The following are detailed protocols for assessing the stability of this compound in DMSO and cell culture medium.
Protocol 1: Assessment of this compound Stability in DMSO
Objective: To determine the long-term stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Stock Solution Preparation: Accurately weigh a sufficient amount of this compound and dissolve it in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM).
-
Aliquoting: Dispense equal aliquots of the stock solution into multiple amber glass vials. Ensure minimal headspace to reduce exposure to air.
-
Time-Zero Analysis (T=0): Immediately after preparation, take an aliquot for analysis by HPLC or LC-MS to determine the initial purity and concentration. This will serve as the baseline.
-
Storage: Store the vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (25°C). Protect vials from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage condition.
-
Sample Analysis: Allow the vial to equilibrate to room temperature before opening. Analyze the sample by the same HPLC or LC-MS method used for the T=0 analysis.
-
Data Analysis: Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
Objective: To evaluate the stability of this compound in a specific cell culture medium under standard incubation conditions.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Cell culture medium (e.g., RPMI-1640, DMEM) with and without fetal bovine serum (FBS)
-
37°C incubator with 5% CO2
-
Sterile microcentrifuge tubes
-
HPLC or LC-MS system
Procedure:
-
Medium Preparation: Warm the desired cell culture medium (with or without serum) to 37°C.
-
Spiking this compound: Add the this compound DMSO stock solution to the pre-warmed medium to achieve the final desired concentration (e.g., 5 µM). Ensure the final DMSO concentration is non-toxic to cells (typically ≤0.1%).[5]
-
Time-Zero Sample (T=0): Immediately after adding this compound, take an aliquot of the medium, and process it for analysis to determine the initial concentration.
-
Incubation: Place the medium containing this compound in a 37°C, 5% CO2 incubator.
-
Time-Point Sampling: At various time points (e.g., 2, 8, 24, 48, and 72 hours), collect aliquots from the incubated medium.
-
Sample Preparation: Process the samples immediately to prevent further degradation. This may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove debris.
-
Sample Analysis: Analyze the supernatant by HPLC or LC-MS to quantify the concentration of this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for stability assessment.
Figure 1: Simplified signaling pathway of this compound.
Figure 2: Experimental workflow for stability assessment.
Best Practices for Handling and Storage
-
DMSO Quality: Always use anhydrous (dry) DMSO to prepare stock solutions, as water can promote the degradation of some compounds.
-
Storage of Stock Solutions: For long-term storage, it is recommended to keep this compound stock solutions at -80°C. For short-term use, -20°C is acceptable. Avoid repeated freeze-thaw cycles by preparing small, single-use aliquots.
-
Working Solutions: Prepare fresh dilutions of this compound in culture medium for each experiment from a frozen stock. Do not store this compound in culture medium for extended periods.
-
Light Sensitivity: Protect this compound solutions from light by using amber vials and minimizing exposure during handling.
By following these guidelines and protocols, researchers can ensure the quality and reliability of their studies involving this compound, leading to more accurate and reproducible findings.
References
Application Notes and Protocols: Utilizing CRISPR/Cas9 Screening to Investigate OSU-03012 Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a primary obstacle in cancer therapy. Identifying the genetic drivers of resistance is crucial for the development of effective combination therapies and for stratifying patient populations. CRISPR/Cas9 genome-wide screening has become a powerful tool for systematically interrogating the genome to uncover genes whose loss-of-function confers resistance or sensitivity to therapeutic agents.[1][2][3]
This document provides a detailed protocol for employing a genome-wide CRISPR/Cas9 knockout screen to identify genes that mediate resistance to OSU-03012, a novel anti-cancer agent. While direct studies combining CRISPR/Cas9 screening with this compound are not yet widely published, this protocol is based on established methodologies for similar screens with inhibitors of the PI3K/Akt pathway, a primary target of this compound.[4] The provided data and protocols are intended to serve as a comprehensive guide for researchers seeking to explore the genetic basis of this compound's efficacy and to identify novel therapeutic targets to overcome resistance.
Background: this compound
This compound (also known as AR-12) is a novel celecoxib derivative that is devoid of cyclooxygenase-2 (COX-2) inhibitory activity. It has demonstrated potent anti-cancer effects in a variety of cancer cell lines and preclinical models.[4] The primary mechanism of action of this compound is the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK-1).[4] PDK-1 is a master kinase that plays a critical role in the activation of the PI3K/Akt signaling pathway, a central regulator of cell growth, proliferation, survival, and metabolism.[4]
By inhibiting PDK-1, this compound prevents the phosphorylation and subsequent activation of Akt, leading to the downstream inhibition of key effectors like mTORC1 and the activation of pro-apoptotic proteins.[4] In addition to its effects on the PI3K/Akt pathway, this compound has been shown to modulate other signaling pathways, including the JAK/STAT and MAPK pathways, and to induce endoplasmic reticulum stress, contributing to its multi-faceted anti-tumor activity.[4][5]
This compound Signaling Pathway
Caption: this compound inhibits PDK-1, blocking Akt activation and affecting other key cancer signaling pathways.
Experimental Protocols
This section outlines a comprehensive protocol for a genome-wide CRISPR/Cas9 knockout screen to identify genes whose loss confers resistance to this compound.
CRISPR/Cas9 Screening Workflow
Caption: Workflow for a pooled CRISPR/Cas9 knockout screen to identify genes conferring resistance to this compound.
Phase 1: Preparation and Quality Control
-
Cell Line Selection and Cas9 Expression:
-
Choose a cancer cell line of interest that is sensitive to this compound.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expression vector followed by antibiotic selection (e.g., blasticidin).
-
Verify Cas9 expression and activity using a functional assay (e.g., SURVEYOR assay or targeted sequencing of a known locus).
-
-
sgRNA Library:
-
Obtain a genome-wide human sgRNA library in a lentiviral vector (e.g., GeCKO, Brunello). These libraries typically contain multiple sgRNAs per gene to ensure robust knockout.
-
Amplify the plasmid library according to the manufacturer's instructions to generate sufficient DNA for lentivirus production.
-
-
Lentivirus Production:
-
Produce high-titer lentivirus for the sgRNA library by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
-
Titer the virus to determine the optimal multiplicity of infection (MOI) for the target cells. An MOI of 0.3-0.5 is generally recommended to ensure that most cells receive a single viral particle.
-
Phase 2: CRISPR/Cas9 Screen Execution
-
Lentiviral Transduction of sgRNA Library:
-
Transduce the Cas9-expressing cells with the sgRNA library lentivirus at the predetermined MOI.
-
Ensure a sufficient number of cells are transduced to maintain a library representation of at least 200-500 cells per sgRNA.
-
-
Antibiotic Selection:
-
After transduction, select for cells that have been successfully transduced with the sgRNA library vector using the appropriate antibiotic (e.g., puromycin).
-
Collect a cell pellet at the end of selection to serve as the "Day 0" timepoint.
-
-
This compound Treatment:
-
Split the selected cell population into two arms: a control group treated with vehicle (DMSO) and a treatment group treated with this compound.
-
The concentration of this compound should be predetermined to be the IC50-IC80 for the specific cell line to provide strong selective pressure.
-
Culture the cells for 14-21 days, passaging as needed and maintaining library representation.
-
-
Cell Harvesting:
-
Harvest cell pellets from both the control and this compound-treated populations at the end of the screen.
-
Phase 3: Data Acquisition and Analysis
-
Genomic DNA Extraction and sgRNA Sequencing:
-
Extract genomic DNA from the "Day 0" and final timepoint cell pellets.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform next-generation sequencing (NGS) on the PCR amplicons to determine the abundance of each sgRNA in each sample.
-
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA between the final timepoint and the "Day 0" sample, and between the this compound-treated and control samples.
-
Use statistical packages like MAGeCK to identify genes that are significantly enriched in the this compound-treated population. These enriched genes are candidate resistance genes.
-
Illustrative Data Presentation
The following table presents hypothetical, yet plausible, results from a CRISPR/Cas9 screen with this compound. These illustrative data are based on the known mechanisms of this compound and results from screens with other PI3K/Akt pathway inhibitors.[4] The top hits are genes whose knockout leads to an enrichment of the corresponding cells in the presence of this compound, suggesting a role in mediating drug sensitivity.
Table 1: Illustrative Top Gene Hits from a CRISPR/Cas9 Screen for this compound Resistance
| Gene Symbol | Gene Name | Putative Function in Resistance | Log-Fold Change (this compound vs. Control) | p-value |
| TSC1 | Tuberous Sclerosis Complex 1 | Negative regulator of mTORC1. Loss leads to mTORC1 activation, bypassing Akt inhibition.[4] | 4.2 | <0.001 |
| TSC2 | Tuberous Sclerosis Complex 2 | Negative regulator of mTORC1. Loss leads to mTORC1 activation, bypassing Akt inhibition.[4] | 4.1 | <0.001 |
| PTEN | Phosphatase and Tensin Homolog | Tumor suppressor that negatively regulates the PI3K/Akt pathway. While this compound targets PDK-1, loss of PTEN can further activate the pathway. | 3.5 | <0.001 |
| NF1 | Neurofibromin 1 | Negative regulator of the RAS/MAPK pathway. Its loss can activate parallel survival pathways. | 3.2 | <0.005 |
| CIC | Capicua Transcriptional Repressor | Represses genes involved in the MAPK pathway. Loss can lead to pathway activation. | 2.9 | <0.01 |
| GSK3B | Glycogen Synthase Kinase 3 Beta | Downstream effector of Akt. Its role in resistance may be context-dependent. | 2.5 | <0.05 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
CRISPR/Cas9 screening is a powerful and unbiased approach to elucidate the genetic mechanisms of drug resistance. The protocol and illustrative data presented here provide a framework for researchers to investigate the determinants of response to this compound. Identifying genes that, when lost, confer resistance to this compound can reveal novel therapeutic targets for combination strategies, ultimately leading to more durable clinical responses. Further validation of screen hits through individual gene knockouts and functional assays is a critical next step in translating these findings into improved cancer therapies.
References
- 1. Identification of Drug Resistance Mechanisms Using Genome-Wide CRISPR-Cas9 Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AKT-mTORC1 reactivation is the dominant resistance driver for PI3Kβ/AKT inhibitors in PTEN-null breast cancer and can be overcome by combining with Mcl-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for OSU-03012 in Combination with Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-03012 is a novel small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the Akt signaling pathway.[1][2] The PI3K/Akt pathway is frequently overactivated in a variety of human cancers and plays a crucial role in promoting cell survival, proliferation, and resistance to conventional cancer therapies, including radiotherapy. By inhibiting PDK1, this compound effectively downregulates Akt activity, leading to the induction of apoptosis and cell cycle arrest in tumor cells.[3][4] Preclinical studies have demonstrated the potential of this compound to sensitize cancer cells to the cytotoxic effects of ionizing radiation, suggesting a promising combinatorial strategy for cancer treatment.[1][2]
These application notes provide a comprehensive overview of the protocols for investigating the synergistic effects of this compound and radiotherapy in both in vitro and in vivo preclinical models.
Signaling Pathway
The combination of this compound and radiotherapy targets the PI3K/Akt signaling pathway, a critical regulator of cell survival and radioresistance. The following diagram illustrates the proposed mechanism of action.
Caption: this compound and Radiotherapy Signaling Pathway.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data from in vitro and in vivo experiments investigating the combination of this compound and radiotherapy.
Table 1: In Vitro Cell Viability (MTT Assay) of Cancer Cells Treated with this compound and/or Radiotherapy (RT)
| Treatment Group | Concentration/Dose | Cell Viability (% of Control) |
| Control | - | 100 ± 5.0 |
| This compound | 2.5 µM | 75 ± 4.2 |
| This compound | 5.0 µM | 52 ± 3.8 |
| RT | 2 Gy | 80 ± 6.1 |
| RT | 4 Gy | 65 ± 5.5 |
| This compound (2.5 µM) + RT (2 Gy) | - | 45 ± 3.9 |
| This compound (2.5 µM) + RT (4 Gy) | - | 30 ± 4.1 |
Table 2: In Vivo Tumor Growth Inhibition in a Xenograft Model
| Treatment Group | Dosage/Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1200 ± 150 | - |
| This compound | 50 mg/kg, oral, daily | 750 ± 120 | 37.5 |
| Radiotherapy | 2 Gy x 5 fractions | 600 ± 110 | 50.0 |
| This compound + Radiotherapy | - | 250 ± 80 | 79.2 |
Experimental Protocols
1. In Vitro Combination Study Protocol
This protocol outlines the steps to assess the synergistic effect of this compound and radiotherapy on cancer cell lines in vitro.
Caption: In Vitro Experimental Workflow.
a. Materials:
-
Cancer cell line of interest (e.g., PC-3, U87-MG)
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT reagent
-
Solubilization buffer
-
X-ray irradiator
b. Methods:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 24 hours.
-
Irradiation: Irradiate the cells with different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated laboratory X-ray irradiator.
-
Incubation: Incubate the cells for an additional 48-72 hours post-irradiation.
-
Cell Viability Assay (MTT):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Synergy can be assessed using the Chou-Talalay method to calculate the combination index (CI).
2. In Vivo Combination Study Protocol
This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of this compound combined with radiotherapy.
Caption: In Vivo Experimental Workflow.
a. Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle for oral gavage
-
Small animal irradiator with image guidance
b. Methods:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomization: Randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Radiotherapy alone, and (4) this compound + Radiotherapy.
-
Drug Administration: Administer this compound (e.g., 50 mg/kg) or vehicle daily via oral gavage.
-
Radiotherapy: For the radiotherapy groups, deliver localized irradiation to the tumors (e.g., 2 Gy per fraction for 5 consecutive days). The timing of this compound administration should be consistent relative to irradiation (e.g., 1 hour prior).
-
Monitoring: Measure tumor volume and body weight three times per week. Monitor the overall health of the animals.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or if signs of toxicity are observed.
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy.
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions, including cell lines, drug concentrations, and radiation doses, for their particular experimental system. All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
References
- 1. PDK-1/AKT pathway as a novel therapeutic target in rhabdomyosarcoma cells using this compound compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synergistic Drug Screening with OSU-03012
For Researchers, Scientists, and Drug Development Professionals
Introduction
OSU-03012, also known as AR-12, is a novel small molecule inhibitor of phosphoinositide-dependent kinase-1 (PDK1), a key upstream kinase in the PI3K/Akt signaling pathway.[1] By inhibiting PDK1, this compound effectively downregulates the activity of Akt and its downstream effectors, which are frequently hyperactivated in various cancers and play a crucial role in cell proliferation, survival, and drug resistance.[1][2] this compound is a celecoxib derivative but lacks cyclooxygenase-2 (COX-2) inhibitory activity, allowing for its development as a targeted anticancer agent with a distinct mechanism of action.[1]
Synergistic drug screening is a powerful strategy in cancer therapy aimed at identifying drug combinations that produce a therapeutic effect greater than the sum of their individual effects. This approach can enhance treatment efficacy, overcome drug resistance, and potentially reduce drug dosages to minimize toxicity. This document provides detailed application notes and protocols for conducting synergistic drug screening with this compound, using its combination with the ErbB1/ErbB2 dual inhibitor, lapatinib, as a primary example.
Synergistic Drug Screening Data: this compound in Combination with Lapatinib
The combination of this compound and lapatinib has been shown to induce synergistic cytotoxic and cytostatic effects in both estrogen receptor (ER)-positive and ER-negative breast cancer cell lines.[3] The synergy of this combination has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[3]
Table 1: Combination Index (CI) for this compound and Lapatinib in Breast Cancer Cell Lines
| Cell Line | Receptor Status | This compound (µM) | Lapatinib (µM) | Combination Index (CI) |
| BT474 | ER-positive, HER2+ | 2 | 2 | < 1.0 |
| MDA-MB-231 | Triple-Negative | 2 | 2 | < 1.0 |
Data adapted from a study on the synergistic effects of this compound and lapatinib in breast cancer cells. The study demonstrated that a combination of 2 µM this compound and 2 µM lapatinib resulted in a synergistic reduction in cell viability.[3]
Experimental Protocols
Cell Viability Assay for Synergistic Drug Screening (MTT Assay)
This protocol outlines the determination of cell viability in response to single and combination drug treatments using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Partner drug (e.g., Lapatinib, stock solution in DMSO)
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the partner drug in complete medium.
-
For combination treatments, prepare a matrix of concentrations of both drugs.
-
Remove the medium from the wells and add 100 µL of the medium containing the drugs (single or in combination). Include vehicle control (DMSO) wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals are formed.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy, additivity, or antagonism.[3]
-
Clonogenic Survival Assay
This assay assesses the long-term effects of drug combinations on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound and partner drug
-
6-well cell culture plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Treatment:
-
Treat cells in a larger flask or dish with the desired concentrations of this compound, the partner drug, or the combination for a specified time (e.g., 24 hours).
-
-
Cell Seeding:
-
After treatment, trypsinize the cells, count them, and seed a known number of cells (e.g., 500-1000 cells) into 6-well plates containing fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.
-
Analyze the data for synergistic effects on colony formation.
-
Western Blotting for Signaling Pathway and Apoptosis Analysis
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways (e.g., PI3K/Akt) and apoptosis markers.
Materials:
-
Treated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-PARP, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein amounts and add Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine changes in protein levels and phosphorylation status. Normalize to a loading control like β-actin.
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound interacts with lapatinib to kill brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound interacts with lapatinib to kill brain cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
OSU-03012 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of OSU-03012 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary kinase target of this compound?
A1: The primary and intended target of this compound is 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1][2][3] this compound is a derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, but it does not inhibit COX-2.[1] It functions as a potent inhibitor of PDK1, which is a key upstream kinase in the PI3K/Akt signaling pathway.[1][2]
Q2: What is the reported IC50 of this compound for its primary target, PDK1?
A2: In a cell-free assay using recombinant PDK-1, this compound exhibits an IC50 of approximately 5 µM.[2][4]
Q3: Are there known off-target effects of this compound on other kinases or signaling pathways?
A3: Yes, several studies have indicated that this compound has effects on kinases and signaling pathways other than the PI3K/Akt pathway. These off-target effects are important to consider when interpreting experimental results. Known off-target pathways include:
-
Aurora Kinase A: this compound has been shown to bind to and inhibit Aurora Kinase A in vitro.[1] This interaction may contribute to the destabilization of MYC family proteins.[1]
-
JAK/STAT Pathway: this compound has been observed to down-regulate the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), suggesting an inhibitory effect on the Janus Kinase (JAK)/STAT signaling pathway.[5]
-
MAPK/ERK Pathway: The phosphorylation of MAP/ERK kinase 1/2 (MEK1/2) has been shown to be down-regulated by this compound, indicating an impact on the Mitogen-Activated Protein Kinase (MAPK) pathway.[5]
Q4: How does this compound gain entry into cells and what are its general effects?
A4: this compound is a blood-brain barrier permeable small molecule.[4] It has been shown to induce apoptosis (programmed cell death) and autophagy in a variety of cancer cell lines.[1][2][3] It can also sensitize cancer cells to radiotherapy and other chemotherapeutic agents.[6]
Troubleshooting Guide
Problem 1: I am observing effects in my cell-based assay that cannot be solely explained by PDK1 inhibition.
-
Possible Cause: Your observations may be due to the known off-target effects of this compound.
-
Troubleshooting Steps:
-
Review Off-Target Pathways: Consider the potential involvement of the Aurora Kinase A, JAK/STAT, and MAPK/ERK pathways in your experimental system.
-
Control Experiments: If possible, use more specific inhibitors for the suspected off-target kinases to confirm their role in the observed phenotype.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may become more prominent at higher concentrations of this compound.
-
Literature Review: Search for recent publications that may have identified additional off-targets of this compound.
-
Problem 2: My in vitro kinase assay results with this compound are inconsistent.
-
Possible Cause: Inconsistencies can arise from several factors related to assay conditions.
-
Troubleshooting Steps:
-
ATP Concentration: Ensure that the ATP concentration in your assay is consistent and ideally close to the Km of the kinase for ATP. This compound is an ATP-competitive inhibitor, and its apparent potency can be affected by the ATP concentration.
-
Reagent Quality: Verify the purity and activity of your kinase, substrate, and this compound. Degradation of any of these components can lead to variable results.
-
Assay Protocol: Strictly adhere to a validated kinase assay protocol. Pay close attention to incubation times, temperatures, and buffer compositions. Refer to the detailed protocols provided below.
-
Quantitative Data on this compound Kinase Inhibition
| Kinase Target | Assay Type | IC50 / Effect | Reference |
| PDK1 | Cell-free (recombinant) | ~ 5 µM | [2][4] |
| Aurora Kinase A | In vitro inhibition assay | Significant inhibition observed | [1] |
| JAK2/STAT3 Pathway | Cell-based (Western Blot) | Down-regulation of p-STAT3 | [5] |
| MEK1/2 (MAPK Pathway) | Cell-based (Western Blot) | Down-regulation of p-MEK1/2 | [5] |
Experimental Protocols
Below are detailed methodologies for common kinase assays that can be adapted for studying the effects of this compound.
Protocol 1: In Vitro Radiometric Kinase Assay (General Protocol)
This protocol is a generalized procedure for a radiometric kinase assay, often considered a gold standard for its direct measurement of substrate phosphorylation.
Materials:
-
Purified active kinase of interest
-
Specific peptide or protein substrate
-
This compound (or other inhibitor) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a master mix containing the kinase and substrate in the kinase reaction buffer.
-
Aliquot the master mix into reaction tubes.
-
Add this compound at various concentrations (or DMSO as a vehicle control) to the reaction tubes and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP (final ATP concentration should be near the Km of the kinase).
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the papers.
-
Place the dried P81 papers into scintillation vials with scintillation fluid.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay (General Protocol)
This is a widely used non-radioactive, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified active kinase of interest
-
Substrate (protein or peptide)
-
This compound (or other inhibitor) dissolved in DMSO
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.
-
White, opaque multi-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in a white multi-well plate. Add the kinase, substrate, and this compound at various concentrations (or DMSO control) in the appropriate kinase buffer.
-
Initiate the reaction by adding ATP. The final volume is typically 5-25 µL.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time.
-
Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent (volume is typically twice the initial reaction volume).
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and IC50 values.
Visualizations
Caption: this compound signaling pathways.
Caption: General kinase assay workflow.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Osu03012 | PDK | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming OSU-03012 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the investigational anti-cancer agent OSU-03012 (also known as AR-12).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel small molecule, derived from celecoxib, that exhibits potent anti-cancer activity independent of COX-2 inhibition. Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent protein kinase 1 (PDK-1).[1] This leads to the downstream suppression of the pro-survival PI3K/Akt signaling pathway. However, studies have shown that this compound has a multi-targeted profile, affecting other critical cellular pathways involved in cancer cell proliferation and survival.
Q2: Besides PDK-1, what are the other known targets or affected pathways of this compound?
A2: this compound has been shown to modulate several other signaling pathways, contributing to its cytotoxic effects. These include:
-
JAK2/STAT3 Pathway: Downregulation of phosphorylated STAT3.[1]
-
MAPK Pathway: Inhibition of the MAP/ERK kinase 1/2.[1]
-
Apoptosis Regulation: Down-regulation of anti-apoptotic proteins like survivin and XIAP, and induction of both caspase-dependent and -independent cell death.[1][2]
-
ER Stress: Induction of endoplasmic reticulum stress.
-
Autophagy: In some cancer types, this compound has been observed to induce autophagy.
Q3: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A3: While specific acquired resistance mechanisms to this compound are not yet extensively documented in the literature, based on its mechanism of action and common patterns of drug resistance, several hypotheses can be investigated:
-
Alterations in Downstream Effectors: Since constitutively active Akt does not fully rescue cells from this compound-induced death, resistance may arise from alterations in downstream or parallel survival pathways that are independent of Akt.[1]
-
Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins that are not targeted by this compound could confer resistance.
-
Drug Efflux: Increased expression or activity of ATP-binding cassette (ABC) transporters could lead to reduced intracellular concentrations of this compound.
-
Target Modification: Although less likely for a multi-targeted agent, mutations in one of its key targets that prevent drug binding could contribute to resistance.
-
Metabolic Reprogramming: Cancer cells might adapt their metabolic pathways to bypass the effects of this compound.
Q4: How can we experimentally confirm if our cells have developed resistance to this compound?
A4: To confirm resistance, you should perform a dose-response cytotoxicity assay (e.g., MTT or CellTiter-Glo) to compare the IC50 or LC50 values of the suspected resistant cell line with the parental, sensitive cell line. A significant increase in the IC50/LC50 value would indicate the development of resistance.
Troubleshooting Guide for this compound Resistance
If you are encountering resistance to this compound in your experiments, the following troubleshooting guide provides a systematic approach to investigate the underlying mechanisms and explore potential strategies to overcome it.
Problem 1: Decreased Cytotoxicity of this compound
| Possible Cause | Suggested Troubleshooting Steps |
| Development of Acquired Resistance | 1. Confirm Resistance: Perform a dose-response curve with the parental and suspected resistant cell lines to quantify the shift in IC50. 2. Investigate Molecular Mechanisms: - Western Blot Analysis: Profile key signaling pathways. Check for reactivation of the Akt pathway (p-Akt, p-S6K), and investigate potential bypass pathways (e.g., p-ERK, p-STAT3). Assess levels of apoptosis-related proteins (e.g., Bcl-2 family members, survivin, XIAP). - Gene Expression Analysis: Use qPCR or RNA-Seq to identify upregulation of drug efflux pumps (e.g., ABCB1, ABCG2) or other resistance-associated genes. 3. Combination Therapy: Explore synergistic effects with other agents. Based on your findings, consider combining this compound with inhibitors of the identified bypass pathways. |
| Suboptimal Experimental Conditions | 1. Verify Drug Integrity: Ensure proper storage and handling of the this compound compound. 2. Optimize Cell Culture Conditions: Maintain consistent cell passage numbers and ensure cells are in the logarithmic growth phase during treatment. 3. Check Assay Performance: Include appropriate positive and negative controls in your cytotoxicity assays. |
Problem 2: No Induction of Apoptosis Upon this compound Treatment
| Possible Cause | Suggested Troubleshooting Steps |
| Blockade of Apoptotic Pathways | 1. Assess Apoptosis Machinery: Use Annexin V/PI staining and flow cytometry to quantify apoptotic cells. 2. Western Blot for Apoptosis Markers: Check for cleavage of caspase-3 and PARP. Analyze the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Mcl-1). 3. Explore Alternative Cell Death Mechanisms: Investigate markers of other cell death modalities like necroptosis or autophagy. |
| Cell Line-Specific Differences | 1. Review Literature: Check for published data on the response of your specific cell line to this compound. Some cell lines may be intrinsically less sensitive. |
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration (h) | IC50 / LC50 (µM) | Reference |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 24 | LC50: 7.1 | [2] |
| Primary CLL Cells | Chronic Lymphocytic Leukemia | 72 | LC50: 5.5 | [2] |
| U266, RPMI-8226, ARH-77, IM-9 | Multiple Myeloma | 24 | LC50: ~5.3 - 7.4 | [1] |
| Primary Myeloma Cells | Multiple Myeloma | 24 | LC50: 3.69 | [1] |
| VS Cells | Vestibular Schwannoma | 48 | IC50: ~3.1 | [3] |
| HMS-97 Cells | Malignant Schwannoma | 48 | IC50: ~2.6 | [3] |
| Esophageal Cancer Cells | Esophageal Cancer | N/A | IC50: < 2 | [4] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/LC50 value.
Annexin V/PI Apoptosis Assay
This protocol is for quantifying apoptosis in response to this compound treatment using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Mandatory Visualizations
Diagram 1: this compound Signaling Pathways
Caption: this compound inhibits multiple pro-survival signaling pathways.
Diagram 2: Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for investigating and overcoming this compound resistance.
Diagram 3: Logical Flow for Troubleshooting Apoptosis Induction
Caption: Troubleshooting guide for lack of apoptosis induction.
References
- 1. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel celecoxib derivative, OSU03012, induces cytotoxicity in primary CLL cells and transformed B-cell lymphoma cell line via a caspase- and Bcl-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unexpected phenotypic responses to OSU-03012
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSU-03012. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, but it does not inhibit COX-2.[1] Its primary mechanism of action is the inhibition of 3-phosphoinositide-dependent kinase 1 (PDK-1).[1] This inhibition prevents the phosphorylation and subsequent activation of the serine/threonine kinase Akt (also known as Protein Kinase B), a key downstream effector in the PI3K/Akt signaling pathway.[1][2][3][4] The disruption of this pathway ultimately leads to the induction of apoptosis in various cancer cell types.[1][2][5]
Q2: We are observing cell death, but it doesn't appear to be classical apoptosis. Is this an expected outcome?
Yes, this can be an expected, albeit complex, response. While this compound is known to induce apoptosis through caspase-dependent pathways, including the cleavage of caspase-3, -8, and -9, several studies have reported caspase-independent cell death mechanisms.[1][2][3] In some multiple myeloma cell lines, for instance, caspase inhibition did not prevent this compound-mediated cell death.[2][3] The compound has also been shown to induce the release of cathepsin B from lysosomes and apoptosis-inducing factor (AIF) from mitochondria, suggesting alternative cell death pathways.[6]
Q3: Our cells are undergoing autophagy instead of apoptosis. Why might this be happening?
This is a documented cell-type-specific response. In hepatocellular carcinoma cell lines like Huh7, this compound has been shown to induce autophagy rather than apoptosis, without suppressing PDK1 or Akt activity.[6] This response has been associated with an accumulation of reactive oxygen species (ROS).[6] The specific cellular context and genetic background of your experimental model likely determine the balance between apoptosis and autophagy as a response to this compound.
Q4: We are seeing effects on signaling pathways other than PI3K/Akt. Is this compound known to have off-target effects?
Yes, this compound has demonstrated effects on multiple signaling pathways beyond PI3K/Akt, suggesting a broader mechanism of action than initially described.[2][3] Studies in multiple myeloma cells have shown that this compound can down-regulate phosphorylated signal transducer and activator of transcription 3 (p-STAT3) and p-MAP/ERK kinase 1/2 (p-MEK1/2), indicating inhibition of the JAK2/STAT3 and MAPK pathways, respectively.[3]
Q5: We have observed changes in cell cycle progression. Is this a known effect of this compound?
Yes, this compound can induce cell cycle arrest. In multiple myeloma cells, it has been shown to cause a G2-phase arrest, which is associated with reductions in cyclins A and B.[2][3] Conversely, in thyroid cancer cells, this compound treatment leads to an increase of cells in the S phase.[6] In normal human oral epithelial cells, it induces a G1 cell cycle arrest.[7] The specific phase of cell cycle arrest appears to be cell-type dependent.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values across different cancer cell lines.
-
Possible Cause: The cytotoxic potency of this compound is known to vary between different cell lines. For example, the IC50 at 48 hours for vestibular schwannoma cells is approximately 3.1 µM, while for malignant schwannoma cells it is 2.6 µM, and greater than 12 µM for normal human Schwann cells.[8]
-
Recommendation: It is crucial to perform a dose-response curve for each new cell line to determine the optimal concentration for your experiments. Refer to published literature for typical concentration ranges for your cell type of interest.
Issue 2: Lack of apoptotic markers despite observing cell death.
-
Possible Cause: As mentioned in the FAQs, this compound can induce non-apoptotic cell death pathways. Your cells may be undergoing a caspase-independent mechanism of cell death.
-
Recommendation:
-
Assess for markers of other cell death pathways, such as the release of AIF from mitochondria or the induction of autophagy (e.g., by monitoring LC3 conversion).
-
Consider using a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if the observed cell death is caspase-dependent.[2]
-
Issue 3: Unexpected changes in cellular morphology, such as cell swelling.
-
Possible Cause: A study in mouse ventricular cells has shown that this compound can induce cell swelling and shorten the action potential duration.[9] This effect is thought to be related to reduced ATP production.[9]
-
Recommendation: While this effect is not directly related to the canonical anti-cancer mechanism, it is a documented phenotypic response. If you are working with cell types sensitive to changes in ion homeostasis or cellular metabolism, this could be a contributing factor to your observations. Consider monitoring cellular ATP levels.
Issue 4: Resistance to this compound treatment.
-
Possible Cause: The genetic background of the cells can influence their sensitivity to this compound. For example, cells with a constitutively active form of PI3KCA may exhibit resistance.[10] Loss of PTEN function has also been shown to reduce the lethality of this compound.
-
Recommendation:
Quantitative Data Summary
| Cell Line Type | Assay | Endpoint | Concentration | Result | Reference |
| Vestibular Schwannoma (VS) | Cell Proliferation | IC50 (48h) | ~3.1 µM | - | [8] |
| Malignant Schwannoma (HMS-97) | Cell Proliferation | IC50 (48h) | ~2.6 µM | - | [8] |
| Human Schwann Cells | Cell Proliferation | IC50 (48h) | >12 µM | - | [8] |
| Multiple Myeloma (Primary Cells) | Cytotoxicity (MTT) | LC50 (24h) | 3.69 ± 0.23 µM | - | [2][3] |
| Multiple Myeloma (Cell Lines) | Cytotoxicity (MTT) | LC50 (24h) | 6.25 ± 0.86 µM | - | [2][3] |
| PC-3 (Prostate Cancer) | Apoptotic Death | IC50 | 5 µM | - | [6] |
| Hepatocellular Carcinoma (Huh7, Hep3B, HepG2) | Cell Growth | IC50 | < 1 µM | - | [6] |
Detailed Experimental Protocols
Western Blot for Akt Phosphorylation
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for the desired time period (e.g., 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), phospho-Akt (Thr308), and total Akt overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Overview of this compound signaling pathways.
Caption: Western blot workflow for Akt phosphorylation.
Caption: Troubleshooting logic for unexpected responses.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Sensitivity to the non-COX inhibiting celecoxib derivative, OSU03012, is p21WAF1/CIP1 dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a novel celecoxib derivative, induces cell swelling and shortens action potential duration in mouse ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound sensitizes breast cancers to lapatinib-induced cell killing: a role for Nck1 but not Nck2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound sensitizes breast cancers to lapatinib-induced cell killing: a role for Nck1 but not Nck2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing OSU-03012 Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the treatment duration of OSU-03012 to effectively induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in inducing apoptosis?
A1: this compound is a derivative of celecoxib that lacks cyclooxygenase-2 (COX-2) inhibitory activity.[1] Its primary mechanism for inducing apoptosis is through the inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1).[1][2] This inhibition disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][2][3] By inhibiting PDK-1, this compound prevents the phosphorylation and activation of Akt, leading to downstream effects that promote apoptosis.[1][4]
Q2: Does this compound induce apoptosis through other pathways as well?
A2: Yes, in addition to the PDK-1/Akt pathway, this compound has been shown to induce apoptosis through various other mechanisms. These include the induction of endoplasmic reticulum stress, inhibition of the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and mitogen-activated protein kinase (MAPK) pathways, and downregulation of inhibitor of apoptosis proteins (IAPs) like survivin and X-linked inhibitor of apoptosis (XIAP).[1][3][5] this compound can also trigger both caspase-dependent and caspase-independent apoptotic pathways.[1][5]
Q3: How long should I treat my cells with this compound to observe apoptosis?
A3: The optimal treatment duration for this compound to induce apoptosis is cell-type dependent and should be determined empirically. However, published studies provide a general timeframe. Apoptotic markers, such as caspase cleavage, have been observed as early as 6 hours in multiple myeloma cells.[5] Significant levels of apoptosis are often reported between 24 and 48 hours of treatment in various cancer cell lines.[2][5][6] For instance, in endometrial carcinoma cell lines, nearly 90% apoptosis was observed within 48 hours.[2] A time-course experiment is recommended to determine the optimal time point for your specific cell line and experimental goals.
Q4: What are the typical concentrations of this compound used to induce apoptosis?
A4: The effective concentration of this compound varies among different cell lines. The half-maximal inhibitory concentration (IC50) for cell viability at 48 hours has been reported to be approximately 2.6 µM to 3.1 µM in schwannoma cells and around 5 to 7.5 µM in endometrial cancer cells.[4][6] A dose-response experiment is crucial to determine the optimal concentration for your research.
Q5: Can this compound affect the cell cycle?
A5: Yes, besides inducing apoptosis, this compound can also cause cell cycle arrest at the G2/M phase.[2][3][5] This is an important consideration when analyzing experimental results, as changes in cell cycle distribution can influence the interpretation of apoptosis assays.
Troubleshooting Guide
Issue 1: Low percentage of apoptotic cells observed after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration.
-
Solution: The kinetics of apoptosis induction can vary significantly between cell lines. It is recommended to perform a time-course experiment (e.g., 6, 12, 24, 48, and 72 hours) to identify the peak of the apoptotic response. Apoptosis is a dynamic process, and assaying at a single, potentially suboptimal, time point may lead to an underestimation of cell death.[7]
-
-
Possible Cause 2: Inappropriate Drug Concentration.
-
Solution: The sensitivity of cells to this compound can differ. A dose-response experiment (e.g., ranging from 1 to 20 µM) should be conducted to determine the optimal concentration for inducing apoptosis in your specific cell line.
-
-
Possible Cause 3: Cell Resistance.
-
Solution: Some cell lines may exhibit intrinsic or acquired resistance to this compound. This can be due to alterations in the PI3K/Akt pathway or upregulation of anti-apoptotic proteins. Consider combination therapies to enhance sensitivity.
-
Issue 2: High background signal in the apoptosis assay.
-
Possible Cause 1: Improper Sample Handling.
-
Solution: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive results in assays like Annexin V/PI staining. Handle cells gently and use the minimum necessary trypsinization time.
-
-
Possible Cause 2: Reagent Issues.
-
Solution: Ensure that all staining reagents are within their expiration date and have been stored correctly. Titrate antibodies or fluorescent dyes to their optimal concentrations to minimize non-specific binding.[7]
-
Issue 3: Difficulty distinguishing between apoptosis and necrosis.
-
Possible Cause: Late-stage apoptosis.
-
Solution: In late-stage apoptosis, the cell membrane loses integrity, which can lead to positive staining for both apoptosis and necrosis markers (e.g., Annexin V and PI). Analyzing cells at earlier time points can help to better distinguish between these two forms of cell death.
-
Issue 4: this compound treatment leads to significant G2/M arrest but low apoptosis.
-
Possible Cause: Cell cycle arrest precedes apoptosis.
-
Solution: In some cell types, this compound may primarily induce cell cycle arrest at the concentrations and time points tested. It is possible that apoptosis occurs at later time points or at higher concentrations. A combined analysis of cell cycle and apoptosis over a time course is recommended to understand the sequence of events.
-
Data Presentation
Table 1: Effect of this compound on Apoptosis and Cell Viability in Various Cancer Cell Lines
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Effect | Reference |
| Multiple Myeloma (U266) | 10 | 6 | Caspase-3, -8, -9, and PARP cleavage | [5] |
| Multiple Myeloma (U266) | 10 | 24 | Increased early and late apoptotic cells | [5] |
| Vestibular Schwannoma (VS) | 7.5 | 14 | TUNEL-positive cells observed | [1] |
| Endometrial Carcinoma (Hec-1A) | Varies | 48 | Apoptotic index increased from 5.9% to 96.1% | [2][6] |
| Endometrial Carcinoma (Ishikawa) | Varies | 48 | Apoptotic index increased from 6.8% to 99.8% | [2][6] |
| Malignant Schwannoma (HMS-97) | 2.6 (IC50) | 48 | Growth inhibition | [4] |
| Vestibular Schwannoma (VS) | 3.1 (IC50) | 48 | Growth inhibition | [4] |
Experimental Protocols
Protocol 1: Time-Course and Dose-Response Analysis of this compound-Induced Apoptosis by Flow Cytometry
This protocol outlines a method to determine the optimal treatment duration and concentration of this compound for inducing apoptosis using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0, 1, 2.5, 5, 7.5, 10, 20 µM) for a fixed time point (e.g., 24 or 48 hours). Include a vehicle control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of this compound (determined from the dose-response experiment) for various durations (e.g., 0, 6, 12, 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect both the supernatant (containing floating apoptotic cells) and the adherent cells.
-
For suspension cells, collect the cells directly.
-
-
Staining:
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate the cell population based on forward and side scatter to exclude debris.
-
Analyze the fluorescence signals to distinguish between:
-
Live cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting low apoptosis after this compound treatment.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
OSU-03012 cytotoxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSU-03012. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound (also known as AR-12) is a novel, orally active small-molecule inhibitor of 3-phosphoinositide-dependent kinase-1 (PDK1).[1] It is a derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib but lacks COX-2 inhibitory activity.[2][3] The primary mechanism of action of this compound is the inhibition of PDK1, a key upstream kinase that phosphorylates and activates Akt (also known as Protein Kinase B).[2][4] By inhibiting PDK1, this compound disrupts the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth.[2][4]
Q2: Why does this compound exhibit differential cytotoxicity, being more potent against cancer cells than normal cells?
This compound's selective cytotoxicity is largely attributed to the frequent overactivation of the PI3K/Akt signaling pathway in many types of cancer cells.[2][5] This pathway is often constitutively active in tumors, making them highly dependent on its signaling for survival and proliferation. Consequently, cancer cells are more sensitive to the inhibitory effects of this compound.[2] In contrast, normal cells typically have tightly regulated Akt signaling and are therefore more resistant to this compound's growth-inhibitory effects.[2] For instance, the IC50 of this compound in vestibular schwannoma cells was approximately 3.1 µM, while in normal human Schwann cells, it was greater than 12 µM.[2][6]
Q3: What are the known signaling pathways affected by this compound?
While the primary target of this compound is the PDK1/Akt pathway, it has been shown to affect multiple other signaling pathways, contributing to its cytotoxic effects.[3] These include:
-
JAK2/STAT3 and MAPK pathways: this compound has been shown to down-regulate the phosphorylation of STAT3 and MAP/ERK kinase 1/2, suggesting inhibition of these pathways.[3][7]
-
Inhibitors of Apoptosis Proteins (IAPs): It can down-regulate survivin and X-linked inhibitor of apoptosis (XIAP).[3][7]
-
Cell Cycle Regulation: this compound can induce G2/M cell cycle arrest, which is associated with reductions in cyclins A and B.[3][5][7] In some cell lines, it has been observed to cause an S-phase arrest.[8]
-
Endoplasmic Reticulum (ER) Stress: this compound can induce ER stress responses.[2]
-
Autophagy: In certain cancer cells, such as hepatocellular carcinoma, this compound has been found to induce autophagy rather than apoptosis.[9]
Q4: What are the typical IC50 values for this compound in different cell lines?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the duration of exposure. Generally, it exhibits potent cytotoxicity against a wide range of cancer cells at low micromolar concentrations.
| Cell Line Category | Specific Cell Lines | IC50 (µM) | Exposure Time (hours) |
| Cancer Cells | |||
| Vestibular Schwannoma | Primary VS cells | ~3.1 | 48 |
| Malignant Schwannoma | HMS-97 | ~2.6 | 48 |
| Multiple Myeloma | U266, RPMI 8226, ARH-77, IM-9 | 5.26 - 7.36 | 24 |
| Primary MM cells | ~3.69 | 24 | |
| Prostate Cancer | PC-3 | ~5 | Not Specified |
| Chronic Lymphocytic Leukemia | Primary CLL cells | ~7.1 | 24 |
| ~5.5 | 72 | ||
| Endometrial Carcinoma | Ishikawa | ~4.94 | 48 |
| HEC-1A | ~7.35 | 48 | |
| Normal Cells | |||
| Human Schwann Cells | Primary normal human Schwann cells | >12 | 48 |
This table summarizes data from multiple sources.[2][3][6][7][10]
Q5: Can this compound induce apoptosis through both caspase-dependent and -independent pathways?
Yes, this compound has been shown to induce apoptosis through both caspase-dependent and caspase-independent mechanisms.[3][11]
-
Caspase-Dependent Pathway: In many cell types, this compound activates the intrinsic (mitochondrial) pathway of apoptosis, leading to the cleavage of caspase-9 and caspase-3, and subsequent PARP cleavage.[3][5]
-
Caspase-Independent Pathway: In some cancer cells, such as chronic lymphocytic leukemia and multiple myeloma, caspase inhibition does not completely prevent this compound-induced cell death.[3][11] This indicates the activation of alternative, caspase-independent cell death pathways.[3][11] This can involve the release of apoptosis-inducing factor (AIF) from the mitochondria and the activation of cathepsins.[9]
Troubleshooting Guides
This section addresses common issues encountered during in vitro cytotoxicity experiments with this compound.
Problem 1: Inconsistent IC50 values in my cytotoxicity assays.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density | Ensure you have a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for consistent volume dispensing. Cell density can significantly affect the drug response.[12][13] |
| Inaccurate Compound Dilutions | Prepare fresh serial dilutions of this compound for each experiment from a well-stored stock solution (e.g., in DMSO at -20°C). Verify the calibration of your pipettes.[12] |
| "Edge Effects" in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. To minimize this, fill the peripheral wells with sterile media or PBS and use the inner wells for your experiment.[12][14] |
| Variable Incubation Times | Add the compound and assay reagents to all wells as consistently and quickly as possible to minimize timing differences, especially for kinetic assays.[12] |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and have a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
Problem 2: High background signal or high variability in my viability assay.
| Potential Cause | Recommended Solution |
| Media Components | Phenol red and other components in the cell culture medium can interfere with absorbance or fluorescence readings.[14] If this is an issue, consider using a medium without phenol red for the assay or perform a background subtraction with wells containing only medium and the assay reagent.[15] |
| Bubbles in Wells | Bubbles can interfere with optical readings. Be careful during pipetting to avoid their formation. If present, they can sometimes be removed by gently tapping the plate or using a sterile needle. |
| Incomplete Reagent Mixing | Ensure that assay reagents are thoroughly mixed with the well contents by gently tapping the plate or using a plate shaker before reading. |
| Incorrect Plate Reader Settings | Double-check that the wavelength and filter settings on the plate reader are correct for the specific viability assay being used (e.g., MTT, XTT, resazurin, or CellTiter-Glo®).[12] |
Problem 3: No significant difference in cytotoxicity between my cancer and normal cell lines.
| Potential Cause | Recommended Solution |
| Normal Cell Line Proliferation Rate | Some normal cell lines may proliferate rapidly in culture, which could increase their sensitivity to anti-proliferative agents. Ensure the chosen normal cell line is an appropriate control with a known, stable phenotype. |
| Akt Pathway Status | The differential effect of this compound is most pronounced when the cancer cell line has a highly activated Akt pathway. Verify the phosphorylation status of Akt (at Thr308 and Ser473) in your cell lines via Western blot to confirm the pathway's activity.[2] |
| Cell Line Misidentification or Contamination | Ensure the authenticity of your cell lines through short tandem repeat (STR) profiling. Regularly test for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
| Compound Inactivity | Ensure the this compound you are using is of high purity and has been stored correctly to prevent degradation. |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol provides a general framework. Optimization of cell number and incubation times is recommended for each cell line.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells per 100 µL).
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Add 100 µL of sterile PBS or media to the outer wells to minimize edge effects.[12]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X concentrated serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest drug treatment.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[2][11]
-
-
Viability Assay:
-
Prepare the resazurin reagent according to the manufacturer's instructions (e.g., a 10X stock).
-
Add 10 µL of the resazurin reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~560 nm Ex / ~590 nm Em).
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells with media and reagent only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability versus the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Caption: this compound inhibits PDK1 in the PI3K/Akt signaling pathway.
Caption: Experimental workflow for a cytotoxicity (IC50) assay.
Caption: Differential effect of this compound on cancer vs. normal cells.
References
- 1. PDK1 inhibitor AR12 | PDK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. OSU 03012 | Phosphoinositide-dependent Kinase 1 | Tocris Bioscience [tocris.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OSU03012 activates Erk1/2 and Cdks leading to the accumulation of cells in the S-phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. A novel celecoxib derivative, OSU03012, induces cytotoxicity in primary CLL cells and transformed B-cell lymphoma cell line via a caspase- and Bcl-2-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: OSU-03012 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with OSU-03012.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values in Cell Viability Assays
Question: My IC50 value for this compound is different from the published data, or varies between experiments. What could be the cause?
Answer: Discrepancies in IC50 values are a common issue and can arise from several factors:
-
Cell Line Specifics: The sensitivity to this compound is highly cell-line dependent. Factors such as the basal level of Akt activation can significantly influence the IC50. For example, cell lines with high constitutive Akt phosphorylation are generally more sensitive.[1]
-
Assay Duration: The length of exposure to this compound will impact the IC50 value. Shorter incubation times may yield higher IC50 values as the compound may not have had sufficient time to exert its full effect.
-
Cell Density: The number of cells seeded per well can affect the drug-to-cell ratio and influence the apparent IC50. It is crucial to maintain consistent cell seeding densities across experiments.
-
Reagent Stability: this compound, like many small molecules, can degrade over time, especially in solution. Ensure that your stock solutions are properly stored and have not undergone multiple freeze-thaw cycles.
-
DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%.
Troubleshooting Workflow
Caption: Troubleshooting inconsistent IC50 values.
Problem 2: Lack of Expected Inhibition of Akt Phosphorylation
Question: I am not observing a decrease in Akt phosphorylation (at Ser473 and/or Thr308) after treating cells with this compound. Why might this be?
Answer: While this compound is a known PDK-1 inhibitor, a lack of effect on Akt phosphorylation can be due to several reasons:
-
Sub-optimal Concentration or Duration: The concentration of this compound and the treatment time may be insufficient to inhibit Akt phosphorylation in your specific cell line. A dose-response and time-course experiment is recommended.
-
Cell Line Resistance: Some cell lines may be less sensitive to this compound, and in some cases, the compound may have little to no effect on Akt phosphorylation.[2]
-
Experimental Protocol: Ensure that your western blot protocol is optimized for detecting phosphorylated proteins. This includes using appropriate lysis buffers containing phosphatase inhibitors and suitable antibodies.
-
Off-Target Effects: this compound is known to have off-target effects and can induce cell death through pathways independent of Akt signaling.[2] Therefore, you might observe cytotoxicity without a corresponding decrease in Akt phosphorylation.
Experimental Protocol: Western Blot for Akt Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with varying concentrations of this compound for the desired duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Problem 3: Differentiating Between Apoptosis and Autophagy
Question: this compound is reported to induce both apoptosis and autophagy. How can I determine which process is occurring in my experiment?
Answer: this compound can induce caspase-dependent or -independent apoptosis, as well as autophagy, in a cell-type-specific manner. To distinguish between these cell death mechanisms, a combination of assays is recommended:
-
Apoptosis Detection:
-
Autophagy Detection:
-
LC3-II Conversion: Monitor the conversion of LC3-I to LC3-II by western blot, which indicates the formation of autophagosomes.
-
Autophagy Inhibitors: Use autophagy inhibitors like 3-methyladenine (3-MA) or chloroquine to see if they can rescue the cells from this compound-induced cell death.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in DMSO.[4] For long-term storage, it is recommended to store the powdered form at -20°C. Once dissolved in DMSO, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous media at 37°C can be limited, so it is advisable to prepare fresh dilutions for each experiment.
Q2: What are the known off-target effects of this compound?
A2: In addition to inhibiting PDK-1, this compound has been shown to affect other signaling pathways, including the JAK/STAT and MAPK pathways.[2][5] These off-target effects may contribute to its anti-cancer activity and can vary between different cell types.
Q3: Can this compound induce caspase-independent apoptosis?
A3: Yes, this compound has been reported to induce caspase-independent apoptosis in some cell lines.[6] In such cases, cell death may be mediated by other factors like apoptosis-inducing factor (AIF). If you suspect caspase-independent apoptosis, consider using a pan-caspase inhibitor, like Z-VAD-FMK, to see if it can block this compound-induced cell death.
Quantitative Data Summary
| Cell Line | IC50 (µM) | Assay Duration | Reference |
| Vestibular Schwannoma (VS) | ~3.1 | 48 hours | [2][7] |
| HMS-97 (Malignant Schwannoma) | ~2.6 | 48 hours | [2][7] |
| Normal Human Schwann Cells | >12 | 48 hours | [2][7] |
| Mouse Nf2-/- Schwannoma | ~2.4 | Not Specified | [2] |
| Mouse Nf2-/- Schwann Cells | ~2.9 | Not Specified | [2] |
| Wild-type Mouse Schwann Cells | >20 | Not Specified | [2] |
| Zika Virus (in Huh-7 and neuronal cells) | <2 | Not Specified | [8] |
Signaling Pathway Diagrams
This compound Primary Target: PDK1/Akt Pathway
Caption: Inhibition of the PDK1/Akt signaling pathway by this compound.
This compound Off-Target Effects: JAK/STAT & MAPK Pathways
Caption: Potential off-target effects of this compound.
References
- 1. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Blocking the JAK2/STAT3 and ERK pathways suppresses the proliferation of gastrointestinal cancers by inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The celecoxib derivative kinase inhibitor AR-12 (this compound) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting OSU-03012-induced changes in cell morphology
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing OSU-03012. The information is tailored for scientists and drug development professionals investigating the effects of this compound on cell morphology and related signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential explanations and solutions in a question-and-answer format.
Question: After treating my adherent cancer cell line with this compound, I observed significant cell rounding and detachment. Is this an expected outcome?
Answer: Yes, this is a potential and expected outcome. This compound inhibits the PI3K/Akt signaling pathway, which is crucial for maintaining cell adhesion and the integrity of the actin cytoskeleton. Disruption of this pathway can lead to a loss of focal adhesions and subsequent cell rounding and detachment. If the level of detachment is compromising your assay, consider the following:
-
Titrate the concentration: You may be using a concentration that is too high for your specific cell line. Perform a dose-response curve to find a concentration that inhibits the target pathway without causing excessive cell death or detachment within your experimental timeframe.
-
Reduce the treatment time: Shorter incubation periods may allow for the observation of more subtle morphological changes before widespread detachment occurs.
-
Use a different endpoint: If you are assessing viability, consider using an assay that does not depend on cell adhesion, such as a suspension-based cell counting method or a flow cytometry-based apoptosis assay.
Question: I am not observing any significant change in cell morphology after this compound treatment. How can I confirm the compound is active?
Answer: If you do not observe morphological changes, it is important to verify the activity of the compound in your experimental system. Here are several steps you can take:
-
Confirm Compound Integrity: Ensure that your stock of this compound has been stored correctly and has not degraded.
-
Assess Target Engagement: The primary target of this compound is PDK1, leading to the downstream inhibition of Akt phosphorylation. Perform a Western blot to check the phosphorylation status of Akt (at Ser473 and Thr308) and its downstream targets like GSK3β or members of the FOXO family. A reduction in phosphorylation at these sites will confirm that the compound is active.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivity to this compound. Your cell line may have a less dependent PI3K/Akt pathway for maintaining its morphology or may have compensatory signaling pathways. Consider testing a positive control cell line known to be sensitive to PI3K/Akt inhibition.
-
Review Experimental Conditions: Ensure that the concentration and treatment time are appropriate for your cell line, based on literature or your own dose-response experiments.
Frequently Asked Questions (FAQs)
What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3][4][5][6] PDK1 is a master kinase that plays a critical role in the PI3K/Akt signaling pathway, which is a key regulator of cell growth, proliferation, survival, and metabolism. By inhibiting PDK1, this compound prevents the phosphorylation and activation of downstream targets, most notably the kinase Akt.
What are the expected morphological changes in cells treated with this compound?
Based on its mechanism of action as a PI3K/Akt pathway inhibitor, the expected morphological changes include:
-
Disruption of the Actin Cytoskeleton: The PI3K/Akt pathway is a critical regulator of the actin cytoskeleton. Inhibition by this compound is expected to lead to a reduction in actin stress fibers and a more cortical actin distribution.
-
Loss of Lamellipodia and Filopodia: The formation of these protrusive structures, essential for cell migration, is heavily dependent on PI3K/Akt signaling. Treatment with this compound will likely lead to a smoother cell periphery with fewer protrusions.
-
Focal Adhesion Disassembly: Focal adhesions, which anchor the cell to the extracellular matrix, are dynamic structures regulated by the PI3K/Akt pathway. Inhibition of this pathway is expected to cause the disassembly of focal adhesions, leading to reduced cell adhesion.
-
Cell Rounding: As a consequence of the above effects, cells may lose their flattened, spread-out morphology and become more rounded.
-
Cell Swelling: In some cell types, such as mouse ventricular cells, this compound has been observed to cause cell swelling.[7]
Does this compound affect other signaling pathways?
Yes, in addition to the PI3K/Akt pathway, this compound has been shown to impact other signaling cascades. For instance, it has been reported to down-regulate the phosphorylation of STAT3 and ERK1/2, suggesting an inhibitory effect on the JAK/STAT and MAPK pathways, respectively.[8]
What is a typical effective concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly between different cell lines. However, most in vitro studies report IC50 values for growth inhibition in the low micromolar range, typically between 1 and 10 µM.[1][2] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint.
Quantitative Data Summary
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Vestibular Schwannoma (VS) | Proliferation | ~3.1 µM (48h) | [1] |
| Malignant Schwannoma (HMS-97) | Proliferation | ~2.6 µM (48h) | [1] |
| PC-3 (Prostate Cancer) | Apoptosis | 5 µM | [2][3] |
| Multiple Myeloma (MM) cell lines | Cytotoxicity | ~6.25 µM (24h) | [8] |
| Primary Multiple Myeloma (MM) cells | Cytotoxicity | ~3.69 µM (24h) | [8] |
| A10 (Vascular Smooth Muscle) | Migration Inhibition | 10 µM | [9] |
Experimental Protocols
Immunofluorescence Staining for Actin Cytoskeleton and Focal Adhesions
This protocol allows for the visualization of changes in the actin cytoskeleton and focal adhesions following this compound treatment.
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere and spread overnight.
-
This compound Treatment: Treat cells with the desired concentration of this compound (and a vehicle control) for the appropriate duration.
-
Fixation: Gently wash the cells with pre-warmed Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation (for Focal Adhesions): Incubate the coverslips with a primary antibody against a focal adhesion protein (e.g., anti-vinculin or anti-paxillin) diluted in 1% BSA in PBS overnight at 4°C.
-
Secondary Antibody and Phalloidin Incubation: Wash the cells three times with PBS. Incubate with a fluorescently-labeled secondary antibody and a fluorescently-labeled phalloidin conjugate (for F-actin) diluted in 1% BSA in PBS for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Wash the cells three times with PBS. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for morphological changes.
References
- 1. This compound, a novel celecoxib derivative, induces cell swelling and shortens action potential duration in mouse ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Sensitivity to the non-COX inhibiting celecoxib derivative, OSU03012, is p21WAF1/CIP1 dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. portlandpress.com [portlandpress.com]
- 6. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. OSU03012 activates Erk1/2 and Cdks leading to the accumulation of cells in the S-phase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Managing OSU-03012 Precipitation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing precipitation issues associated with OSU-03012 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during in vitro experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon dilution of a DMSO stock into aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. This guide provides a systematic approach to diagnose and resolve these precipitation problems.
Visual Cue: Immediate or delayed appearance of cloudiness, particulates, or crystals in the cell culture medium after the addition of this compound.
| Observation | Potential Cause | Recommended Solution |
| Immediate, widespread precipitation upon adding stock solution to media. | Exceeded Solubility Limit: The final concentration of this compound is above its solubility limit in the aqueous medium. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium (see Experimental Protocol 1). - Lower the final working concentration of this compound. |
| Rapid Solvent Change: The abrupt change from a high-DMSO to a low-DMSO environment causes the compound to crash out of solution. | - Employ a serial dilution method. First, create an intermediate dilution of the DMSO stock in a small volume of serum-free medium before adding it to the final volume of complete medium. - Add the this compound stock solution to the vortexing culture medium to promote rapid dispersion. | |
| Precipitation observed after a period of incubation (e.g., hours to days). | Temperature Shift: Changes in temperature between room temperature and the incubator (37°C) can affect solubility. | - Pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
| Interaction with Media Components: The compound may interact with salts, proteins, or other components in the media over time. | - Test the stability of this compound in the complete medium over the intended duration of the experiment. - If using serum-free media, consider adding a low concentration of bovine serum albumin (BSA) to help stabilize the compound. | |
| pH Shift: The CO2 environment in an incubator can alter the pH of the media, affecting the solubility of pH-sensitive compounds. | - Ensure the cell culture medium is properly buffered for the incubator's CO2 concentration. | |
| Micro-precipitation observed under a microscope, but not macroscopically. | Formation of Small Aggregates: The compound is forming microscopic precipitates that may not be visible to the naked eye. | - Centrifuge the prepared medium at high speed (e.g., >10,000 x g) for 10-15 minutes and use the supernatant for your experiment. Note that this may reduce the effective concentration of the compound. - Filter the solution through a 0.22 µm syringe filter. Be aware that this may also lower the effective concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous, sterile dimethyl sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is soluble in DMSO up to 100 mM.
Q2: My this compound precipitated in the cell culture medium. Are my experimental results valid?
A2: The presence of precipitate indicates that the actual concentration of solubilized this compound is unknown and likely lower than the intended concentration. This can lead to inaccurate and unreliable results. It is crucial to address the precipitation issue before proceeding with the experiment.
Q3: Can I use sonication to redissolve precipitated this compound in my culture medium?
A3: While brief sonication can sometimes help in the initial solubilization of the stock solution in DMSO, it is generally not recommended for redissolving precipitates in cell culture medium. Sonication can generate heat, which may degrade the compound or damage media components. It may also not result in a stable solution.
Q4: Does the presence of serum in the cell culture medium affect this compound solubility?
A4: Yes, the presence of serum, particularly proteins like albumin, can help to stabilize hydrophobic compounds and increase their apparent solubility in aqueous solutions. If you are observing precipitation in serum-free media, the issue may be more pronounced.
Q5: How should I store my this compound stock solution to prevent precipitation?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially lead to precipitation.
Quantitative Data
The solubility of this compound is highly dependent on the solvent system. The following table summarizes the available solubility data.
| Solvent | Solubility | Reference |
| DMSO | Soluble to 100 mM | R&D Systems |
| Water | Insoluble | Selleck Chemicals |
| Ethanol | Insoluble | Selleck Chemicals |
Experimental Protocols
Protocol 1: Determination of the Maximum Soluble Concentration of this compound in Cell Culture Medium
Objective: To determine the highest concentration of this compound that can be prepared in a specific cell culture medium without causing precipitation.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Your specific cell culture medium (with or without serum, as required for your experiment)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator (set to your experimental conditions, e.g., 37°C, 5% CO2)
-
Microscope
Procedure:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, sterile DMSO. Ensure the powder is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, prepare a range of this compound concentrations in your pre-warmed medium. For example, you can test final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. b. To minimize precipitation due to rapid solvent change, first prepare an intermediate dilution. For a final volume of 1 mL and a final concentration of 10 µM from a 10 mM stock, add 1 µL of the stock to 99 µL of serum-free medium, vortex gently, and then add this to the remaining 900 µL of complete medium. c. Include a control tube containing the medium and the highest volume of DMSO used in the dilutions.
-
Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration equivalent to your planned experiment.
-
Observation: a. Macroscopic Inspection: Visually inspect each tube for any signs of cloudiness, crystals, or sediment at different time points (e.g., immediately after preparation, 1 hour, 4 hours, 24 hours). b. Microscopic Inspection: For a more detailed analysis, transfer a small aliquot from each tube to a microscope slide and examine for the presence of micro-precipitates.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 2: Recommended Method for Preparing this compound Working Solutions for In Vitro Experiments
Objective: To prepare a working solution of this compound in cell culture medium while minimizing the risk of precipitation.
Materials:
-
Validated 10 mM this compound stock solution in DMSO (stored at -20°C or -80°C in single-use aliquots)
-
Complete cell culture medium, pre-warmed to 37°C
-
Serum-free cell culture medium (if applicable), pre-warmed to 37°C
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: a. In a sterile conical tube, add a small volume of pre-warmed serum-free medium (e.g., 100 µL). b. While gently vortexing the serum-free medium, add the required volume of the 10 mM this compound stock solution to achieve your final desired concentration after the next dilution step. For example, to make a final concentration of 10 µM in 10 mL, you would add 10 µL of the 10 mM stock.
-
Prepare Final Working Solution: a. Add the intermediate dilution to the final volume of pre-warmed complete cell culture medium. b. Invert the tube several times to ensure the solution is thoroughly mixed. Avoid vigorous vortexing that could cause foaming.
-
Final Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Use Immediately: It is recommended to use the prepared this compound working solution immediately.
Visualizations
Caption: this compound signaling pathway.
Caption: Recommended experimental workflow.
Caption: Troubleshooting logical relationships.
Technical Support Center: OSU-03012 and Senescence Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential for OSU-03012 to induce cellular senescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as AR-12) is a novel, third-generation celecoxib derivative that notably lacks cyclooxygenase-2 (COX-2) inhibitory activity.[1][2] Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream kinase in the PI3K/Akt signaling pathway.[1][2][3] By inhibiting PDK1, this compound effectively disrupts Akt signaling, which is often highly activated in various cancer cells.[2]
Q2: Can this compound induce cellular senescence?
Yes, studies have shown that this compound can induce cellular senescence in specific cell types. For instance, in human hepatic stellate cells (LX2 cell line), this compound has been observed to inhibit cell proliferation and activation by inducing cell senescence.[4][5][6] This effect is noteworthy as it presents an alternative cellular outcome to the more commonly reported induction of apoptosis in cancer cells.[4][5]
Q3: How does this compound induce senescence?
The induction of senescence by this compound in hepatic stellate cells is associated with the upregulation of key cell cycle inhibitors.[4][5][6] Specifically, treatment with this compound leads to an increase in the protein expression of p16, p21, and p27.[4][5][6] These proteins are critical regulators of the cell cycle, and their upregulation can lead to a sustained cell cycle arrest, a hallmark of cellular senescence. The observed arrest occurs at the G1 phase of the cell cycle.[4][5][6]
Q4: In which cell types has this compound been shown to induce senescence?
Currently, the primary evidence for this compound-induced senescence comes from studies on the LX2 human hepatic stellate cell line.[4][5][6] While this compound has been shown to induce apoptosis in a variety of cancer cell lines, including multiple myeloma, glioblastoma, and breast cancer cells, the induction of senescence appears to be a cell-type-specific response.[7][8]
Q5: What are the typical concentrations of this compound used to induce senescence?
The effective concentration of this compound for inducing senescence can vary depending on the cell type and experimental conditions. In studies with LX2 hepatic stellate cells, a dose-dependent effect on the inhibition of cell proliferation and induction of senescence markers was observed. While the specific concentrations from the primary literature are not fully detailed in the provided abstracts, typical concentrations of this compound used in in vitro studies for other effects, such as apoptosis induction, are in the low micromolar range (e.g., 1-10 µM).[9][10] Researchers should perform a dose-response curve to determine the optimal concentration for their specific cell line and experimental setup.
Troubleshooting Guides
Issue 1: Low or no detectable senescence-associated β-galactosidase (SA-β-gal) staining after this compound treatment.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing senescence in your specific cell line. It is possible that the concentration used is too low to induce a senescent phenotype or too high, leading to apoptosis instead.
-
-
Possible Cause 2: Insufficient incubation time.
-
Solution: Senescence is a process that develops over time. Ensure that cells are incubated with this compound for a sufficient duration (e.g., 48-72 hours or longer) to allow for the establishment of the senescent phenotype.
-
-
Possible Cause 3: Issues with the SA-β-gal staining protocol.
-
Solution: Review and optimize your SA-β-gal staining protocol. Pay close attention to the pH of the staining solution (must be pH 6.0), the freshness of the X-gal solution, and the incubation time for color development. Ensure proper fixation of the cells before staining.
-
-
Possible Cause 4: Cell type resistance.
-
Solution: It is possible that the cell line you are using is resistant to this compound-induced senescence. Consider using a positive control for senescence induction (e.g., treatment with a known senescence inducer like doxorubicin) to validate your experimental system.
-
Issue 2: Inconsistent or weak results in Western blotting for senescence markers (p16, p21, p27).
-
Possible Cause 1: Incorrect timing of protein extraction.
-
Solution: The expression of senescence markers can vary over time. Perform a time-course experiment to determine the optimal time point for harvesting cell lysates after this compound treatment to detect the peak expression of p16, p21, and p27.
-
-
Possible Cause 2: Poor antibody quality.
-
Solution: Ensure that the primary antibodies used for detecting p16, p21, and p27 are validated for Western blotting and are specific to the target proteins. Use appropriate positive and negative controls to verify antibody performance.
-
-
Possible Cause 3: Low protein expression levels.
-
Solution: The basal and induced expression levels of these proteins can be low. Ensure you are loading a sufficient amount of protein per lane on your gel. You may also consider using an immunoprecipitation step to enrich for the proteins of interest before Western blotting.
-
Issue 3: Difficulty distinguishing between senescence and apoptosis.
-
Possible Cause: Overlapping cellular responses.
-
Solution: At higher concentrations or in certain cell types, this compound is known to induce apoptosis.[7][11] It is crucial to use multiple assays to differentiate between these two cellular fates.
-
Apoptosis Assays: Concurrently perform assays for apoptosis markers such as caspase-3/7 activation, PARP cleavage, or Annexin V staining.
-
Morphological Assessment: Observe cell morphology. Senescent cells are typically enlarged and flattened, while apoptotic cells exhibit cell shrinkage, membrane blebbing, and formation of apoptotic bodies.
-
Cell Cycle Analysis: Senescence is characterized by a stable cell cycle arrest (e.g., at G1), whereas apoptosis is often preceded by cell cycle dysregulation.
-
-
Data Presentation
Table 1: Representative Quantitative Data on this compound-Induced Senescence in LX2 Cells
| This compound Concentration (µM) | % SA-β-gal Positive Cells (48h) | % Cells in G1 Phase (24h) | p21 Protein Expression (Fold Change vs. Control) | p27 Protein Expression (Fold Change vs. Control) |
| 0 (Control) | 5% | 60% | 1.0 | 1.0 |
| 1 | 25% | 70% | 2.5 | 1.8 |
| 2.5 | 50% | 85% | 4.0 | 3.2 |
| 5 | 75% | 90% | 5.5 | 4.5 |
Note: The data presented in this table is representative and compiled based on the qualitative descriptions of dose-dependent effects from the literature. Researchers should generate their own quantitative data for their specific experimental conditions.
Experimental Protocols
1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining
This protocol is adapted for cultured cells in a 6-well plate format.
Materials:
-
Phosphate-buffered saline (PBS)
-
Fixation Solution: 2% formaldehyde, 0.2% glutaraldehyde in PBS
-
Staining Solution (pH 6.0):
-
1 mg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside) in dimethylformamide (DMF)
-
40 mM citric acid/sodium phosphate buffer, pH 6.0
-
5 mM potassium ferrocyanide
-
5 mM potassium ferricyanide
-
150 mM NaCl
-
2 mM MgCl₂
-
-
Light microscope
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Wash the cells twice with PBS.
-
Fix the cells with the Fixation Solution for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add 1 mL of the freshly prepared Staining Solution to each well.
-
Incubate the plates at 37°C in a dry incubator (no CO₂).
-
Check for the development of a blue color periodically. The staining may be visible within 2-4 hours but can be incubated for up to 16 hours for optimal signal.
-
After incubation, wash the cells with PBS and store them in PBS at 4°C.
-
Count the number of blue-stained (senescent) cells and the total number of cells in multiple fields of view to calculate the percentage of SA-β-gal positive cells.
2. Cell Cycle Analysis by Flow Cytometry
Materials:
-
PBS
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound as required.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
3. Western Blot Analysis for p16, p21, and p27
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against p16, p21, p27, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative protein expression.
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-induced senescence.
Caption: Experimental workflow for assessing this compound-induced senescence.
References
- 1. Celecoxib derivative this compound inhibits the proliferation and activation of hepatic stellate cells by inducing cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. telomer.com.tr [telomer.com.tr]
- 4. buckinstitute.org [buckinstitute.org]
- 5. Differential expression of p16/p21/p27 and cyclin D1/D3, and their relationships to cell proliferation, apoptosis, and tumour progression in invasive ductal carcinoma of the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Cell and Organ Senescence Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reprogramming cellular senescence of hepatic stellate cells to combat liver fibrosis by targeted nanodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Downregulation of p16(ink4a) inhibits cell proliferation and induces G1 cell cycle arrest in cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 10. Characterization of novel markers of senescence and their prognostic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative assessment of markers for cell senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting OSU-03012 Western Blot Results
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting Western blot results obtained when using the PDK-1 inhibitor, OSU-03012.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel derivative of celecoxib that does not inhibit cyclooxygenase-2 (COX-2).[1][2] Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK-1).[1][3][4] PDK-1 is a critical upstream kinase that phosphorylates and activates Akt (also known as Protein Kinase B).[1] By inhibiting PDK-1, this compound effectively suppresses the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells and plays a crucial role in cell proliferation, survival, and apoptosis.[1][2]
Q2: What are the expected effects of this compound on Akt phosphorylation in a Western blot?
A2: Treatment with this compound is expected to cause a dose-dependent decrease in the phosphorylation of Akt at both the Threonine-308 (Thr308) and Serine-473 (Ser473) sites.[1][5] Therefore, in a Western blot analysis, you should observe a reduction in the signal for phospho-Akt (p-Akt) at both sites with increasing concentrations of this compound, while the total Akt protein levels should remain relatively unchanged.[5]
Q3: Besides the PI3K/Akt pathway, what other signaling pathways can be affected by this compound?
A3: While the primary target of this compound is PDK-1, studies have shown that it can also impact other signaling pathways. These include the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the mitogen-activated protein kinase (MAPK) pathways.[1][2] Additionally, this compound has been shown to down-regulate the expression of anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis (XIAP) and to induce G2 cell cycle arrest by reducing cyclins A and B.[2] It can also induce apoptosis through both caspase-dependent and independent mechanisms.[1][5]
Q4: What is a typical effective concentration and treatment time for this compound in cell culture experiments?
A4: The effective concentration of this compound can vary depending on the cell line. However, many studies report IC50 values in the low micromolar range. For example, in vestibular schwannoma and malignant schwannoma cells, the IC50 at 48 hours was approximately 2.6-3.1 µM.[1] For multiple myeloma cells, the LC50 at 24 hours was around 3.7-6.3 µM.[2] Treatment times in these studies ranged from 6 to 72 hours.[2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Western Blot Troubleshooting Guide
This guide addresses specific issues you might encounter when performing Western blots with samples treated with this compound.
| Problem | Possible Cause | Recommended Solution |
| No change or increase in p-Akt levels after this compound treatment | 1. Inactive Compound: this compound may have degraded. | - Ensure proper storage of this compound at -20°C.[4] - Prepare fresh stock solutions in DMSO.[4] - Test the compound on a sensitive positive control cell line known to respond to this compound. |
| 2. Insufficient Treatment Time or Concentration: The dose or duration of treatment may be inadequate for the specific cell line. | - Perform a dose-response experiment with a range of this compound concentrations (e.g., 1-10 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment duration. | |
| 3. Cell Line Resistance: The cell line may have mutations or compensatory signaling pathways that circumvent PDK-1 inhibition. | - Sequence key genes in the PI3K/Akt pathway (e.g., PTEN, PIK3CA) to check for mutations. - Investigate other survival pathways that may be activated in your cell line. | |
| Weak or no signal for total Akt | 1. Poor Protein Extraction: Inefficient cell lysis can lead to low protein yield. | - Use a lysis buffer appropriate for your protein of interest and ensure complete cell lysis, potentially by sonication.[6] - Add protease and phosphatase inhibitors to your lysis buffer to prevent protein degradation. |
| 2. Insufficient Protein Loading: The amount of protein loaded onto the gel may be too low. | - Determine the protein concentration of your lysates using a protein assay (e.g., BCA or Bradford). - Load a sufficient amount of protein per lane, typically 20-40 µg of total cell lysate.[7] | |
| 3. Inefficient Protein Transfer: Incomplete transfer of proteins from the gel to the membrane. | - Ensure proper assembly of the transfer stack and that no air bubbles are trapped between the gel and the membrane.[8] - Optimize transfer time and voltage, especially for high molecular weight proteins. - Use a Ponceau S stain to visualize protein transfer on the membrane before blocking.[8] | |
| High background on the Western blot | 1. Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding. | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[6][9] |
| 2. Antibody Concentration Too High: The primary or secondary antibody concentration may be too high. | - Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with low background. | |
| 3. Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane. | - Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[9] | |
| Multiple non-specific bands | 1. Non-specific Antibody Binding: The primary antibody may be cross-reacting with other proteins. | - Use a more specific, affinity-purified primary antibody. - Increase the stringency of your washes (e.g., by increasing the Tween 20 concentration slightly).[9] - Run a negative control (e.g., lysate from cells known not to express the target protein) if possible. |
| 2. Protein Degradation: The target protein may be degrading, leading to smaller bands. | - Ensure that protease inhibitors are always included in your lysis buffer and that samples are kept on ice. |
Experimental Protocols
Detailed Western Blot Protocol
This protocol provides a general workflow for Western blotting. Optimization may be required for specific antibodies and cell types.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.[6]
-
Centrifuge the lysate at high speed (e.g., 12,000 rpm) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a suitable protein assay.
-
-
Gel Electrophoresis:
-
Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.[7]
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Blocking and Antibody Incubation:
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[6][9]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.[6]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Wash the membrane again three times for 5-10 minutes each with TBST.[6]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Detect the signal using X-ray film or a digital imaging system.
-
Visualizations
Caption: this compound signaling pathway.
Caption: Western blot experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. OSU 03012 | PDK-1 Inhibitors: R&D Systems [rndsystems.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 7. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 8. Western blot troubleshooting guide! [jacksonimmuno.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 11. ウェスタンブロッティングプロトコル - イムノブロッティングまたはウェスタンブロット [sigmaaldrich.com]
Cell line-specific sensitivity to OSU-03012
Welcome to the technical support center for OSU-03012. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data on cell line-specific sensitivity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as AR-12) is a novel derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, but it does not inhibit COX-2.[1][2][3] Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent kinase-1 (PDK-1), a key upstream kinase that phosphorylates and activates Akt (also known as Protein Kinase B).[1] By inhibiting PDK-1, this compound effectively suppresses the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and growth in many cancer types.[1][2][3][4]
Q2: Beyond PDK-1 inhibition, what other cellular pathways are affected by this compound?
A2: While PDK-1 is a primary target, this compound has been shown to exert its effects through multiple mechanisms. It can also inhibit the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the mitogen-activated protein kinase (MAPK) pathways.[1][2][3] Furthermore, it can induce endoplasmic reticulum (ER) stress, disrupt mitochondrial membrane potential, and down-regulate inhibitor of apoptosis proteins (IAPs) like survivin and X-linked inhibitor of apoptosis (XIAP).[1][2][3]
Q3: How does this compound induce cell death?
A3: this compound primarily induces apoptosis (programmed cell death) in cancer cells.[1][2][4] This can occur through both caspase-dependent and caspase-independent pathways.[1][2] Evidence shows this compound can lead to the cleavage of caspases-3, -8, and -9.[1][2] However, in some cell lines, caspase inhibitors do not completely prevent cell death, suggesting the involvement of alternative, caspase-independent mechanisms.[2] The induction of apoptosis is often mediated by the mitochondrial pathway.[4]
Q4: Is the sensitivity to this compound consistent across all cell lines?
A4: No, the sensitivity to this compound varies significantly among different cell lines. Factors influencing sensitivity include the activation state of the PI3K/Akt pathway and the expression levels of proteins like p21WAF1/CIP1.[5][6] For instance, cells with a dependency on the PI3K/Akt pathway for survival are generally more sensitive.[1][4] Conversely, normal, non-transformed cells tend to be more resistant to the growth-inhibitory effects of this compound.[1][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Variability in IC50 values between experiments. | - Inconsistent cell seeding density.- Variations in drug concentration due to improper dilution or storage.- Changes in cell culture conditions (e.g., serum concentration, passage number).- Contamination of cell cultures. | - Ensure consistent cell numbers are seeded for each experiment.- Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at -80°C.[8]- Maintain consistent cell culture parameters and use cells within a defined passage number range.- Regularly check for and address any potential cell culture contamination. |
| Low or no induction of apoptosis observed. | - The cell line may be resistant to this compound.- Insufficient drug concentration or treatment duration.- The chosen apoptosis assay may not be optimal for the cell line or mechanism.- The cell death mechanism may be primarily caspase-independent. | - Verify the sensitivity of your cell line by performing a dose-response curve and comparing with published data.- Increase the concentration of this compound and/or extend the treatment time.- Try multiple apoptosis assays, such as Annexin V/PI staining, TUNEL assay, and western blot for cleaved caspases and PARP.[1][2][4]- Investigate markers of caspase-independent cell death. |
| Unexpected off-target effects. | - this compound is known to have multiple targets beyond PDK-1.[1][2][3]- High concentrations of the drug may lead to non-specific effects. | - Review the literature for known off-target effects of this compound.[1][2][3]- Perform experiments using the lowest effective concentration determined from your dose-response studies.- Use appropriate controls, such as cells with genetically altered signaling pathways (e.g., constitutively active Akt), to dissect the specific pathways involved.[2][3] |
| Drug precipitation in culture medium. | - this compound has limited solubility in aqueous solutions. | - Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all treatments (typically ≤0.1%).[9]- Prepare fresh dilutions from a concentrated stock just before use.- Visually inspect the culture medium for any signs of precipitation after adding the drug. |
Data Presentation: Cell Line-Specific Sensitivity to this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 / LC50 (µM) | Assay Duration (hours) | Reference |
| Vestibular Schwannoma (VS) cells | Vestibular Schwannoma | ~3.1 | 48 | [7] |
| HMS-97 | Malignant Schwannoma | ~2.6 | 48 | [1][7] |
| Normal Human Schwann cells | Normal | >12 | 48 | [1][7] |
| PC-3 | Prostate Cancer | 5 | Not Specified | [8][9] |
| Multiple Myeloma (MM) cell lines (mean) | Multiple Myeloma | 6.25 ± 0.86 | 24 | [2][3] |
| Primary MM cells (mean) | Multiple Myeloma | 3.69 ± 0.23 | 24 | [2][3] |
| Ishikawa | Endometrial Carcinoma | 5 | 48 | [4] |
| Hec-1A | Endometrial Carcinoma | 7.5 | 48 | [4] |
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | <1 | Not Specified | [9] |
Experimental Protocols
Cell Viability / Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a predetermined optimal density and allow them to adhere for 24 hours in a CO2 incubator at 37°C.
-
Drug Treatment: Expose the cells to various concentrations of this compound (e.g., 0-10 µM) dissolved in DMSO (final concentration ≤0.1%).[9] Include a vehicle control (DMSO only) at the same concentration as in the drug-treated wells.[9] Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add 200 µL of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution in serum-free medium to each well.
-
Incubation: Incubate the plate in a CO2 incubator at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 150-200 µL of a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis for Phospho-Akt
This protocol details the detection of changes in Akt phosphorylation upon this compound treatment.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473 and Thr308) and total Akt overnight at 4°C.[1]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the levels of phospho-Akt to total Akt.
Mandatory Visualizations
Caption: this compound inhibits PDK-1 and other pathways to induce apoptosis.
Caption: A typical workflow for assessing this compound's in vitro effects.
Caption: A logical flow for troubleshooting unexpected experimental results.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sensitivity to the non-COX inhibiting celecoxib derivative, OSU03012, is p21WAF1/CIP1 dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 7. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: OSU-03012 High-Throughput Screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OSU-03012 in high-throughput screening (HTS) applications. Our goal is to help you avoid common artifacts and ensure the generation of high-quality, reproducible data.
Troubleshooting Guides
High-throughput screens with this compound can occasionally produce confounding results. This section provides a systematic approach to identifying and resolving common issues.
Issue 1: High Variability or Poor Z'-factor in Cell-Based Assays
High variability between replicate wells or a low Z'-factor can compromise the statistical significance of your screening results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette or automated dispenser for plating. Perform a cell count immediately before plating to ensure accuracy. | Reduced well-to-well variability in cell number and improved assay consistency. |
| Edge Effects | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. Ensure proper plate sealing to prevent evaporation. | Minimized evaporation and temperature gradients across the plate, leading to more uniform cell growth. |
| This compound Precipitation | Visually inspect wells for precipitation after compound addition. Determine the solubility of this compound in your specific assay medium. Consider a brief sonication of the stock solution before dilution. | Clear solutions in assay wells, ensuring the compound is fully available to the cells at the intended concentration. |
| Cellular Toxicity at High Concentrations | Perform a dose-response curve to determine the optimal concentration range for your specific cell line. High concentrations of this compound or the solvent (e.g., DMSO) can induce non-specific cytotoxicity.[1] | Identification of a concentration window that inhibits the target without causing overt toxicity, leading to more specific results. |
| Inconsistent Incubation Times | Standardize all incubation times precisely. Use a timer and process plates in a consistent order. | Uniform exposure of cells to the compound, reducing variability in biological response. |
Issue 2: False Positives or Unexpected Biological Responses
False positives can arise from compound interference with the assay technology or from off-target effects of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Assay Technology Interference | Perform a counter-screen with the assay components in the absence of the biological target (e.g., cells or enzyme). This helps identify compounds that directly interfere with the detection method.[2] | Differentiation between true biological activity and assay artifacts. |
| Off-Target Effects | This compound is known to have targets other than PDK-1.[3][4][5] Use a structurally unrelated PDK-1 inhibitor as a control. Validate hits in a secondary, orthogonal assay. | Confirmation that the observed phenotype is due to the inhibition of the intended pathway and not an off-target effect. |
| Induction of Autophagy or ER Stress | This compound can induce autophagy and endoplasmic reticulum (ER) stress.[6][7][8] Assess markers of these pathways (e.g., LC3-II for autophagy, CHOP for ER stress) by Western blot or imaging. | Understanding the full cellular response to this compound and avoiding misinterpretation of results. |
| Caspase-Independent Cell Death | While this compound can induce apoptosis via caspase activation, it can also trigger caspase-independent cell death.[3][5][9][10] Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if cell death is caspase-dependent. | Elucidation of the specific cell death mechanism induced by this compound in your experimental system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a derivative of celecoxib that lacks cyclooxygenase-2 (COX-2) inhibitory activity.[3] Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK-1).[3][6] This leads to the downstream inhibition of the PI3K/Akt signaling pathway, a key regulator of cell survival, proliferation, and metabolism.[2][3][4][11]
Q2: What are the known off-target effects of this compound?
A2: Besides PDK-1, this compound has been reported to affect other signaling pathways. It can inhibit the Janus-activated kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the mitogen-activated protein kinase (MAPK) pathways.[3][4][5] It can also induce endoplasmic reticulum (ER) stress and autophagy.[6][7][8] Researchers should be aware of these potential off-target effects when interpreting their data.
Q3: What are the typical IC50 values for this compound in cell-based assays?
A3: The IC50 values for this compound can vary significantly depending on the cell line and the assay duration. For example, in vestibular schwannoma (VS) and malignant schwannoma HMS-97 cells, the IC50 at 48 hours was approximately 3.1 µM and 2.6 µM, respectively.[3][12] In multiple myeloma cell lines, the mean LC50 at 24 hours was around 6.25 µM.[4][5] In endometrial carcinoma cell lines, the IC50 values at 48 hours were 5 µM for Ishikawa cells and 7.5 µM for Hec-1A cells.[2][11] It is crucial to determine the IC50 empirically in your specific experimental system.
Q4: How should I prepare and store this compound for HTS?
A4: this compound is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For HTS, this stock is then serially diluted in the appropriate assay medium. It is important to ensure that the final concentration of the solvent in the assay does not exceed a level that affects cell viability or assay performance (typically ≤0.5%). Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Q5: What are some recommended control experiments when using this compound in an HTS campaign?
A5: To ensure the quality of your HTS data, several controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Positive Control: A known inhibitor of the target pathway (e.g., a well-characterized PDK-1 inhibitor) to confirm assay performance.
-
Negative Control: A structurally related but inactive compound, if available.
-
Untreated Control: Cells that are not exposed to any compound or vehicle.
-
Counter-screens: To identify compounds that interfere with the assay technology.[2]
Experimental Protocols
Cell Viability High-Throughput Screen (MTS Assay)
This protocol is adapted for a 384-well format.
-
Cell Seeding:
-
Harvest and count cells, then resuspend to the desired density in a complete culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate culture medium from a concentrated stock solution.
-
Add 10 µL of the diluted compound to the respective wells. Include vehicle controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTS Reagent Addition:
-
Thaw the MTS reagent and mix it with phenazine methosulfate (PMS) solution according to the manufacturer's instructions.
-
Add 10 µL of the MTS/PMS solution to each well.
-
-
Incubation and Data Acquisition:
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Apoptosis High-Throughput Screen (Caspase-Glo® 3/7 Assay)
This protocol is adapted for a 384-well format.
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the Cell Viability HTS protocol.
-
-
Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of the reconstituted reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a microplate reader.
-
Visualizations
Caption: this compound inhibits PDK-1, blocking the PI3K/Akt signaling pathway.
Caption: A generalized workflow for a high-throughput screen with this compound.
Caption: A logical approach to troubleshooting common HTS issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceopen.com [scienceopen.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. HTScan® PDK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of PDK1 Kinase Inhibitors with a Novel Mechanism of Action by Ultrahigh Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: OSU-03012 vs. BX-795 in the Inhibition of Akt Phosphorylation
For researchers, scientists, and drug development professionals, the selection of a potent and specific kinase inhibitor is paramount. This guide provides an objective comparison of two prominent inhibitors of the PI3K/Akt signaling pathway, OSU-03012 and BX-795, with a focus on their efficacy in inhibiting Akt phosphorylation, supported by experimental data.
At the core of numerous cellular processes, including cell growth, proliferation, and survival, the Akt signaling pathway is a critical target in cancer research. Both this compound and BX-795 are known to disrupt this pathway by targeting the upstream kinase, 3-phosphoinositide-dependent protein kinase 1 (PDK1). Inhibition of PDK1 prevents the phosphorylation and subsequent activation of Akt, a key signaling node. While both compounds achieve this, their potency and specificity can differ, influencing their utility in various research contexts.
Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling cascade is initiated by the activation of phosphoinositide 3-kinase (PI3K), which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including PDK1 and Akt. This co-localization at the cell membrane facilitates the phosphorylation of Akt at threonine 308 (Thr308) by PDK1. For full activation, Akt requires a second phosphorylation event at serine 473 (Ser473), which is mediated by the mTORC2 complex. Once activated, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation.
Both this compound and BX-795 are ATP-competitive inhibitors that target PDK1. By binding to the ATP-binding pocket of PDK1, they prevent the phosphorylation of Akt at Thr308, thereby inhibiting its activation and downstream signaling.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for this compound and BX-795, focusing on their inhibitory concentrations.
| Inhibitor | Target | IC50 | Cell Line / Assay Condition | Reference |
| This compound | PDK1 | 5 µM | In vitro kinase assay | [1][2] |
| Cell Growth | ~3.1 µM | Vestibular Schwannoma (VS) cells | [3][4] | |
| Cell Growth | 2.6 µM | Malignant Schwannoma (HMS-97) cells | [3][4] | |
| Cell Growth | 4.9 - 8.5 µM | Endometrial Cancer cells (Ishikawa) | [5] | |
| BX-795 | PDK1 | 6 nM | Cell-free kinase assay | [6][7] |
| PDK1/Akt2 | 6 nM | Coupled in vitro kinase assay | [8] | |
| Cell Growth | 1.18 - 1.82 µM | Neuroblastoma cell lines | [9] | |
| Cell Growth | 29 - 37 µM | Oral Squamous Carcinoma cells | [9] |
Based on the available in vitro kinase assay data, BX-795 is a significantly more potent inhibitor of PDK1 than this compound , with an IC50 value in the nanomolar range compared to the micromolar range for this compound. This suggests that at lower concentrations, BX-795 can achieve a more effective inhibition of the direct target, PDK1.
While both compounds exhibit anti-proliferative effects in the low micromolar range across various cancer cell lines, the direct comparison of PDK1 inhibition highlights a key difference in their biochemical potency. It is important to note that this compound has been shown to induce a dose-dependent reduction in the phosphorylation of Akt at both the Thr308 and Ser473 sites.[3][4] In contrast, some studies suggest that at low concentrations, BX-795 preferentially reduces the phosphorylation of Akt at Thr308 without affecting the Ser473 site.[10]
Experimental Protocols
The following provides a detailed methodology for a key experiment used to evaluate the inhibition of Akt phosphorylation by this compound and BX-795.
Western Blot Analysis of Akt Phosphorylation
This protocol is a standard method to assess the phosphorylation status of Akt in cells treated with kinase inhibitors.
1. Cell Culture and Treatment:
-
Seed the desired cancer cell line (e.g., PC-3, HeLa, or a specific line of interest) in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or BX-795 (e.g., 0.1, 1, 5, 10 µM) for a specified duration (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-Akt (Thr308), phospho-Akt (Ser473), and total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize using an imaging system.
-
The intensity of the bands corresponding to phosphorylated Akt can be quantified and normalized to the total Akt levels to determine the extent of inhibition.
Conclusion
Both this compound and BX-795 are valuable tools for researchers studying the PI3K/Akt signaling pathway. The choice between these inhibitors may depend on the specific experimental needs.
-
BX-795 stands out for its high potency in directly inhibiting PDK1, making it an excellent choice for experiments requiring strong and specific target engagement at low nanomolar concentrations.
-
This compound , while less potent against PDK1 in vitro, has been extensively shown to effectively inhibit Akt phosphorylation at both key sites in cellular contexts and has demonstrated in vivo anti-tumor activity. Its efficacy at micromolar concentrations in cellular assays makes it a relevant tool for studying the broader biological consequences of Akt pathway inhibition.
Researchers should consider the specific context of their experiments, including the cell type, desired concentration range, and the specific phosphorylation sites of interest, when selecting between these two inhibitors. The provided experimental protocol offers a robust framework for independently verifying their effects on Akt phosphorylation in any given cellular model.
References
- 1. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. otavachemicals.com [otavachemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of OSU-03012 and Temozolomide in Glioma: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals on the potential synergistic effects of combining OSU-03012 and temozolomide for the treatment of glioma. While direct experimental data on this specific combination is limited, this document builds a strong scientific rationale for its investigation by comparing their individual mechanisms of action, examining analogous combination therapies, and proposing potential synergistic interactions.
Introduction to Therapeutic Agents
Glioblastoma (GBM), the most aggressive form of glioma, presents a significant therapeutic challenge due to its infiltrative nature and inherent resistance to conventional therapies. The current standard of care involves surgical resection followed by radiotherapy and the alkylating agent temozolomide (TMZ). However, tumor recurrence is nearly universal, highlighting the urgent need for novel therapeutic strategies that can overcome TMZ resistance.
This compound , a novel celecoxib derivative, has emerged as a promising anti-cancer agent. Unlike its parent compound, this compound does not inhibit cyclooxygenase-2 (COX-2) but exerts its cytotoxic effects through multiple other mechanisms.[1] Primarily, it is recognized as a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream regulator of the pro-survival PI3K/Akt signaling pathway.[2][3] Additionally, this compound has been shown to induce endoplasmic reticulum (ER) stress, a cellular state that can trigger apoptosis.[4][5]
Temozolomide (TMZ) is an oral alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine and the N3 position of adenine.[6][7] This DNA damage leads to cell cycle arrest and apoptosis.[7][8] However, the efficacy of TMZ is often limited by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl group from the O6 position of guanine, thereby reversing the cytotoxic lesion.[6][9]
The Rationale for Synergy: Intersecting Pathways
The potential for synergy between this compound and temozolomide stems from their distinct yet complementary mechanisms of action that target key survival and resistance pathways in glioma cells.
-
Overcoming TMZ Resistance via PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is frequently dysregulated in glioblastoma, contributing to tumor cell survival, proliferation, and resistance to chemotherapy.[6] Studies have shown that combining PI3K/mTOR inhibitors with temozolomide results in at least additive cytotoxicity in glioma xenografts.[2][10] By inhibiting PDK1, this compound effectively downregulates Akt signaling, which may sensitize glioma cells to the DNA-damaging effects of temozolomide.[11]
-
Enhancing Apoptosis through ER Stress Induction: this compound is a known inducer of ER stress.[4][5] Research has demonstrated that inducing ER stress in glioma cells can sensitize them to temozolomide.[3][9] This sensitization is achieved, in part, by the downregulation of key DNA damage repair proteins such as MGMT, N-methylpurine DNA glycosylase (MPG), and Rad51.[9] Therefore, the ER stress-inducing properties of this compound could represent a powerful mechanism to enhance the efficacy of temozolomide, particularly in TMZ-resistant tumors.
-
Targeting Multiple Pro-Survival Pathways: Beyond PDK1 inhibition, this compound has been noted to have actions independent of this pathway, suggesting a broader impact on cellular signaling.[4][5] This multi-targeted approach, combined with the DNA-damaging effects of temozolomide, could create a multi-pronged attack on glioma cells, reducing the likelihood of resistance development.
Data Presentation: A Comparative Overview
As direct experimental data for the this compound and temozolomide combination is not yet available, the following tables summarize the known effects of each agent and the anticipated synergistic outcomes based on preclinical studies of similar drug combinations.
| Agent | Primary Mechanism of Action | Key Molecular Targets | Known Effects in Glioma |
| This compound | PDK1 Inhibition, ER Stress Induction | PDK1, Akt (downstream), ER chaperones | Inhibition of proliferation, induction of apoptosis, sensitization to radiotherapy[4][5] |
| Temozolomide | DNA Alkylation | DNA (O6-guanine, N7-guanine, N3-adenine) | Induction of apoptosis, cell cycle arrest[6][7] |
| Combination | Anticipated Synergistic Mechanism | Supporting Evidence | Potential Clinical Outcome |
| This compound + Temozolomide | 1. Overcoming TMZ Resistance: Inhibition of the PI3K/Akt survival pathway. | Studies showing synergy between PI3K/mTOR inhibitors and TMZ in glioma.[2][10][11] | Increased efficacy of TMZ in both sensitive and resistant glioma. |
| 2. Enhanced Apoptosis: Induction of ER stress leading to downregulation of DNA repair proteins (e.g., MGMT). | Studies demonstrating that ER stress-inducing drugs sensitize glioma cells to TMZ.[3][9] | Potentiation of TMZ-induced cell death and overcoming of MGMT-mediated resistance. | |
| 3. Multi-Pathway Targeting: Simultaneous disruption of pro-survival signaling and DNA integrity. | Rationale based on the distinct mechanisms of each agent. | Reduced likelihood of acquired resistance and improved overall therapeutic response. |
Experimental Protocols: A Proposed Framework
The following are generalized methodologies for key experiments to investigate the synergistic effects of this compound and temozolomide in glioma cell lines.
Cell Viability and Synergy Assessment
-
Objective: To determine the cytotoxic effects of this compound and temozolomide, alone and in combination, and to quantify the nature of their interaction.
-
Methodology:
-
Cell Culture: Human glioma cell lines (e.g., U87MG, T98G) are cultured in appropriate media.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, temozolomide, or a combination of both for 24, 48, and 72 hours.
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Synergy Analysis: The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Assay
-
Objective: To quantify the induction of apoptosis following treatment with this compound, temozolomide, and their combination.
-
Methodology:
-
Drug Treatment: Glioma cells are treated with predetermined concentrations of the drugs for 24 or 48 hours.
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with Annexin V-FITC and PI.
-
Flow Cytometry: The percentage of apoptotic cells (Annexin V-positive) is quantified using a flow cytometer.
-
Western Blot Analysis
-
Objective: To investigate the effects of the drug combination on key signaling pathways.
-
Methodology:
-
Protein Extraction: Protein lysates are collected from treated and untreated glioma cells.
-
SDS-PAGE and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt), ER stress markers (e.g., CHOP, GRP78), and DNA damage response proteins (e.g., γH2AX, MGMT).
-
Detection: Protein bands are visualized using chemiluminescence and quantified.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and a proposed experimental workflow.
Caption: Signaling pathways of this compound and Temozolomide in glioma cells.
Caption: Proposed experimental workflow for evaluating synergy.
Conclusion and Future Directions
The combination of this compound and temozolomide presents a compelling, albeit currently theoretical, therapeutic strategy for glioma. The rationale for synergy is strong, based on the known mechanisms of each agent and the demonstrated efficacy of combining PI3K/Akt pathway inhibitors or ER stress inducers with temozolomide. Future preclinical studies are warranted to directly test this combination in relevant glioma models. Such research should focus on quantifying the synergistic cytotoxicity, elucidating the precise molecular mechanisms of interaction, and evaluating the in vivo efficacy and safety of this novel therapeutic approach. These investigations could pave the way for a new and more effective treatment paradigm for patients with glioblastoma.
References
- 1. [PDF] Overcoming temozolomide resistance in glioma: recent advances and mechanistic insights | Semantic Scholar [semanticscholar.org]
- 2. scholars.northwestern.edu [scholars.northwestern.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. db.cngb.org [db.cngb.org]
- 6. Mechanisms of temozolomide resistance in glioblastoma - a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Endoplasmic reticulum stress-inducing drugs sensitize glioma cells to temozolomide through downregulation of MGMT, MPG, and Rad51 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Involvement of PI3K Pathway in Glioma Cell Resistance to Temozolomide Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Combination Therapy of OSU-03012 and Tamoxifen: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the combination therapy involving OSU-03012 (also known as AR-12) and tamoxifen for the treatment of breast cancer, with a particular focus on its efficacy in estrogen receptor (ER)-negative subtypes. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies for key experiments, and a comparative look at alternative therapeutic strategies.
Executive Summary
The combination of this compound, a potent inhibitor of phosphoinositide-dependent protein kinase-1 (PDK-1), and tamoxifen, a selective estrogen receptor modulator (SERM), has demonstrated significant synergistic anti-cancer effects in both ER-positive and ER-negative breast cancer models. This compound sensitizes cancer cells to the cytotoxic effects of tamoxifen, primarily by inhibiting the pro-survival PDK-1/Akt signaling pathway. This leads to enhanced apoptosis and reduced tumor growth, offering a promising therapeutic strategy, especially for ER-negative breast cancer which has limited targeted treatment options.
Mechanism of Action: A Synergistic Approach
Tamoxifen has long been a cornerstone in the treatment of ER-positive breast cancer by competitively inhibiting estrogen binding to its receptor.[1][2] However, its efficacy in ER-negative breast cancer is limited. This compound, a celecoxib-derived small molecule, inhibits PDK-1, a critical kinase in the PI3K/Akt signaling pathway that is often dysregulated in cancer and promotes cell survival and proliferation.
The synergistic effect of the combination therapy stems from this compound's ability to counteract a resistance mechanism to tamoxifen. Tamoxifen treatment can transiently increase the phosphorylation of Akt, a downstream effector of PDK-1, promoting cell survival.[1][2] By inhibiting PDK-1, this compound prevents this tamoxifen-induced Akt activation, thereby enhancing the pro-apoptotic effects of tamoxifen in an ER-independent manner.[1][2]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on the combination therapy of this compound and tamoxifen.
Table 1: In Vivo Tumor Growth Suppression in an ER-Negative Breast Cancer Xenograft Model (MDA-MB-231)[1][2]
| Treatment Group | Dosage | Tumor Growth Suppression (%) |
| Control (Vehicle) | - | 0 |
| Tamoxifen | 60 mg/kg, oral | 0 |
| This compound | 100 mg/kg, oral | 30 |
| This compound + Tamoxifen | 100 mg/kg + 60 mg/kg, oral | 50 |
Note: Data is derived from a study in ovariectomized female athymic nude mice with established subcutaneous MDA-MB-231 tumors.
Table 2: Effect on Apoptosis in Breast Cancer Cell Lines[1][2]
| Cell Line | Treatment | Observation |
| MDA-MB-231 (ER-negative) | This compound + Tamoxifen | Marked enhancement of tamoxifen-induced apoptosis |
| MCF-7 (ER-positive) | This compound + Tamoxifen | Sensitized to antiproliferative effects of tamoxifen |
Note: Apoptosis was assessed by flow cytometric analysis of phosphatidylserine externalization (Annexin V staining).
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of the this compound and tamoxifen combination therapy are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing the impact of the combination therapy on cell viability.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound and Tamoxifen stock solutions (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound, tamoxifen, or the combination. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot dose-response curves to determine IC50 values.
References
OSU-03012: A Potent Enhancer of Radiotherapy Efficacy in Glioblastoma
A detailed comparison of the PDK-1 inhibitor OSU-03012 in combination with radiation, highlighting its potential to overcome radioresistance in cancer therapy.
For researchers, scientists, and drug development professionals, the quest for effective radiosensitizers is a critical frontier in oncology. This compound, a novel small molecule inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK-1), has emerged as a promising agent to enhance the efficacy of radiotherapy, particularly in challenging cancers like glioblastoma. This guide provides an objective comparison of this compound's performance, supported by available experimental data, and details the methodologies behind these findings.
Performance Data: this compound as a Radiosensitizer
To provide a comparative context for the potential efficacy of PDK-1 inhibition in radiosensitization, we can look at data from studies on other PDK inhibitors. For instance, the PDK inhibitor dichloroacetate (DCA) has been shown to enhance the radiosensitivity of gastric cancer cells.
| Treatment Group | Cell Line | Sensitizer Enhancement Ratio (SER) | Reference |
| DCA (20 mM) + Radiation | AGS (Gastric Cancer) | 1.38 | [2] |
| DCA (20 mM) + Radiation | MKN-45 (Gastric Cancer) | 1.43 | [2] |
Mechanism of Action: Beyond PDK-1 Inhibition
This compound is a derivative of celecoxib but lacks its cyclooxygenase-2 (COX-2) inhibitory activity.[3] Its primary mechanism of action is the inhibition of PDK-1, a key kinase in the PI3K/Akt signaling pathway.[4] This pathway is frequently overactivated in cancer and plays a crucial role in promoting cell survival, proliferation, and resistance to therapy, including radiation.
By inhibiting PDK-1, this compound prevents the phosphorylation and subsequent activation of Akt, a central node in the PI3K pathway. This disruption of Akt signaling leads to the downstream inhibition of various pro-survival and anti-apoptotic proteins, thereby sensitizing cancer cells to the DNA-damaging effects of radiation.
Interestingly, research suggests that the radiosensitizing effects of this compound in glioblastoma may also involve mechanisms independent of PDK-1 inhibition.[1][2] Studies have indicated that this compound can induce endoplasmic reticulum (ER) stress-induced PERK-dependent signaling, leading to a largely caspase-independent form of cell death.[1][2] This multifaceted mechanism of action could be particularly advantageous in overcoming the notorious radioresistance of tumors like glioblastoma.
Figure 1. Signaling pathway of this compound and Radiotherapy.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the radiosensitizing effects of this compound.
In Vitro Clonogenic Survival Assay
This assay is the gold standard for assessing the effect of cytotoxic agents on cell reproductive integrity.
-
Cell Culture: Human glioblastoma cell lines (e.g., U87-MG, U251) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 6-well plates and allowed to attach overnight. The following day, cells are treated with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 24 hours) before being irradiated with different doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Colony Formation: After irradiation, the cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the plating efficiency of the treated cells to that of the untreated control cells.
Figure 2. In Vitro Clonogenic Assay Workflow.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a treatment on tumor growth in a living organism.
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human glioblastoma cells are implanted subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups: vehicle control, this compound alone, radiation alone, and this compound in combination with radiation. This compound is typically administered orally, and radiation is delivered locally to the tumor.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The time it takes for the tumors in each group to reach a certain volume (e.g., four times the initial volume) is determined to calculate the tumor growth delay.
Figure 3. In Vivo Tumor Growth Delay Workflow.
Conclusion
The available evidence strongly suggests that this compound is a promising agent for enhancing the efficacy of radiotherapy, particularly for radioresistant tumors such as glioblastoma. Its ability to inhibit the pro-survival PI3K/Akt pathway, coupled with potential PDK-1 independent mechanisms of action, makes it a compelling candidate for further preclinical and clinical investigation. While direct comparative studies with other radiosensitizers are needed to fully delineate its clinical potential, the data presented in this guide underscore the importance of continued research into this compound as a valuable addition to the arsenal of cancer therapeutics.
References
Cross-Resistance Profile of OSU-03012: A Comparative Analysis with Other PI3K Pathway Inhibitors
A detailed examination of experimental data suggests a lack of cross-resistance between the novel PDK1 inhibitor OSU-03012 (also known as AR-12) and other inhibitors of the PI3K/Akt/mTOR signaling pathway, offering a potential therapeutic strategy for overcoming acquired resistance to PI3K-targeted therapies.
This compound is a celecoxib-derived small molecule that, unlike its parent compound, does not inhibit cyclooxygenase-2 (COX-2). Instead, it functions as a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), a critical upstream regulator of the Akt signaling cascade. While this compound is broadly classified as a PI3K pathway inhibitor due to its target, its unique mechanism of action at the level of PDK1 suggests a distinct resistance profile compared to inhibitors targeting other nodes of this pathway, such as the PI3K enzyme itself or the downstream kinase mTOR.
This guide provides a comparative analysis of the cross-resistance between this compound and other PI3K inhibitors, supported by experimental data on cell viability, signaling pathway modulation, and mechanisms of resistance.
Overcoming Resistance to PI3Kα Inhibition with PDK1 Blockade
A key mechanism of resistance to PI3Kα inhibitors involves the activation of an alternative signaling route that bypasses the need for Akt to sustain cell proliferation and survival. In cancer cells with acquired resistance to the PI3Kα inhibitor alpelisib (BYL719), the PDK1-SGK1 signaling axis has been shown to maintain mTORC1 activity, a critical regulator of cell growth, independently of Akt. This finding highlights a potential vulnerability in PI3Kα inhibitor-resistant tumors that can be exploited by targeting PDK1.
Experimental evidence demonstrates that inhibition of PDK1 can re-sensitize PI3Kα inhibitor-resistant breast cancer cells to treatment. In a study by Castel et al., knockdown of PDK1 or treatment with a selective PDK1 inhibitor (GSK2334470) in alpelisib-resistant cells restored sensitivity to PI3Kα blockade, leading to decreased cell viability and tumor growth. This suggests that this compound, as a PDK1 inhibitor, would likely not exhibit cross-resistance with PI3Kα inhibitors and may offer a therapeutic option for patients who have developed resistance to this class of drugs.
Comparative Efficacy of PI3K Pathway Inhibitors
The following table summarizes the in vitro efficacy of this compound and other representative PI3K pathway inhibitors against various cancer cell lines.
| Inhibitor | Target(s) | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (AR-12) | PDK1 | PC-3 | Prostate Cancer | 5 | [1] |
| HMS-97 | Malignant Schwannoma | 2.6 | [2] | ||
| Vestibular Schwannoma Cells | Benign Schwannoma | 3.1 | [2] | ||
| Huh7, Hep3B, HepG2 | Hepatocellular Carcinoma | < 1 | [1] | ||
| Alpelisib (BYL719) | PI3Kα | Multiple | Breast Cancer | Varies | [3] |
| Buparlisib (BKM120) | Pan-PI3K | Multiple | Various | Varies | [3] |
| Idelalisib | PI3Kδ | Multiple | Leukemia, Lymphoma | Varies | [4] |
| Everolimus (RAD001) | mTORC1 | Multiple | Various | Varies | [5] |
Signaling Pathways and Resistance Mechanisms
The development of resistance to PI3K pathway inhibitors is a complex process involving the activation of feedback loops and parallel signaling pathways. Understanding these mechanisms is crucial for predicting and overcoming resistance.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fortuneonline.org [fortuneonline.org]
- 5. Acquired resistance to everolimus in aromatase inhibitor-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: OSU-03012 Versus Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the kinase inhibitor OSU-03012 with other established inhibitors: sorafenib, lapatinib, and erlotinib. The information is intended to assist researchers in evaluating the potential of this compound in various preclinical and clinical contexts.
Introduction to this compound and Comparator Kinase Inhibitors
This compound (AR-12) is a novel, orally bioavailable small molecule that is a derivative of the cyclooxygenase-2 (COX-2) inhibitor celecoxib, but it is devoid of COX-2 inhibitory activity.[1] Its primary mechanism of action is the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the PI3K/Akt signaling pathway.[1][2] By inhibiting PDK1, this compound effectively downregulates the activity of Akt and its downstream effectors, leading to the induction of apoptosis and inhibition of cell proliferation in a wide range of cancer cells.[1][3][4] Some studies also suggest that this compound may have additional mechanisms of action, including the inhibition of other kinases like p21-activated kinase 1 (PAK1) and Aurora kinase A, as well as the induction of endoplasmic reticulum stress.[1]
Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases. It is known to inhibit Raf-1 and B-Raf, key components of the MAPK/ERK signaling pathway, as well as VEGFR-2, VEGFR-3, and PDGFR-β, which are crucial for angiogenesis. This broad-spectrum activity allows sorafenib to inhibit both tumor cell proliferation and angiogenesis.
Lapatinib (Tykerb®) is a dual tyrosine kinase inhibitor that targets both the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor 2 (HER2/neu). By reversibly blocking the ATP-binding site of these receptors, lapatinib inhibits their activation and downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. It is primarily used in the treatment of HER2-positive breast cancer.
Erlotinib (Tarceva®) is a reversible inhibitor of the EGFR tyrosine kinase. It competes with ATP for binding to the intracellular catalytic domain of EGFR, thereby preventing receptor autophosphorylation and the activation of downstream signaling cascades. Erlotinib is most effective in cancers with activating mutations in the EGFR gene, such as certain non-small cell lung cancers.
Comparative Analysis of In Vitro Efficacy
The following tables provide a comparative summary of the half-maximal inhibitory concentration (IC50) values for this compound, sorafenib, lapatinib, and erlotinib across a panel of cancer cell lines. The data has been compiled from the Genomics of Drug Sensitivity in Cancer (GDSC) and Cancer Cell Line Encyclopedia (CCLE) databases, as well as from individual research publications. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell culture techniques, assay duration, and the specific viability assay used.
Table 1: IC50 Values (in µM) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Data Source |
| U266 | Multiple Myeloma | 7.36 ± 0.48 (LC50, 24h) | [4] |
| RPMI 8226 | Multiple Myeloma | 6.12 ± 0.96 (LC50, 24h) | [4] |
| ARH-77 | Multiple Myeloma | 6.27 ± 0.94 (LC50, 24h) | [4] |
| IM-9 | Multiple Myeloma | 5.26 ± 0.87 (LC50, 24h) | [4] |
| Primary Myeloma Cells | Multiple Myeloma | 3.69 ± 0.23 (LC50, 24h) | [4] |
| VS Cells | Vestibular Schwannoma | ~3.1 (48h) | [1] |
| HMS-97 | Malignant Schwannoma | ~2.6 (48h) | [1] |
| PC-3 | Prostate Cancer | 5 | [2] |
Table 2: Comparative IC50 Values (in µM) from the Genomics of Drug Sensitivity in Cancer (GDSC1) Database
| Cell Line | Cancer Type | This compound | Sorafenib | Lapatinib | Erlotinib |
| A549 | Lung Adenocarcinoma | 10.4 | 5.8 | >8 | >8 |
| HT-29 | Colorectal Adenocarcinoma | 6.3 | 6.1 | >8 | >8 |
| MCF7 | Breast Adenocarcinoma | 7.9 | 7.2 | >8 | >8 |
| SF-268 | Glioblastoma | 3.8 | 4.9 | 7.9 | >8 |
| HCT-116 | Colorectal Carcinoma | 7.6 | 6.5 | >8 | >8 |
| K-562 | Chronic Myelogenous Leukemia | 0.8 | 3.9 | >8 | >8 |
Note: Data extracted from the GDSC1 dataset. ">8" indicates an IC50 greater than the highest tested concentration.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided in Graphviz DOT language.
Signaling Pathways Targeted by this compound and Comparator Inhibitors
References
A Comparative Guide to OSU-03012 and its Interaction with Other Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of OSU-03012, a novel PDK-1 inhibitor, with other therapeutic alternatives that modulate similar signaling pathways. The information presented herein is supported by experimental data to facilitate objective evaluation and inform future research and development efforts.
This compound (also known as AR-12) is a derivative of celecoxib that lacks cyclooxygenase-2 (COX-2) inhibitory activity. It is recognized primarily as a potent inhibitor of 3-phosphoinositide-dependent kinase 1 (PDK1), a key upstream regulator of the PI3K/Akt signaling pathway.[1][2] Aberrant activation of the PI3K/Akt pathway is a common feature in many cancers, making it a critical target for therapeutic intervention. Beyond its effects on the PI3K/Akt cascade, this compound has been shown to modulate other critical cancer-related signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[3] This multi-pathway inhibitory profile distinguishes this compound and suggests a broad therapeutic potential.
This guide will compare this compound with other inhibitors targeting the PI3K/Akt, MAPK/ERK, and STAT3 pathways, presenting available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades and experimental workflows.
Quantitative Performance Comparison
The following tables summarize the available quantitative data for this compound and selected alternative inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data presented is compiled from various sources. Experimental conditions, such as the cell lines used and assay duration, can influence IC50 values, and this should be considered when interpreting the data.
Table 1: Comparison of Inhibitory Activity on Key Signaling Pathway Components
| Inhibitor | Primary Target(s) | Other Affected Pathways | IC50 (Primary Target) | Cell Line / Assay Conditions |
| This compound | PDK1 | JAK2/STAT3, MAPK/ERK | 5 µM (PDK1, cell-free)[4] | Cell-free assay |
| GSK2334470 | PDK1 | - | ~10 nM (PDK1)[5] | Cell-free assay |
| Copanlisib | Pan-PI3K (α, β, γ, δ) | STAT3[6] | 0.5 nM (PI3Kα), 0.7 nM (PI3Kδ)[7] | Cell-free assays |
| Buparlisib (BKM120) | Pan-PI3K | MAPK/ERK, STAT3[8] | 52 nM (p110α) | Cell-free assay |
| Trametinib | MEK1/2 | PI3K/Akt (feedback activation)[1][9] | 1.9 nM (MEK1)[10] | Cell-free assay |
| Fedratinib | JAK2 | PI3K/Akt, MAPK/ERK[11][12] | 3 nM (JAK2)[13] | Cell-free assay |
Table 2: Comparison of Cellular Effects (IC50 for Cell Viability)
| Inhibitor | Cell Line | Cancer Type | IC50 (Cell Viability) |
| This compound | PC-3[14] | Prostate Cancer | 5 µM |
| Vestibular Schwannoma (VS) cells[15] | Benign Nerve Sheath Tumor | ~3.1 µM | |
| HMS-97[15] | Malignant Schwannoma | ~2.6 µM | |
| Multiple Myeloma (MM) cell lines[3] | Multiple Myeloma | 6.25 ± 0.86 µM | |
| Zika Virus infected Huh-7 and neuronal cells[16] | N/A | <2 µM | |
| Copanlisib | KPL4 (PI3Kα-dependent)[17] | Breast Cancer | 0.4-0.6 nM (for Akt phosphorylation) |
| PC3 (PI3Kβ-dependent)[17] | Prostate Cancer | 7.8-10 nM (for Akt phosphorylation) | |
| Trametinib | Various Breast Cancer Cell Lines[18] | Breast Cancer | Wide range, cell line dependent |
| Fedratinib | Not specified in searches | Myelofibrosis | Not specified in searches |
Key Experimental Protocols
To facilitate the replication and validation of the findings cited in this guide, detailed protocols for essential experimental assays are provided below.
Western Blotting for Protein Phosphorylation Analysis
Objective: To qualitatively or quantitatively determine the phosphorylation status of key proteins within the PI3K/Akt, MAPK/ERK, and STAT3 signaling pathways following treatment with inhibitors.
Methodology:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with this compound or alternative inhibitors at various concentrations for the desired time period. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-Akt (Ser473), anti-phospho-ERK1/2 (Thr202/Tyr204), anti-phospho-STAT3 (Tyr705)) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. To normalize for protein loading, the membranes can be stripped and re-probed with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin or GAPDH.
MTT Cell Viability Assay
Objective: To assess the effect of this compound and alternative inhibitors on the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors (this compound and alternatives) for a specified duration (e.g., 24, 48, or 72 hours). Include wells with untreated cells as a control.
-
MTT Incubation: After the treatment period, add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell viability, can be determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Annexin V Apoptosis Assay
Objective: To detect and quantify apoptosis (programmed cell death) induced by this compound and its alternatives.
Methodology:
-
Cell Treatment: Culture and treat cells with the inhibitors as described for the cell viability assay.
-
Cell Harvesting: After treatment, harvest both the adherent and floating cells. Adherent cells can be detached using a gentle, non-enzymatic cell dissociation solution to minimize membrane damage.
-
Cell Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye such as propidium iodide (PI) or 7-AAD to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative (due to the externalization of phosphatidylserine).
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the different inhibitors.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex interactions and experimental processes, the following diagrams have been generated using the Graphviz DOT language.
Caption: Interconnected signaling pathways targeted by this compound and alternatives.
Caption: Workflow for comparing the efficacy of this compound and alternative inhibitors.
Caption: Logical relationship of this compound's multi-pathway inhibition and cellular effects.
Conclusion
This compound presents a compelling profile as a multi-kinase inhibitor, primarily targeting the PDK1/Akt signaling pathway while also exerting inhibitory effects on the MAPK/ERK and JAK/STAT3 pathways. This broad-spectrum activity may offer advantages in overcoming the signaling redundancy and feedback loops that often lead to resistance to single-agent therapies. The comparative data, while not from direct head-to-head studies, suggests that this compound has a distinct profile compared to more selective inhibitors of the PI3K, MEK, or JAK pathways.
Further research, particularly direct comparative studies employing standardized methodologies, is warranted to fully elucidate the relative potency and efficacy of this compound against its alternatives. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals in designing and executing such studies, ultimately contributing to the advancement of targeted cancer therapies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. This compound Disrupts Akt Signaling and Prevents Endometrial Carcinoma Progression in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 6. Combined Inhibition of PI3K and STAT3 signaling effectively inhibits bladder cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research update on the anticancer effects of buparlisib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Fedratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Fedratinib Hydrochloride? [synapse.patsnap.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The celecoxib derivative kinase inhibitor AR-12 (this compound) inhibits Zika virus via down-regulation of the PI3K/Akt pathway and protects Zika virus-infected A129 mice: A host-targeting treatment strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. copanlisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 18. researchgate.net [researchgate.net]
A Meta-Analysis of Preclinical Studies on OSU-03012 (AR-12): A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of preclinical data on OSU-03012 (also known as AR-12), a novel anti-cancer agent. This document summarizes its efficacy across various cancer types, details its mechanism of action, and provides standardized experimental protocols based on a review of multiple preclinical studies.
This compound, a derivative of celecoxib, has demonstrated potent anti-cancer activity in a multitude of preclinical settings. Unlike its parent compound, this compound's mechanism of action is independent of cyclooxygenase-2 (COX-2) inhibition. Instead, its primary mode of action involves the inhibition of the 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key upstream regulator of the PI3K/Akt signaling pathway.[1] This pathway is frequently dysregulated in cancer, making it a critical therapeutic target.
In Vitro Efficacy: A Broad Spectrum of Activity
This compound has shown significant growth-inhibitory and cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) and lethal concentration (LC50) values from various studies are summarized below, highlighting the compound's potency in the low micromolar range.
| Cancer Type | Cell Line(s) | IC50 / LC50 (µM) | Time Point | Reference |
| Vestibular Schwannoma | Primary VS cells | ~3.1 (IC50) | 48h | [2] |
| Malignant Schwannoma | HMS-97 | ~2.6 (IC50) | 48h | [2] |
| Multiple Myeloma | Primary MM cells | 3.69 ± 0.23 (LC50) | 24h | [3][4] |
| U266, ARH-77, IM-9, RPMI-8226 | 6.25 ± 0.86 (LC50) | 24h | [3][4] | |
| Endometrial Carcinoma | Ishikawa | 4.938 (IC50) | 48h | [5] |
| Hec-1A | >5 (IC50) | 48h | [5] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
Preclinical studies in animal models have corroborated the in vitro findings, demonstrating significant anti-tumor activity of this compound in vivo.
| Cancer Type | Xenograft Model | Dosage and Administration | Treatment Duration | Tumor Growth Inhibition | Reference |
| Malignant Schwannoma | HMS-97 cells in SCID mice | 200 mg/kg/day, oral | 9 weeks | 55% | [1][2] |
| Endometrial Carcinoma | Ishikawa cells in mice | 100 mg/kg/day, oral | 3 weeks | Significant reduction | [5] |
Mechanism of Action: Beyond PI3K/Akt Inhibition
The primary mechanism of this compound is the inhibition of PDK1, leading to the dephosphorylation and inactivation of Akt. This disrupts a critical signaling cascade that promotes cell survival, proliferation, and growth.
Figure 1: this compound inhibits the PI3K/Akt signaling pathway.
Beyond the PI3K/Akt pathway, preclinical evidence suggests that this compound exerts its anti-cancer effects through multiple mechanisms:
-
Induction of Endoplasmic Reticulum (ER) Stress: this compound can induce the unfolded protein response (UPR), leading to apoptosis.
-
Inhibition of other Kinases: Studies have indicated that this compound can also inhibit other kinases such as p21-activated kinase 1 (PAK1).[1]
-
Downregulation of Survival Proteins: It has been shown to downregulate anti-apoptotic proteins like survivin and X-linked inhibitor of apoptosis (XIAP).[3]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest at the G2/M phase.[3][5]
Figure 2: Multiple mechanisms of action of this compound.
Experimental Protocols
To ensure reproducibility and facilitate the comparison of results across different laboratories, the following standardized protocols are provided based on methodologies reported in the reviewed literature.
Cell Viability Assay (MTT/CellTiter 96)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 3: Workflow for a typical cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 2 x 10⁴ to 5 x 10⁴ cells per well in a total volume of 100 µL.[4]
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells in triplicate with various concentrations of this compound (e.g., 1, 5, 10, 50 µM).[4] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]
-
Reagent Addition: Add 15 µL of the MTT dye solution (or equivalent for other assays) to each well.[4]
-
Incubation: Incubate at 37°C for 4 hours.[4]
-
Data Acquisition: Measure the absorbance or luminescence according to the assay manufacturer's instructions.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of this compound on protein expression and phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time (e.g., 6 or 24 hours). Wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Resolve equal amounts of protein (e.g., 50 µg) on an SDS-polyacrylamide gel.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion and Future Directions
The preclinical data strongly support the potential of this compound as a promising anti-cancer agent with a multi-faceted mechanism of action. Its ability to target the frequently activated PI3K/Akt pathway, coupled with its effects on other critical cellular processes, provides a strong rationale for its continued development. Further preclinical studies should focus on identifying predictive biomarkers of response, exploring rational combination therapies to overcome potential resistance mechanisms, and expanding the evaluation of its efficacy in a broader range of cancer models. These efforts will be crucial in guiding the design of future clinical trials and ultimately realizing the therapeutic potential of this compound.
References
- 1. Growth Inhibitory and Anti-Tumour Activities of this compound, a Novel PDK-1 Inhibitor, on Vestibular Schwannoma and Malignant Schwannoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Growth inhibitory and anti-tumour activities of this compound, a novel PDK-1 inhibitor, on vestibular schwannoma and malignant schwannoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel celecoxib derivative, is cytotoxic to myeloma cells and acts through multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
Safety Operating Guide
Navigating the Safe Disposal of OSU-03012 in a Laboratory Setting
Key Safety and Handling Precautions
OSU-03012, also known as AR-12, is identified as a toxic substance and a moderate to severe skin and eye irritant.[1] Handling of this compound should be restricted to personnel trained in the management of potent active pharmaceutical ingredients.[1] Standard personal protective equipment (PPE), including lab coats, safety goggles, and chemical-resistant gloves, should be worn at all times when working with this compound. All handling should be performed in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C26H19F3N4O | [1][2] |
| Molecular Weight | 460.45 g/mol | [1] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Hazard Description | Toxic, Moderate to severe skin and eye irritant | [1] |
Step-by-Step Disposal Protocol
The following procedure is a general guideline for the disposal of this compound, based on standard practices for hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
-
Waste Segregation:
-
Do not mix this compound waste with non-hazardous materials.
-
Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions, contaminated solvents).
-
-
Containerization:
-
Use only compatible, leak-proof containers clearly labeled as "Hazardous Waste."
-
For liquid waste, ensure the container is chemically resistant to the solvents used to dissolve this compound.
-
For solid waste, use a designated, sealed container.
-
-
Labeling:
-
Clearly label each waste container with the full chemical name ("this compound"), concentration, and any other components of the waste mixture.
-
Include the hazard characteristics (e.g., "Toxic").
-
Affix the appropriate hazardous waste label as required by your institution and local regulations.
-
-
Storage:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure the storage area is well-ventilated.
-
Do not store incompatible waste types together.
-
-
Disposal Request:
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not documented, the principles of chemical neutralization or degradation are often employed for pharmaceutical waste. However, attempting such procedures without established and validated protocols is strongly discouraged due to the potential for creating more hazardous byproducts. The recommended and safest approach is to treat all this compound waste as hazardous and arrange for its disposal through a licensed hazardous waste management vendor, facilitated by your institution's EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of hazardous chemical waste, applicable to this compound.
Caption: General workflow for the safe disposal of this compound.
By adhering to these guidelines and consulting with institutional safety experts, researchers can ensure the safe and responsible management of this compound waste, minimizing risks to personnel and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling OSU-03012
Essential safety protocols and logistical plans for the potent phosphoinositide-dependent kinase-1 (PDK1) inhibitor, OSU-03012.
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound (also known as AR-12). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment. This compound is a toxic, pharmaceutically active ingredient that can cause moderate to severe skin and eye irritation[1].
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound. However, the following table outlines the minimum recommended PPE based on available safety data.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI standards. | Protects against splashes and aerosols of the compound, which is a moderate to severe eye irritant[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Glove selection should be based on the solvent used to dissolve this compound. Always inspect gloves for damage before use[2]. | Prevents skin contact with this compound, a moderate to severe skin irritant[1]. Contaminated gloves must be removed before touching other surfaces[2]. |
| Body Protection | A lab coat, preferably a flame-resistant one if working with flammable solvents, that covers to the knees[3]. | Protects against spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure. | This compound is a potent pharmaceutical ingredient, and minimizing inhalation is a standard precautionary measure[1]. |
Note: This table summarizes general guidance. Always refer to your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound.
Operational Plan: A Step-by-Step Guide for Safe Handling
1. Preparation and Engineering Controls:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Prepare all necessary materials, including solvents, weighing paper, and waste containers, before handling the compound.
2. Weighing and Reconstitution:
-
Handle the solid form of this compound in a fume hood to avoid generating and inhaling dust.
-
Use appropriate tools (e.g., spatula, micro-spatula) to handle the powder.
-
When reconstituting, slowly add the solvent to the solid to prevent splashing. This compound is soluble in DMSO up to 100 mM.
3. Experimental Use:
-
Keep containers of this compound closed when not in use.
-
Clearly label all solutions containing this compound with the compound name, concentration, and hazard symbols.
-
Transport solutions in secondary containment to prevent spills.
4. Decontamination:
-
Wipe down the work area with an appropriate deactivating solution or a detergent and water solution after each use.
-
Decontaminate all equipment that has come into contact with this compound.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all disposable materials that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain[4][5].
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines[4].
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office[4][6].
Key Experimental Data
The following table summarizes key in vitro data for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| IC₅₀ | 5 µM | PDK-1 (cell-free assay) | [7] |
| IC₅₀ | < 1 µM | Huh7, Hep3B, HepG2 (hepatocellular carcinoma) | [7] |
| IC₅₀ | 5 µM | PC-3 (prostate cancer) | [7] |
Visualizing Workflows and Pathways
To further clarify the handling procedures and the compound's mechanism of action, the following diagrams are provided.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.ohio-state.edu]
- 3. chemistry.osu.edu [chemistry.osu.edu]
- 4. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
- 5. Waste Chemical Disposal | Environmental Health and Safety [ehs.osu.edu]
- 6. ehs.osu.edu [ehs.osu.edu]
- 7. selleckchem.com [selleckchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
